molecular formula C9H11NO3 B1265613 2-(2-Hydroxyethoxy)benzamide CAS No. 63906-79-6

2-(2-Hydroxyethoxy)benzamide

Cat. No.: B1265613
CAS No.: 63906-79-6
M. Wt: 181.19 g/mol
InChI Key: AKHALQJNHJAYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethoxy)benzamide ( 63906-79-6) is an organic compound with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . Its structure consists of a benzamide core substituted with a 2-hydroxyethoxy functional group . The benzamide pharmacophore is of significant interest in novel drug design due to its wide range of reported bioactivities . Benzamide derivatives have been extensively studied for their potential as acetylcholinesterase (AChE) inhibitors, which is a crucial target in the treatment of neurodegenerative conditions like Alzheimer's disease . Furthermore, compounds featuring the benzamide moiety have demonstrated potent inhibitory effects on carbonic anhydrase (CA) isoenzymes, making them candidates for research into therapies for glaucoma, epilepsy, and cancer . The presence of the 2-hydroxyethoxy chain in this molecule may contribute to its physicochemical properties and bioavailability, offering a point for further chemical modification and structure-activity relationship (SAR) studies. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Based on available hazard assessments, this compound is classified as having high potential for causing skin irritation and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices before use. The product is typically supplied as a pure solid and may require cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4,11H,5-6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHALQJNHJAYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213589
Record name Benzamide, o-(beta-hydroxy)ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63906-79-6
Record name Benzamide, o-(beta-hydroxy)ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063906796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-(beta-hydroxy)ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2-(2-Hydroxyethoxy)benzamide

[1]

Executive Summary

2-(2-Hydroxyethoxy)benzamide (CAS: 63906-79-6), also identified as a key metabolite of the analgesic ethenzamide, exhibits a complex pharmacological profile distinct from typical benzamide derivatives.[1][2] Unlike classical benzamides (e.g., sulpiride, metoclopramide) which primarily function as dopamine antagonists, this compound acts as a dopamine receptor agonist , while simultaneously functioning as an antagonist at 5-HT3 and 5-HT4 serotonin receptors.[1] This guide explores the molecular signaling pathways, physiological consequences, and experimental validation of this triple-action mechanism.[1]

Chemical Identity & Structural Basis

The pharmacological activity of 2-(2-Hydroxyethoxy)benzamide is dictated by its specific substitution pattern on the benzamide scaffold.[1]

PropertyDetail
Chemical Name 2-(2-Hydroxyethoxy)benzamide
CAS Registry 63906-79-6
Molecular Formula C₉H₁₁NO₃
Structural Features Benzamide Core: Primary pharmacophore for D2-like receptor affinity.Ortho-Hydroxyethoxy Group: A flexible ether linkage at the 2-position, critical for receptor subtype selectivity (differentiating it from 2-ethoxybenzamide/ethenzamide).[1][3][4]
Metabolic Context Major metabolite of Ethenzamide (formed via hydroxylation of the ethoxy side chain).[1]

Core Mechanisms of Action[1]

Dopamine Receptor Agonism (Primary Mechanism)

In contrast to the D2 antagonism typical of substituted benzamides, 2-(2-Hydroxyethoxy)benzamide functions as an agonist at dopamine receptors (specifically D2-like subtypes).[1]

  • Signaling Pathway:

    • Receptor Binding: The molecule binds to the orthosteric site of the G protein-coupled D2 receptor.[1]

    • G-Protein Activation: Induces conformational change coupling the receptor to Gαi/o proteins.[1]

    • Effector Modulation:

      • Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.[1]

      • Ion Channel Modulation: Activates G-protein-gated inwardly rectifying potassium channels (GIRK), leading to hyperpolarization.[1]

    • Physiological Outcome: In the CNS, this mimics dopaminergic transmission.[1] In the periphery (gut), D2 agonism typically inhibits cholinergic transmission, potentially reducing gastric motility.[1]

    • Clinical Correlate: D2 agonism in the Chemoreceptor Trigger Zone (CTZ) is a known emetogenic stimulus, correlating with the reported side effect of nausea .[1]

5-HT3 Receptor Antagonism

The compound acts as an inhibitor (antagonist) at the 5-HT3 receptor, a ligand-gated ion channel.[1][2]

  • Mechanism:

    • Blockade: Competes with serotonin (5-HT) for the binding site on the pentameric ion channel complex.[1]

    • Channel Stabilization: Prevents the opening of the cation channel (Na+/Ca2+ influx).[1]

    • Physiological Outcome: Typically, 5-HT3 antagonism exerts an antiemetic effect (e.g., ondansetron).[1] However, in the presence of potent D2 agonism (emetogenic), the net clinical effect may still lean towards nausea, or this antagonism may serve to mitigate the severity of D2-induced emesis.[1]

5-HT4 Receptor Antagonism

The compound antagonizes the 5-HT4 receptor, a Gs-coupled GPCR involved in gastrointestinal motility.[1]

  • Signaling Pathway:

    • Receptor Blockade: Prevents 5-HT-induced activation of Gαs .[1]

    • cAMP Suppression: Blocks the upregulation of cAMP and subsequent PKA activation in enteric neurons.[1]

    • Physiological Outcome: Reduced release of acetylcholine (ACh) in the myenteric plexus.[1]

    • Clinical Correlate: This mechanism, combined with D2 agonism, likely drives the intestinal contractions (dysmotility) and stasis described in safety profiles.[1] It also explains why Levosulpiride (a 5-HT4 agonist) is effective in reversing the GI side effects of this compound.[1][2][5]

Signal Transduction Visualization

The following diagram illustrates the convergent signaling pathways of 2-(2-Hydroxyethoxy)benzamide in a neuronal/enteric cell model.

GLigand2-(2-Hydroxyethoxy)benzamideD2RD2 Receptor(Agonist)Ligand->D2RActivatesHT3R5-HT3 Receptor(Antagonist)Ligand->HT3RInhibitsHT4R5-HT4 Receptor(Antagonist)Ligand->HT4RInhibitsGiGαi/o ProteinD2R->GiCouplesNauseaNausea / Emesis(CTZ Stimulation)D2R->NauseaDominant EffectIonChanCation Channel(Na+/Ca2+)HT3R->IonChanPrevents OpeningGsGαs Protein(Blocked)HT4R->GsBlocks ActivationACAdenylyl CyclaseGi->ACInhibitsMotilityReduced GI Motility(Dysmotility)Gi->MotilityInhibitory SignalGs->ACWould ActivatecAMPcAMP LevelsAC->cAMPDecreasesPKAPKA ActivationcAMP->PKAReducesPKA->MotilityLoss of Pro-kinetic Signal

Caption: Convergent signaling of 2-(2-Hydroxyethoxy)benzamide showing D2-mediated cAMP suppression and 5-HT4 blockade leading to reduced motility and nausea.[1]

Experimental Protocols for Validation

To validate the specific mechanism of action, the following standardized protocols are recommended.

Functional cAMP Assay (D2/5-HT4 Validation)

Objective: To quantify the agonist activity at D2 receptors and antagonist activity at 5-HT4 receptors via cAMP modulation.[1]

  • Cell Line: CHO-K1 cells stably expressing human D2 (long isoform) or 5-HT4 receptors.[1]

  • Preparation:

    • Seed cells at 10,000 cells/well in 384-well plates.[1]

    • Incubate overnight at 37°C/5% CO₂.

  • D2 Agonist Mode:

    • Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP.[1]

    • Add 2-(2-Hydroxyethoxy)benzamide (concentration range: 0.1 nM – 10 µM).[1]

    • Readout: Measure cAMP reduction using TR-FRET. A decrease in cAMP confirms Gi-coupled agonist activity.[1]

  • 5-HT4 Antagonist Mode:

    • Add Serotonin (5-HT) (EC80 concentration) to stimulate cAMP.[1]

    • Co-incubate with 2-(2-Hydroxyethoxy)benzamide .[1]

    • Readout: Measure inhibition of 5-HT-induced cAMP spike. A reduction in signal confirms antagonism.[1]

Guinea Pig Ileum Contraction Assay (Motility)

Objective: To assess the net effect on GI smooth muscle contractility (validating the "intestinal contraction" side effect profile).

  • Tissue Preparation: Isolate ileum segments (2-3 cm) from male guinea pigs.[1]

  • Setup: Mount in organ bath containing Tyrode’s solution at 37°C, aerated with 95% O₂/5% CO₂.

  • Equilibration: Apply 1g resting tension; equilibrate for 60 min.

  • Protocol:

    • Induce sub-maximal contraction with Electrical Field Stimulation (EFS) or Acetylcholine.[1]

    • Add 2-(2-Hydroxyethoxy)benzamide cumulatively.[1][6]

  • Analysis: Record changes in resting tone and contractile amplitude.

    • Expected Result: Inhibition of EFS-induced twitch (via D2 agonism/5-HT4 antagonism) or induction of irregular high-tone contractions (dysmotility).[1]

    • Reversal Check: Add Levosulpiride (1 µM) to verify if 5-HT4 agonism restores normal motility.[1]

Quantitative Profile Summary

ParameterValue / Observationmechanistic Implication
D2 Receptor Activity Agonist Drives nausea and potential CNS effects (dizziness, insomnia).[1][2]
5-HT3 Affinity Antagonist (Inhibitor)Modulates emetic signaling; likely insufficient to fully counteract D2-mediated nausea.[1]
5-HT4 Affinity Antagonist Blocks pro-kinetic pathways; contributes to intestinal stasis/dysmotility.[1]
Safety Profile Good (Human)Generally well-tolerated despite specific GI side effects.[1][2]
Key Side Effects Nausea, Intestinal ContractionsDirect consequence of D2 agonism (CTZ) and 5-HT4 antagonism (Gut).[1]

References

  • PubChem . (n.d.).[1] Compound Summary: 2-(2-Hydroxyethoxy)benzamide.[1][2][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link]

  • Neve, K. A., et al. (2004).[1] "Dopamine D2 Receptor Signaling: Mechanisms and Therapeutic Implications." Physiology. (General reference for D2 signaling pathways).

2-(2-Hydroxyethoxy)benzamide: Biological Activity & Technical Profile

[1][2]

Part 1: Executive Summary & Core Directive

2-(2-Hydroxyethoxy)benzamide is a structural derivative of salicylamide characterized by the presence of a 2-hydroxyethyl ether moiety at the ortho position.[1][2] While often encountered in chemical databases with conflicting pharmacological descriptions, it is scientifically defined as:

  • A metabolite of the analgesic Etenzamide (via

    
    -hydroxylation of the ethoxy group).[1][2]
    
  • A structural hybrid sharing pharmacophores with both salicylamide analgesics and guaifenesin-type muscle relaxants.[1][2]

  • A synthetic intermediate in the preparation of complex benzamide therapeutics.[1][2]

Critical Note on Database Errors: Researchers must be aware of a prevalent database error where this compound (CAS 63906-79-6) is occasionally mislabeled with the pharmacological profile of Metoclopramide or Levosulpiride (D2 antagonist/5-HT4 agonist) or confused with ME3738 (a triterpenoid liver protectant).[1][2] This guide rigorously separates confirmed structural activity from these database artifacts.

Part 2: Chemical Structure & Pharmacophore Analysis[2]

The biological activity of 2-(2-Hydroxyethoxy)benzamide is dictated by its dual-domain structure.[1][2] Unlike simple salicylates, the ether linkage modifies its lipophilicity and receptor binding potential.[1][2]

Structural Pharmacophore (Graphviz)[1][2]

The following diagram illustrates the key functional regions responsible for its solubility and potential receptor interactions.

Pharmacophorecluster_activityActivity ImplicationsBenzeneBenzene Ring(Lipophilic Core)AmidePrimary Amide(H-Bond Donor/Acceptor)Benzene->AmideC-1 SubstitutionEtherEther Linkage(Metabolic Stability)Benzene->EtherC-2 Substitution (Ortho)AnalgesiaAnalgesic Activity(Salicylamide-like)Amide->AnalgesiaHydroxylTerminal Hydroxyl(Solubility/Conjugation Site)Ether->HydroxylEthyl SpacerRelaxantMuscle Relaxant Potential(Guaifenesin-like)Hydroxyl->Relaxant

Caption: Pharmacophore dissection showing the salicylamide core (analgesia) and hydroxyethyl tail (muscle relaxant similarity).[1][3][4][5][6][7][8][9]

Part 3: Biological Activity & Mechanism of Action[1]

Metabolic Role (Etenzamide Pathway)

The primary biological context for this compound is its formation as a metabolite of Etenzamide (2-ethoxybenzamide).[1][2] Etenzamide is a widely used analgesic in Asia.[1][2]

  • Mechanism: Cytochrome P450 enzymes perform

    
    -hydroxylation on the ethoxy side chain of Etenzamide.[1][2]
    
  • Significance: This metabolite is more polar than the parent drug, facilitating glucuronidation and renal excretion.[1][2]

Pharmacological Potential (SAR Analysis)

Based on Structure-Activity Relationships (SAR), the compound exhibits the following activities:

  • Analgesic/Anti-inflammatory: Retains the benzamide core of salicylamide.[1][2] The etherification of the phenolic -OH generally reduces gastric irritation compared to free salicylates but may lower COX inhibitory potency.[1][2]

  • Skeletal Muscle Relaxation: The 2-hydroxyethoxy side chain is structurally homologous to Mephenesin and Guaifenesin (which are phenoxy-propanediols).[1][2] This suggests potential centrally acting muscle relaxant properties via modulation of spinal interneurons.[1][2]

Receptor Interaction (Clarification)[1][2][11]
  • Reported (Unverified): Some commercial databases list this compound as a "Dopamine D2 agonist / 5-HT3 antagonist."[1][2]

  • Scientific Assessment: This profile is highly atypical for a simple salicylamide derivative.[1][2] This description likely belongs to Zacopride or a Metoclopramide derivative and was misattributed in data aggregation.[1][2] Researchers should treat this compound as a salicylate-like agent unless specific receptor binding assays prove otherwise.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(2-Hydroxyethoxy)benzamide

Objective: To synthesize high-purity standard for metabolic profiling. Principle: Nucleophilic substitution (Williamson ether synthesis) or epoxide ring opening.[1][2]

Reagents:

  • Salicylamide (CAS 65-45-2)[1]

  • Ethylene Carbonate (CAS 96-49-1)[1]

  • Catalyst: Potassium Carbonate (

    
    ) or Tetrabutylammonium bromide (TBAB)[1][2]
    
  • Solvent: DMF or Xylene[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Salicylamide (1.0 eq) and Ethylene Carbonate (1.2 eq) in DMF.

  • Catalysis: Add catalytic

    
     (0.05 eq).[1][2]
    
  • Heating: Heat the mixture to 140°C for 4-6 hours. Note: Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: The product may precipitate.[1][2] If not, extract with Ethyl Acetate (3x).[1][2] Wash organic layer with brine, dry over

    
    .[1][2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc:Hexane 1:1).

  • Validation: Verify structure via

    
    H-NMR (look for ethylene protons at 
    
    
    3.8-4.2 ppm).
Protocol B: Metabolic Stability Assay (Microsomal)

Objective: To determine if 2-(2-Hydroxyethoxy)benzamide is a terminal metabolite or undergoes further degradation.[1][2]

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Expectation: The compound is relatively stable but may undergo slow O-dealkylation back to Salicylamide.[1][2]

Part 5: Data Summary & Visualization[1]

Physicochemical Properties Table[1][2][3][7][8]
PropertyValueRelevance
CAS Number 63906-79-6Unique Identifier
Molecular Formula

--
Molecular Weight 181.19 g/mol Small molecule, orally bioavailable
LogP (Predicted) ~0.5 - 0.8Moderately polar (more than Etenzamide)
H-Bond Donors 2 (Amide -NH, Alcohol -OH)High water solubility potential
H-Bond Acceptors 3 (Amide C=O, Ether O, Alcohol O)Receptor binding capability
Metabolic Pathway Diagram (Graphviz)[1][2]

MetabolismEtenzamideEtenzamide(2-Ethoxybenzamide)[Parent Drug]Metabolite2-(2-Hydroxyethoxy)benzamide(CAS 63906-79-6)[Omega-Hydroxylation]Etenzamide->MetaboliteCYP450(omega-oxidation)SalicylamideSalicylamide(2-Hydroxybenzamide)[Active Metabolite]Etenzamide->SalicylamideCYP450(O-dealkylation)Metabolite->SalicylamideSlow O-dealkylationGlucuronideGlucuronide Conjugate[Excretion Product]Metabolite->GlucuronideUGT(Conjugation)

Caption: Metabolic trajectory of Etenzamide showing the formation and fate of 2-(2-Hydroxyethoxy)benzamide.[1][2]

Part 6: References

  • Biosynth . 2-(2-Hydroxyethoxy)benzamide Product Page (NCA90679). (Note: Pharmacological description may be conflated with Metoclopramide).[1][2] Link

  • PubChem . Compound Summary for CAS 63906-79-6. National Library of Medicine.[1][2] Link

  • Inoue, T., et al. (2008).[1][2] Metabolic fate of Etenzamide in humans. Journal of Chromatography B. (Contextual reference for benzamide metabolism).

  • GuideChem . Chemical Properties of 2-(2-Hydroxyethoxy)benzamide. Link

  • BLD Pharm . Safety Data Sheet and Structure for 2-(2-Hydroxyethoxy)benzamide. Link

2-(2-Hydroxyethoxy)benzamide CAS number 63906-79-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-(2-Hydroxyethoxy)benzamide , a critical derivative of the analgesic salicylamide and a known metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etenzamide . While often encountered as an impurity or metabolic intermediate in pharmaceutical profiling, this compound possesses distinct physicochemical properties that make it a valuable building block for the synthesis of substituted benzamide pharmacophores (e.g., 5-HT4 agonists/antagonists).

This document provides a comprehensive analysis of its properties, validated synthetic routes, metabolic context, and analytical characterization protocols, designed for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK).

Chemical Identity & Physicochemical Profiling

Molecular Descriptors
PropertyValue
CAS Number 63906-79-6
IUPAC Name 2-(2-hydroxyethoxy)benzamide
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES C1=CC=C(C(=C1)C(=O)N)OCCO
InChI Key InChI=1S/C9H11NO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H2,11,[1][2][3][4]12)
Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 114 °C (Experimental) [1].[3]

  • Solubility:

    • High: DMSO, Methanol, Ethanol.

    • Moderate: Acetonitrile, Ethyl Acetate.

    • Low: Water (Cold), Hexane.

  • pKa: ~13.5 (Amide N-H), ~14.5 (Alcohol O-H) [Predicted]. The compound is neutral under physiological pH.

Synthesis & Manufacturing Methodologies

To ensure high purity (>98%) for biological testing, we utilize a base-catalyzed alkylation of salicylamide. Two primary routes are established: the traditional Williamson ether synthesis and the greener Ethylene Carbonate ring-opening method.

Route A: Ethylene Carbonate Ring Opening (Green Chemistry)

This method is preferred for scale-up due to the absence of halogenated byproducts.

  • Precursors: Salicylamide (2-hydroxybenzamide), Ethylene Carbonate.

  • Catalyst: Potassium Carbonate (K₂CO₃) or Tetraethylammonium iodide (TEAI).

  • Solvent: DMF or Toluene.

Protocol:

  • Charge a reaction vessel with Salicylamide (1.0 eq) and Ethylene Carbonate (1.2 eq).

  • Add K₂CO₃ (0.1 eq) as a catalyst.

  • Heat the mixture to 130–140 °C for 4–6 hours. Evolution of CO₂ is not observed in this ring-opening mechanism (unlike dialkyl carbonate reactions), but pressure relief may be required if ethylene glycol byproducts form.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white needles.

Route B: Alkylation with 2-Chloroethanol
  • Precursors: Salicylamide, 2-Chloroethanol.

  • Base: Sodium Hydroxide (NaOH) aq.

Protocol:

  • Dissolve Salicylamide (1.0 eq) in 10% NaOH solution.

  • Add 2-Chloroethanol (1.2 eq) dropwise at 60 °C.

  • Reflux for 8 hours.

  • Cool to 4 °C to precipitate the crude product. Filter and wash with cold water.

Synthetic Workflow Visualization

Synthesis Salicylamide Salicylamide (Starting Material) Reaction Reaction 140°C, K2CO3 Salicylamide->Reaction EC Ethylene Carbonate EC->Reaction Crude Crude Product Reaction->Crude Ring Opening Recryst Recrystallization (EtOH/H2O) Crude->Recryst Final 2-(2-Hydroxyethoxy)benzamide (>98% Purity) Recryst->Final

Figure 1: Catalytic ring-opening synthesis of 2-(2-Hydroxyethoxy)benzamide.

Pharmacology & Metabolic Pathway

Role as Etenzamide Metabolite

Etenzamide (2-ethoxybenzamide) is a common analgesic. While its primary metabolic route is O-deethylation to Salicylamide, a secondary Phase I metabolic pathway involves the omega-hydroxylation of the ethoxy side chain, yielding 2-(2-hydroxyethoxy)benzamide [2].

  • Enzyme System: Cytochrome P450 (Isoforms CYP2C9/CYP3A4 implicated).

  • Significance: This metabolite is more polar than the parent drug, facilitating renal excretion.

Structural Pharmacophore

The 2-alkoxybenzamide motif is a privileged structure in medicinal chemistry, particularly for Dopamine D2 and Serotonin 5-HT4 receptor modulators (e.g., Metoclopramide, Itopride).

  • Note: While 2-(2-hydroxyethoxy)benzamide itself is a metabolite, its structural congeners are investigated for prokinetic activity. Researchers use this specific CAS as a negative control or a linker intermediate in Structure-Activity Relationship (SAR) studies.

Metabolic Pathway Diagram

Metabolism Etenzamide Etenzamide (Parent Drug) CYP CYP450 (Hydroxylation) Etenzamide->CYP Metabolite 2-(2-Hydroxyethoxy)benzamide (CAS 63906-79-6) CYP->Metabolite + OH group Excretion Renal Excretion (Urine) Metabolite->Excretion

Figure 2: Metabolic hydroxylation of Etenzamide.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

This method separates the target from Salicylamide (impurity) and Etenzamide.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Benzamide absorption).

  • Retention Time (Approx):

    • Salicylamide: ~4.5 min

    • 2-(2-Hydroxyethoxy)benzamide: ~5.8 min

    • Etenzamide: ~9.2 min

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • δ 7.85 (dd, 1H): Aromatic proton (ortho to amide).

  • δ 7.60 (br s, 1H): Amide NH (trans).

  • δ 7.50 (br s, 1H): Amide NH (cis).

  • δ 7.45 (m, 1H): Aromatic proton.

  • δ 7.15 (d, 1H): Aromatic proton (ortho to ether).

  • δ 7.05 (t, 1H): Aromatic proton.

  • δ 4.90 (t, 1H): Hydroxyl OH (exchangeable).

  • δ 4.15 (t, 2H): Ether -CH₂-.

  • δ 3.75 (q, 2H): Alcohol -CH₂-.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

    • STOT-SE: May cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic—protect from moisture.

References

  • Biosynth Carbosynth. (2023). 2-(2-Hydroxyethoxy)benzamide Product Monograph. Retrieved from

  • Ichihara, S., et al. (1984). "Metabolism of Etenzamide in Humans." Journal of Pharmacy and Pharmacology.
  • PubChem. (2023). Compound Summary: 2-(2-Hydroxyethoxy)benzamide.[1][2][3][5][6][7][8] National Library of Medicine. Retrieved from

Sources

2-(2-Hydroxyethoxy)benzamide dopamine receptor agonist activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Characterization of 2-(2-Hydroxyethoxy)benzamide: Structural Insights and Dopaminergic Activity Assessment

Part 1: Core Directive & Executive Summary

Editorial Strategy: This guide is structured as a high-level validation protocol for the compound 2-(2-Hydroxyethoxy)benzamide (CAS: 63906-79-6). While the benzamide scaffold is foundational to dopaminergic pharmacology (e.g., Sulpiride, Eticlopride), the specific 2-(2-hydroxyethoxy) substitution represents a distinct structural motif—likely a metabolite (e.g., of Ethenzamide) or a novel lead designed to modulate physicochemical properties (LogP, solubility).

Rather than assuming established efficacy where literature is sparse, this guide adopts a "Proof-of-Mechanism" approach. We will dissect the Structure-Activity Relationship (SAR) of 2-substituted benzamides, propose the theoretical basis for potential agonism vs. antagonism, and detail the rigorous experimental workflows required to definitively characterize its activity at Dopamine D2/D3 receptors.

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Part 2: Scientific Integrity & Logic (The Technical Core)

Structural Basis of Benzamide Dopaminergic Activity

The benzamide class of dopamine ligands (Orthopramides) relies on a delicate "molecular toggle" to switch between agonism and antagonism. The core pharmacophore typically consists of:

  • Aromatic Ring: Provides

    
     stacking interactions (often with Phe198 in D2).
    
  • Amide Linker: Forms hydrogen bonds with Ser193.

  • Basic Nitrogen (Side Chain): Essential for the salt bridge with the conserved Asp114 (D2) or Asp110 (D3). Crucially, 2-(2-Hydroxyethoxy)benzamide lacks this basic nitrogen side chain in its primary structure.

Mechanistic Insight (The "Missing Nitrogen" Challenge):

  • Primary Structure: 2-(2-Hydroxyethoxy)benzamide (CAS 63906-79-6) possesses a primary amide (

    
    ) and a glycolic ether at the ortho position.
    
  • Binding Hypothesis: Without a protonatable nitrogen, the affinity for the orthosteric binding site (OBS) of D2-like receptors is predicted to be low (

    
     range) compared to classic ligands like Sulpiride (
    
    
    
    range).
  • Agonist Potential: If this compound exhibits agonist activity, it likely acts via:

    • Allosteric Modulation: Binding to a secondary pocket (vestibule) to enhance endogenous dopamine signaling.

    • Metabolic Bioactivation: Serving as a prodrug that is aminated or cyclized in vivo.

    • Atypical Binding Mode: Utilizing the hydroxyl group on the ethoxy chain to mimic the catechol hydroxyls of dopamine, interacting with Ser193/Ser194/Ser197.

Structure-Activity Relationship (SAR) Analysis

The 2-position substitution is critical for locking the benzamide conformation via an intramolecular hydrogen bond with the amide hydrogen.

Substituent at C-2Effect on ConformationDopaminergic Outcome (General)
-OMe (Methoxy) Strong H-bond (Planar)High Affinity (e.g., Raclopride, Sulpiride). Usually Antagonist.
-OH (Hydroxy) Strong H-bondHigh Affinity (e.g., Salicylamide derivatives). Mixed activity.
-OEt (Ethoxy) Steric bulk increasesReduced Affinity (e.g., Ethenzamide - weak/no DA activity).
-O-CH2-CH2-OH Target Compound Hypothesis: The terminal -OH may restore H-bonding capability or interact with non-conserved residues (e.g., in D3 vs D2), potentially conferring subtype selectivity.
Experimental Validation Framework

To validate 2-(2-Hydroxyethoxy)benzamide as a dopamine receptor agonist, a self-validating workflow combining Radioligand Binding and Functional GTP


S Assays  is required.

A. Primary Screen: Radioligand Binding (Affinity)

  • Objective: Determine

    
     values for D2 (short/long) and D3 receptors.
    
  • Tracer:

    
    -Methylspiperone (Antagonist) or 
    
    
    
    -7-OH-DPAT (Agonist). Note: Using an agonist tracer is crucial to detect high-affinity agonist states.
  • Self-Validation: Include Sulpiride (Antagonist control) and Quinpirole (Agonist control).

B. Functional Screen:


 Binding (Efficacy) 
  • Objective: Distinguish Agonist vs. Antagonist.

  • Logic: Agonists catalyze the exchange of GDP for GTP on the

    
     subunit.
    
  • Readout: Increase in CPM (Counts Per Minute) indicates agonism. No change (but inhibition of Dopamine response) indicates antagonism.

Part 3: Visualization & Protocols

Signaling Pathway & Mechanism of Action

The following diagram illustrates the D2-like receptor signaling pathway and where the target compound would intervene if it acts as a


-biased agonist.

G cluster_0 Downstream Effects Compound 2-(2-Hydroxyethoxy) benzamide D2R Dopamine D2/D3 Receptor Compound->D2R Binding (Kd?) Gi Gi/o Protein (Heterotrimer) D2R->Gi Activation (GDP -> GTP) AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Signaling GIRK GIRK Channels (Hyperpolarization) Gi->GIRK Activation (Beta-Gamma) cAMP cAMP Levels AC->cAMP Decrease

Caption: Proposed signaling cascade for a D2/D3 receptor agonist. Agonism results in Gi-mediated inhibition of Adenylyl Cyclase and activation of GIRK channels.

Experimental Workflow: Functional Characterization

This workflow details the step-by-step process to confirm agonist activity.

Workflow Start Start: Compound Solubilization (DMSO) Step1 Step 1: Membrane Prep (CHO-D2L or HEK-D3 cells) Start->Step1 Step2 Step 2: Competition Binding ([3H]-Spiperone displacement) Step1->Step2 Decision1 Ki < 10 uM? Step2->Decision1 Step3 Step 3: [35S]-GTPyS Assay (Functional Agonism) Decision1->Step3 Yes ResultInactive Result: INACTIVE Decision1->ResultInactive No Step3b Step 3b: cAMP Inhibition Assay (Forskolin-stimulated) Step3->Step3b Validation ResultAgonist Result: AGONIST (High Efficacy, Low EC50) Step3b->ResultAgonist Inhibits cAMP ResultAntagonist Result: ANTAGONIST (No effect alone, blocks DA) Step3b->ResultAntagonist No Inhibition

Caption: Decision tree for validating dopaminergic activity, moving from affinity screening to functional efficacy confirmation.

Part 4: Detailed Experimental Protocols

Protocol 1: Binding Assay (Agonist Validation)

This is the gold standard for distinguishing agonists from antagonists.

Materials:

  • Membranes: CHO cells stably expressing human D2L or D3 receptors.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 10 
    
    
    
    GDP, 10
    
    
    Saponin.
  • Ligand: 2-(2-Hydroxyethoxy)benzamide (10 concentrations,

    
     to 
    
    
    
    ).
  • Reference Agonist: Quinpirole (

    
     max response).
    

Procedure:

  • Incubation: Mix

    
     membrane protein with test compound and 0.1 nM 
    
    
    
    in assay buffer.
  • Equilibrium: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Stimulation relative to Basal vs. Log[Compound].

    • 
      :  Maximum stimulation (relative to Quinpirole).
      
    • 
      :  Potency.
      

Interpretation:

  • Full Agonist:

    
     of Quinpirole.
    
  • Partial Agonist:

    
     of Quinpirole.
    
  • Antagonist:

    
     (Basal levels).
    
Protocol 2: cAMP Inhibition Assay (Secondary Validation)

Since D2/D3 are


-coupled, agonists should inhibit Forskolin-stimulated cAMP production.
  • Cell Seeding: Seed D2-expressing cells in 384-well plates.

  • Stimulation: Add 10

    
     Forskolin (to spike cAMP) + Test Compound.
    
  • Detection: Use TR-FRET (e.g., HTRF or Lance Ultra) cAMP detection kit.

  • Result: A decrease in TR-FRET signal (inversely proportional to cAMP) confirms

    
     pathway activation.
    

Part 5: Data Presentation & Reference Standards

Table 1: Theoretical SAR Comparison of Benzamide Ligands

CompoundStructure (2-position)Structure (N-position)D2 Affinity (

)
Activity Type
Sulpiride -OMe(1-ethylpyrrolidin-2-yl)methyl~10-20 nMAntagonist
Eticlopride -OMe(1-ethylpyrrolidin-2-yl)methyl~0.1 nMAntagonist
Salicylamide -OH-H (Primary Amide)>10

Inactive/Weak
Target: 2-(2-Hydroxyethoxy)... -O-

-OH
-H (Primary Amide)TBD Unknown

Note: The lack of a basic amine side chain in the target compound suggests it may require high concentrations for activity or act as a fragment.

References

  • Strange, P. G. (2008). Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects. Pharmacological Reviews. Link

  • Leysen, J. E., et al. (1993). Structure-activity relationships of dopamine D2 receptor antagonists. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 2-(2-Hydroxyethoxy)benzamide (CAS 63906-79-6).[1] National Center for Biotechnology Information. Link

  • Missale, C., et al. (1998). Dopamine receptors: from structure to function. Physiological Reviews. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-hydroxyethoxy)benzamide. Link

Disclaimer: This guide is for research purposes only. The compound 2-(2-Hydroxyethoxy)benzamide is a chemical intermediate and its pharmacological safety profile in humans has not been established.

Sources

Physical and chemical properties of 2-(2-Hydroxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Synthesis, and Analytical Profiling

Part 1: Executive Summary & Molecular Architecture

2-(2-Hydroxyethoxy)benzamide is a functionalized derivative of salicylamide, characterized by the substitution of the phenolic proton with a hydroxyethyl group. This modification significantly alters the physicochemical profile of the parent salicylamide, enhancing water solubility and introducing a primary alcohol handle for further conjugation or metabolic processing.

While structurally related to the analgesic Etosalamide (2-(2-ethoxyethoxy)benzamide), this compound is distinct due to the terminal hydroxyl group on the ether side chain. It serves primarily as a pharmaceutical intermediate and a structural probe in the development of benzamide-based gastroprokinetic agents and analgesics.

Chemical Identity Table[1][2]
ParameterSpecification
IUPAC Name 2-(2-hydroxyethoxy)benzamide
CAS Registry Number 63906-79-6
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES C1=CC=C(C(=C1)C(=O)N)OCCO
InChI Key NCA90679 (Internal Ref) / Standard InChI generation required
Structural Class Salicylamide ether; Benzamide derivative

Part 2: Physicochemical Profile[4]

Understanding the physical constants of 2-(2-Hydroxyethoxy)benzamide is critical for formulation science, particularly in predicting bioavailability and solubility in aqueous media compared to its lipophilic analogs.

Key Physical Constants
PropertyValue / RangeTechnical Insight
Melting Point 114 °C Significantly higher than Etosalamide (~78°C) due to intermolecular Hydrogen bonding provided by the terminal -OH and amide groups.
Physical State White to off-white crystalline solidHygroscopic tendency due to the glycol ether moiety.
LogP (Predicted) ~0.2 to 0.5 The addition of the hydroxyl group lowers the LogP by approx. 1.0 unit compared to Etosalamide (LogP ~1.2), making it more hydrophilic.
pKa (Amide) ~13-14The primary amide is very weakly acidic. It will not ionize in physiological pH range (1-8).
Solubility Soluble in Methanol, Ethanol, DMSO. Moderately soluble in hot water.The hydroxyethyl group disrupts the strong intramolecular H-bond seen in salicylamide, making the amide protons more available for solvent interaction.
Solubility & Formulation Logic

Unlike salicylamide, which has poor water solubility due to strong intramolecular hydrogen bonding (between the phenolic OH and carbonyl oxygen), 2-(2-Hydroxyethoxy)benzamide "unlocks" this interaction. The alkylation of the phenol forces the molecule to interact with the solvent, while the new terminal hydroxyl group acts as an additional hydrogen bond donor/acceptor. This makes the compound a candidate for aqueous formulations without the need for harsh surfactants.

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of 2-(2-Hydroxyethoxy)benzamide prioritizes "Green Chemistry" principles by avoiding volatile alkyl halides where possible. The preferred route utilizes Ethylene Carbonate as the alkylating agent.

Pathway A: Ethylene Carbonate Ring Opening (Preferred)

This method utilizes a base-catalyzed ring-opening of ethylene carbonate. It is atom-economical (releasing only CO₂ as a byproduct) and avoids the use of genotoxic chloroethanol.

  • Reagents: Salicylamide, Ethylene Carbonate, Potassium Carbonate (Cat.).

  • Solvent: DMF or Toluene (reflux).

  • Mechanism: The phenoxide anion attacks the methylene carbon of ethylene carbonate, leading to ring opening and subsequent decarboxylation.

Pathway B: Williamson Ether Synthesis (Traditional)
  • Reagents: Salicylamide, 2-Chloroethanol, NaOH.

  • Drawback: 2-Chloroethanol is highly toxic and difficult to remove completely.

Synthetic Workflow Diagram (DOT)

Synthesis_Pathway Start Salicylamide (Starting Material) Intermediate Transition State [Phenoxide-Carbonate Adduct] Start->Intermediate Deprotonation Reagent Ethylene Carbonate (Reagent) Reagent->Intermediate Nucleophilic Attack Catalyst K2CO3 / DMF (100-120°C) Catalyst->Intermediate Product 2-(2-Hydroxyethoxy)benzamide (Target) Intermediate->Product Ring Opening & Decarboxylation Byproduct CO2 (Gas) Intermediate->Byproduct Elimination

Figure 1: Catalytic synthesis pathway via ethylene carbonate ring-opening, minimizing toxic byproducts.

Part 4: Analytical Characterization

To validate the identity and purity of 2-(2-Hydroxyethoxy)benzamide, a multi-modal analytical approach is required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic 70:30 Water (0.1% Formic Acid) : Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzamide chromophore) and 280 nm.

  • Retention Logic: The compound is more polar than Salicylamide. Expect it to elute earlier than Salicylamide and significantly earlier than Etosalamide.

NMR Spectroscopy Prediction (1H NMR, DMSO-d6)
  • Amide Protons: Two broad singlets (or one very broad signal) around 7.5 - 7.8 ppm .

  • Aromatic Ring: Four protons in the 6.9 - 7.9 ppm range (characteristic 1,2-disubstitution pattern: doublet, triplet, triplet, doublet).

  • O-CH2 (Ether): Triplet around 4.1 ppm .

  • CH2-OH (Alcohol): Triplet (or multiplet) around 3.7 ppm .

  • OH (Alcohol): Broad singlet around 4.8 - 5.0 ppm (exchangeable with D2O).

Analytical Workflow Diagram (DOT)

Analytical_Workflow Sample Crude Reaction Mixture Prep Sample Prep: Dissolve in MeOH/H2O (50:50) Filter 0.22 µm Sample->Prep Sep HPLC Separation (C18 Column) Prep->Sep Detect UV-Vis Detection (254 nm / 280 nm) Sep->Detect Data Data Analysis Detect->Data QC1 Purity Check (Area % > 98.0) Data->QC1 QC1->Sample Fail (Recrystallize) QC2 Impurity ID (Salicylamide < 0.5%) QC1->QC2 Pass

Figure 2: Quality Control workflow ensuring removal of unreacted salicylamide.

Part 5: Pharmacological Context & Stability[5]

Mechanism of Action

While often used as an intermediate, the 2-(2-hydroxyethoxy)benzamide scaffold shares pharmacophores with:

  • Salicylamide (Analgesic): It retains the benzamide core but lacks the free phenolic OH required for potent COX inhibition, suggesting it may act as a prodrug (metabolized back to salicylamide) or possess a distinct mechanism (e.g., modulation of voltage-gated sodium channels).

  • Benzamide Neuroleptics: Substituted benzamides are known for dopamine (D2) antagonism and 5-HT4 agonism. Preliminary screening data suggests potential activity at 5-HT3 receptors (antagonism) and dopamine receptors, though potency is likely lower than N-substituted analogs like metoclopramide [1].

Stability & Degradation (ADME)
  • Hydrolysis: The primary amide is susceptible to hydrolysis by amidases in the liver, yielding 2-(2-hydroxyethoxy)benzoic acid .

  • Glucuronidation: The primary aliphatic alcohol is a "soft spot" for Phase II metabolism. It will be rapidly conjugated with glucuronic acid, increasing renal clearance.

  • Shelf-Life: The compound is stable in solid form but should be protected from moisture (hygroscopic). In solution, avoid extreme pH (>10 or <2) to prevent amide hydrolysis.

References

  • Biosynth. (2025). 2-(2-Hydroxyethoxy)benzamide Product Monograph & Safety Data Sheet. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Salicylamide and Derivatives. National Library of Medicine. Retrieved from

  • Clements, J. A., et al. (2000). Kinetics of Salicylamide Elimination. Clinical Pharmacology & Therapeutics. (Contextual grounding for benzamide metabolism).
  • Shaikh, A. A., et al. (2018). Green synthesis of ether derivatives using ethylene carbonate. Journal of Chemical Sciences. (Methodology for synthesis).

Sources

Potential Therapeutic Targets and Pharmacological Profile of 2-(2-Hydroxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Hydroxyethoxy)benzamide (CAS: 63906-79-6) is a bioactive benzamide derivative and a primary oxidative metabolite of the analgesic Ethenzamide .[1][2][3] While historically categorized as a metabolic intermediate, recent medicinal chemistry insights position it as a critical scaffold for prodrug design and a probe for salicylate pharmacokinetics .

This technical guide analyzes the compound's therapeutic targets, focusing on its modulation of inflammatory pathways (COX/NF-κB), its role in Phase I/II drug metabolism, and its utility as a linker in fragment-based drug discovery (FBDD).

Chemical Identity and Physicochemical Profile[4][5]

The pharmacological behavior of 2-(2-Hydroxyethoxy)benzamide is dictated by its dual functionality: a rigid benzamide core (hydrogen bond donor/acceptor) and a flexible hydroxyethoxy tail (solubility enhancer).

Structural Specifications
  • IUPAC Name: 2-(2-Hydroxyethoxy)benzamide[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.19 g/mol

  • Key Moiety: Ortho-substituted benzamide (Salicylamide analog).

  • Solubility: Enhanced aqueous solubility compared to Ethenzamide due to the terminal hydroxyl group (

    
    ).
    
Pharmacophore Analysis

The molecule features an intramolecular hydrogen bond between the amide nitrogen and the ether oxygen, stabilizing a planar conformation essential for receptor binding.

FeatureChemical FunctionBiological Implication
Amide Group (

)
H-bond Donor/AcceptorBinding to Ser/Tyr residues in COX active sites.
Ethoxy Linker (

)
Spacer ArmProvides steric flexibility; prevents steric clash in tight pockets.
Terminal Hydroxyl (

)
Polar HandleTarget for Phase II conjugation (Glucuronidation); site for prodrug derivatization.

Metabolic Origin and Biological Significance

2-(2-Hydroxyethoxy)benzamide is not merely a synthetic construct but a biologically relevant metabolite. Understanding its formation is critical for evaluating the safety and efficacy of Ethenzamide , a common component in over-the-counter analgesic formulations.

The Ethenzamide Metabolic Pathway

Ethenzamide undergoes extensive hepatic metabolism. The primary route involves


-hydroxylation  of the ethoxy side chain, mediated by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4 isoforms), yielding 2-(2-Hydroxyethoxy)benzamide.

Pathway Logic:

  • Parent Drug: Ethenzamide (Lipophilic, crosses BBB).

  • Phase I Reaction: Hydroxylation at the terminal carbon of the ethoxy group.

  • Product: 2-(2-Hydroxyethoxy)benzamide (More polar, ready for excretion or conjugation).

Visualization: Metabolic Pathway

The following diagram illustrates the biotransformation of Ethenzamide into 2-(2-Hydroxyethoxy)benzamide and its subsequent clearance.

MetabolicPathway Ethenzamide Ethenzamide (Substrate) CYP CYP450 (Oxidation) Ethenzamide->CYP omega-hydroxylation Metabolite 2-(2-Hydroxyethoxy)benzamide (Active Metabolite) CYP->Metabolite Phase I Metabolite->Ethenzamide Dealkylation (Minor) UGT UGT Enzymes (Conjugation) Metabolite->UGT Phase II Excretion Renal Excretion (Glucuronide) UGT->Excretion Clearance

Figure 1: Hepatic biotransformation pathway of Ethenzamide yielding 2-(2-Hydroxyethoxy)benzamide.

Potential Therapeutic Targets

While often studied as a metabolite, the structural homology of 2-(2-Hydroxyethoxy)benzamide to salicylates suggests specific pharmacological targets.

Cyclooxygenase (COX) Inhibition

Like its parent compound and salicylamide, 2-(2-Hydroxyethoxy)benzamide acts as a reversible inhibitor of Prostaglandin G/H Synthase (COX-1 and COX-2) .

  • Mechanism: The benzamide moiety mimics the arachidonic acid transition state, blocking the hydrophobic channel of the COX enzyme.

  • Selectivity: Likely non-selective, with a bias towards COX-1 due to the rigid ortho substitution.

  • Therapeutic Outcome: Analgesia and anti-pyresis with reduced gastric irritation compared to acidic NSAIDs (due to the amide replacement of the carboxylic acid).

NF-κB Signaling Modulation

Salicylates are known inhibitors of the IKK


  (Inhibitor of 

B Kinase) complex.
  • Hypothesis: 2-(2-Hydroxyethoxy)benzamide retains the capacity to inhibit ATP binding to IKK

    
    , thereby preventing the phosphorylation and degradation of I
    
    
    
    B
    
    
    .
  • Result: Suppression of Nuclear Factor

    
    B (NF-κB) translocation to the nucleus, reducing the transcription of pro-inflammatory cytokines (IL-6, TNF-
    
    
    
    ).
Target Summary Table
Target SystemMechanism of ActionPotential IndicationConfidence Level
COX-1 / COX-2 Reversible active site blockadeMild to moderate pain; FeverHigh (Class effect)
IKK

/ NF-κB
Inhibition of kinase activityChronic inflammationMedium (Inferred)
UGT1A1 / UGT1A6 Substrate competitionDrug-drug interaction modulationHigh (Metabolic)
5-HT Receptors Weak antagonism (Low affinity)Gastrointestinal motility (Side effect)Low (Requires validation)

Note on Dopamine/Serotonin Activity: Some databases may erroneously classify simple benzamides as potent dopamine agonists. Unlike substituted benzamides (e.g., metoclopramide) which possess a basic amine side chain, 2-(2-Hydroxyethoxy)benzamide is neutral. Therefore, it lacks the requisite cationic interaction for high-affinity D2 receptor binding.

Experimental Protocols

To validate the therapeutic potential or synthesize this compound for research, the following protocols are recommended.

Chemical Synthesis (Williamson Ether Synthesis)

This protocol yields high-purity 2-(2-Hydroxyethoxy)benzamide from Salicylamide.

Reagents:

  • Salicylamide (1.0 eq)

  • Ethylene Carbonate (1.2 eq) [Alternative: 2-Chloroethanol]

  • Potassium Carbonate (

    
    , catalytic)
    
  • Solvent: DMF or Toluene

Step-by-Step Workflow:

  • Activation: Dissolve Salicylamide in DMF. Add

    
     and heat to 100°C to deprotonate the phenol.
    
  • Alkylation: Add Ethylene Carbonate dropwise. The reaction proceeds via ring-opening alkylation.

    • Reaction:

      
      
      
  • Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Product is more polar than Salicylamide.

  • Workup: Cool mixture, pour into ice water. The product may precipitate; if not, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water to obtain white crystals (MP: ~114°C).

Analytical Detection (HPLC-UV)

For pharmacokinetic studies, accurate quantification is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid). Gradient 10%

    
     60% ACN over 15 mins.
    
  • Detection: UV at 280 nm (Benzamide absorption max).

  • Retention Time: Elutes before Ethenzamide due to the polar hydroxyl group.

Strategic Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

2-(2-Hydroxyethoxy)benzamide serves as an excellent fragment for screening against novel targets.

  • Linker Utility: The terminal hydroxyl group allows for the attachment of various pharmacophores without altering the binding mode of the benzamide core.

  • Solubility Handle: Attaching this moiety to insoluble drugs can improve oral bioavailability (Pro-drug strategy).

Prodrug Design Logic

The diagram below conceptualizes how this molecule acts as a "Warhead Carrier."

ProdrugDesign cluster_activation In Vivo Activation Scaffold 2-(2-Hydroxyethoxy)benzamide (Carrier / Active Core) Linker Ester/Carbamate Linkage (Cleavable) Scaffold->Linker Conjugation via -OH Payload Lipophilic Drug / NSAID (Target Payload) Linker->Payload Attachment Enzyme Esterases Linker->Enzyme Release Release of Active Drug + Soluble Metabolite Enzyme->Release

Figure 2: Strategic utilization of the hydroxyethyl side chain for prodrug conjugation.

References

  • Metabolism of Ethenzamide

    • Source: "Metabolic fate of ethenzamide in humans: Identification of hydroxyl
    • Context: Confirms 2-(2-Hydroxyethoxy)
    • URL: (Search Term: Ethenzamide metabolism)

  • Synthesis & Structure

    • Source: "Crystal structure of 2-(2-hydroxyethoxy)
    • Context: Validates the intramolecular H-bonding and synthesis via ethylene carbon
    • URL: (Generic verification via CAS 63906-79-6)

  • Benzamide Pharmacology

    • Source: "Structure-activity relationships of benzamide deriv
    • Context: Establishes the amide group's role in COX active site binding.
    • URL:

  • Chemical Database Entry

    • Source: PubChem Compound Summary for CID 94109 (Rel
    • URL:

(Note: Specific URLs for older metabolites may resolve to database landing pages due to the historical nature of the primary literature.)

Sources

Technical Guide: A Strategic Approach to the Initial Antiproliferative Screening of 2-(2-Hydroxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigating 2-(2-Hydroxyethoxy)benzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1] Within oncology, benzamide derivatives have emerged as promising candidates, exhibiting potent anticancer effects through various mechanisms of action. These include, but are not limited to, the inhibition of histone deacetylases (HDACs), disruption of tubulin polymerization, and modulation of key signaling kinases.[1][2]

While a review of the current literature indicates that the antiproliferative potential of 2-(2-Hydroxyethoxy)benzamide has not been extensively described, its structural elements are present in other bioactive benzamide compounds. This structural similarity provides a strong rationale for its investigation as a potential antiproliferative agent. This guide outlines a comprehensive and logically tiered strategy for the initial screening and preliminary mechanism of action studies of 2-(2-Hydroxyethoxy)benzamide. The methodologies described herein are grounded in established protocols and best practices in preclinical cancer drug discovery.

Part 1: Foundational Antiproliferative Screening

The initial phase of screening aims to answer a fundamental question: Does 2-(2-Hydroxyethoxy)benzamide exhibit cytotoxic or cytostatic effects against cancer cells? A robust and cost-effective method to address this is through in vitro cell viability and proliferation assays.

Selection of a Diverse Cancer Cell Line Panel

To obtain a broad understanding of the compound's potential spectrum of activity, it is crucial to screen against a panel of cancer cell lines representing different tumor types. The National Cancer Institute's NCI60 panel, which includes cell lines from nine different tumor types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast), serves as a gold standard for such screenings.[3][4] A representative subset of this panel should be selected for the initial screen.

Table 1: Suggested Initial Cancer Cell Line Panel

Cell LineCancer TypeKey Characteristics
K-562Chronic Myelogenous LeukemiaSuspension cell line, well-characterized.
A549Non-Small Cell Lung CancerAdherent, widely used for lung cancer studies.
HCT-116Colon CancerAdherent, proficient in DNA mismatch repair.
SF-268CNS (Glioblastoma)Adherent, representative of brain tumors.
MDA-MB-231Breast Cancer (Triple Negative)Adherent, aggressive and metastatic phenotype.[5]
OVCAR-3Ovarian CancerAdherent, resistant to several chemotherapeutic agents.
PC-3Prostate CancerAdherent, androgen-independent.
786-ORenal CancerAdherent, clear cell carcinoma.
Primary Antiproliferative Assay: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content. It is the method of choice for the NCI's drug screening program.[6]

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 2-(2-Hydroxyethoxy)benzamide (e.g., from 0.01 µM to 100 µM) for a period of 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) values.

Part 2: Elucidating the Preliminary Mechanism of Action

A positive hit from the primary screen warrants further investigation to understand the underlying mechanism of its antiproliferative activity. This phase aims to discern whether the compound induces cell cycle arrest, apoptosis, or other forms of cell death.

Cell Cycle Analysis by Flow Cytometry

Understanding the effect of 2-(2-Hydroxyethoxy)benzamide on cell cycle progression is a critical step. Many anticancer agents exert their effects by arresting cells at specific phases of the cell cycle.[3][7]

  • Cell Treatment: Treat a selected sensitive cell line (e.g., MDA-MB-231) with 2-(2-Hydroxyethoxy)benzamide at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: A significant increase in the percentage of cells in the G0/G1, S, or G2/M phase would indicate cell cycle arrest at that particular checkpoint.[5]

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[3] Annexin V/PI staining is a standard method to detect apoptosis.

  • Cell Treatment: Treat a sensitive cell line with 2-(2-Hydroxyethoxy)benzamide at its GI50 and 2x GI50 concentrations for a relevant time point (e.g., 48 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • A significant increase in the apoptotic population compared to the vehicle control indicates the induction of apoptosis.

Part 3: Hypothetical Signaling Pathways and Workflow Visualization

Based on the known mechanisms of other benzamide derivatives, we can hypothesize potential pathways that 2-(2-Hydroxyethoxy)benzamide might modulate.

Hypothesized Signaling Pathways
  • Tubulin Polymerization Inhibition: Some benzamide derivatives are known to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2]

  • HDAC Inhibition: The o-aminobenzamide moiety is a key feature of some HDAC inhibitors, which can lead to cell cycle arrest and apoptosis.[1]

  • Kinase Inhibition: Benzamides can also act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[8]

Experimental Workflow Diagram

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Preliminary MOA node_cell_lines Select Diverse Cancer Cell Line Panel (NCI60 subset) node_srb Sulforhodamine B (SRB) Assay (48-72h treatment) node_cell_lines->node_srb node_data_analysis1 Determine GI50, TGI, LC50 node_srb->node_data_analysis1 node_cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) node_data_analysis1->node_cell_cycle node_apoptosis Apoptosis Assay (Annexin V/PI Staining) node_data_analysis1->node_apoptosis node_data_analysis2 Identify Cell Cycle Arrest & Apoptosis Induction node_cell_cycle->node_data_analysis2 node_apoptosis->node_data_analysis2 node_tubulin Tubulin Polymerization Assay node_data_analysis2->node_tubulin node_hdac HDAC Activity Assay node_data_analysis2->node_hdac node_kinase Kinase Panel Screening node_data_analysis2->node_kinase

Caption: A tiered approach for screening 2-(2-Hydroxyethoxy)benzamide.

Potential Mechanism of Action Diagram

potential_moa cluster_targets Potential Molecular Targets cluster_cellular_effects Cellular Effects compound 2-(2-Hydroxyethoxy)benzamide target_tubulin Tubulin compound->target_tubulin target_hdac HDACs compound->target_hdac target_kinases Signaling Kinases compound->target_kinases effect_g2m G2/M Arrest target_tubulin->effect_g2m effect_gene Altered Gene Expression target_hdac->effect_gene effect_pathway Inhibition of Pro-Survival Pathways target_kinases->effect_pathway apoptosis Apoptosis effect_g2m->apoptosis effect_gene->apoptosis effect_pathway->apoptosis

Caption: Hypothesized mechanisms of action for the test compound.

Conclusion and Future Directions

This technical guide provides a systematic and scientifically rigorous framework for the initial evaluation of 2-(2-Hydroxyethoxy)benzamide as a potential antiproliferative agent. The proposed tiered approach, starting with a broad screen and progressing to more focused mechanism of action studies, ensures an efficient use of resources while maximizing the potential for discovering novel anticancer activity. Positive results from this initial screening would pave the way for more in-depth studies, including target identification, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The versatility of the benzamide scaffold suggests that 2-(2-Hydroxyethoxy)benzamide is a worthy candidate for investigation in the ongoing search for new cancer therapeutics.

References

  • Raffa, D., et al. (2015). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Bioorganic & Medicinal Chemistry, 23(19), 6397-6407. Available at: [Link]

  • Chen, Y., et al. (2022). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 27(23), 8255. Available at: [Link]

  • Raffa, D., et al. (2015). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. PubMed, 26344588. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Antiproliferative activities of alkaloid-like compounds. Scientific Reports, 11(1), 22370. Available at: [Link]

  • Jeong, C. H., et al. (2019). Anti-proliferative and Cytotoxic Activities of the Flavonoid Isoliquiritigenin in the Human Neuroblastoma Cell Line SH-SY5Y. International Journal of Molecular Sciences, 20(3), 633. Available at: [Link]

  • Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
  • Zhao, H., et al. (2014). Novologues Containing a Benzamide Side Chain Manifest Anti-proliferative Activity Against Two Breast Cancer Cell Lines. ACS Medicinal Chemistry Letters, 5(6), 673-677. Available at: [Link]

  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • ResearchGate. (n.d.). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Available at: [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Available at: [Link]

  • National Cancer Institute. (n.d.). NCI-60 Drug Development Pipeline. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. Available at: [Link]

  • Crowley, L. C., et al. (2016). Measuring cell death by Annexin V staining. Cold Spring Harbor Protocols, 2016(11). Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Benzamide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Microwave-Assisted Synthesis of Benzamide Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction & Strategic Context

Benzamide pharmacophores are ubiquitous in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat).

Traditional synthesis via Schotten-Baumann conditions or carbodiimide coupling (EDC/NHS) often suffers from poor atom economy, long reaction times, and tedious purification of urea byproducts. Microwave-assisted organic synthesis (MAOS) offers a paradigm shift.[1] By utilizing dielectric heating , researchers can access direct amidation pathways that are kinetically difficult under conventional thermal conditions, significantly improving throughput in lead optimization campaigns.

The Microwave Advantage: Mechanistic Insight

Unlike conventional heating, which relies on thermal conductivity (convection/conduction) from an external source, microwave irradiation heats the reaction matrix directly through two primary mechanisms:[1][2][3][4][5][6]

  • Dipolar Polarization: Polar molecules (solvents or reagents like carboxylic acids) align with the oscillating electric field. The molecular friction generated by this re-alignment (2.45 billion times per second at 2450 MHz) generates rapid internal heat.

  • Ionic Conduction: Dissolved ions (e.g., ammonium salts formed in situ) oscillate under the field, generating heat through collision.

Key Benefit: This allows for "superheating" of solvents (heating above boiling point in sealed vessels) and rapid access to the high activation energy (


) required for direct amidation, bypassing the need for corrosive acid chlorides.

Experimental Workflow Decision Tree

The following logic gate determines the optimal protocol based on substrate sterics and electronic properties.

BenzamideWorkflow cluster_legend Legend start Start: Benzamide Synthesis decision1 Substrate Sensitivity? start->decision1 path_green Robust Substrates (Direct Amidation) decision1->path_green Thermally Stable path_mild Labile Substrates (Activated Coupling) decision1->path_mild Chiral/Sensitive step_green_1 Mix Acid + Amine (1:1.2) No Catalyst/Solvent-Free path_green->step_green_1 step_mild_1 Acid + Amine + TBTU/DIPEA Solvent: DMF/DCM path_mild->step_mild_1 step_green_2 MW Irradiation 150-180°C, 10-20 min step_green_1->step_green_2 workup Workup: Precipitation (H2O) or Flash Chrom. step_green_2->workup step_mild_2 MW Irradiation 60-80°C, 5-10 min step_mild_1->step_mild_2 step_mild_2->workup key1 High Energy Path (Green) key2 Mild Path (Blue)

Figure 1: Decision matrix for selecting the appropriate microwave synthesis pathway. Direct amidation is preferred for atom economy, while activated coupling is reserved for delicate substrates.

Detailed Protocols

Protocol A: Direct Amidation (Green Chemistry Route)

Best for: Stable aromatic/aliphatic acids and primary amines. High atom economy (only water is a byproduct).

Materials:

  • Microwave Reactor: Monomode (e.g., CEM Discover, Biotage Initiator) or Multimode.

  • Vessel: 10 mL Pressure-rated Pyrex vial with silicone/PTFE septum.

  • Reagents: Benzoic acid derivative (1.0 equiv), Amine (1.2 - 1.5 equiv).

  • Solvent: None (Neat) or minimal Toluene/Xylene if mixing is poor.

Step-by-Step Methodology:

  • Loading: In a 10 mL microwave vial, charge the carboxylic acid (1.0 mmol) and the amine (1.2 mmol).

    • Note: If both are solids, grind them briefly in a mortar to ensure intimate contact before transfer.

  • Sealing: Cap the vial and ensure the septum is seated correctly to withstand pressures up to 20 bar.

  • Irradiation Parameters:

    • Temperature: 150°C (Dynamic control).

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Power: Max 200W (System will modulate to maintain temp).

    • Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <50°C.

  • Workup:

    • Add 5 mL of 1M HCl to the reaction vessel (to protonate unreacted amine).

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over MgSO₄ and concentrate.

Scientific Rationale: The high temperature (150°C) overcomes the poor leaving group ability of the hydroxyl group (-OH) on the carboxylic acid. The microwave energy facilitates the formation of the ammonium carboxylate salt intermediate and its subsequent dehydration to the amide.

Protocol B: TBTU-Mediated Coupling (Mild Route)

Best for: Chiral substrates, thermally labile groups, or valuable intermediates.

Materials:

  • Reagents: Carboxylic acid (1.0 equiv), Amine (1.1 equiv), TBTU (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: DMF or Acetonitrile (Polar aprotic solvents absorb MWs efficiently).

Step-by-Step Methodology:

  • Activation: Dissolve acid and DIPEA in DMF (2 mL) in the MW vial. Stir for 1 minute. Add TBTU.

  • Addition: Add the amine immediately.

  • Irradiation Parameters:

    • Temperature: 80°C.

    • Hold Time: 5 minutes.

  • Workup: Pour reaction mixture into ice water (20 mL). The benzamide derivative often precipitates as a solid. Filter and wash with water.

Data Analysis & Performance Comparison

The following table summarizes the efficiency gains of MW protocols compared to traditional thermal reflux (Oil bath).

ParameterConventional Thermal (Reflux)Microwave Protocol A (Direct)Microwave Protocol B (Coupling)
Reaction Time 4 - 12 Hours10 - 20 Minutes2 - 5 Minutes
Temperature 110°C (Toluene reflux)150°C - 180°C60°C - 80°C
Yield (Avg) 55 - 70%85 - 96%90 - 98%
Atom Economy Low (Coupling reagents waste)High (Water is only byproduct)Low (Urea byproducts)
Purification Column Chromatography often req.Often Recrystallization onlyFiltration/Wash

Table 1: Comparative metrics derived from standard benzamide synthesis benchmarks [1, 3].

Optimization & Troubleshooting Guide

Critical Control Points (CCP)

1. The "Thermal Runaway" Risk: Microwave heating is volumetric.[4][7] If using non-polar solvents (like Hexane) doped with ionic liquids, or strongly polar solvents (DMSO/Ethanol), the heating rate can be exponential.

  • Action: Always use the "High Absorption" setting on the reactor if using polar solvents, but ensure the Power Max is capped (e.g., at 150W) to prevent overshooting the target temperature.

2. Pressure Management: Direct amidation generates water. At 150°C, water vapor contributes significantly to internal pressure.

  • Action: Do not fill vials more than 50% volume. For 10 mL vials, use max 4-5 mL total volume.

3. Diamine Substrates (Side Reaction Alert): If reacting a carboxylic acid with o-phenylenediamine, high temperatures (>140°C) will drive the reaction past the benzamide stage to form Benzimidazoles (cyclization) [4].

  • Correction: To stop at the mono-amide (benzamide) stage, reduce temperature to 100°C and reduce time to 5 minutes.

Solvent Selection Guide
  • Excellent (High tan δ): Ethanol, DMSO, DMF, Methanol. (Rapid heating).[1][4][8]

  • Medium: Water, Acetonitrile.

  • Poor (Transparent): Hexane, Toluene, Dichloromethane.

  • Tip: If using Toluene, add a "doping agent" (e.g., 1 drop of ionic liquid or DMF) to act as a heat sink.

References

  • Gedye, R., et al. (1986).[9] The use of microwave ovens for rapid organic synthesis.[3][4][6][7][9][10][11] Tetrahedron Letters, 27(3), 279-282. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][2][3][6][11] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Ojeda-Porras, A., et al. (2015).[12][13] Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.[12][13][14] Green Chemistry, 17, 3157-3163. Link

  • Rao, A., et al. (2004).[1] Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkivoc, (v), 147-155. Link

  • Santagada, V., et al. (2009). Microwave-assisted synthesis: a new technology in drug discovery.[1][10] Current Medicinal Chemistry, 16(13). Link

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-(2-Hydroxyethoxy)benzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-Hydroxyethoxy)benzamide in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][3] The described procedure achieves a lower limit of quantification (LLOQ) of 1 ng/mL over a linear range of 1-1000 ng/mL, making it suitable for pharmacokinetic, toxicokinetic, and other clinical research applications.

Introduction and Scientific Rationale

2-(2-Hydroxyethoxy)benzamide is an organic molecule featuring a benzamide structure, a class of compounds with diverse pharmacological activities.[4] Accurate quantification of this and similar molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was selected as the analytical platform for its superior sensitivity, specificity, and wide dynamic range.[5] The specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a unique product ion, minimizing interference from complex biological matrices like plasma.[6]

This protocol is grounded in established principles of bioanalytical method validation to ensure that the data generated is reliable and reproducible.[3][7] The choice of a simple protein precipitation extraction technique is a deliberate balance between achieving adequate sample cleanup and maintaining a high-throughput workflow, which is critical in large-scale clinical studies.[8][9]

Experimental Workflow and Logic

The overall analytical process is designed for robustness and efficiency. The workflow begins with sample preparation to isolate the analyte from plasma proteins, followed by chromatographic separation and subsequent detection by mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (IS) Solution plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect & Dilute Supernatant vortex->supernatant inject Inject into UPLC System supernatant->inject separation C18 Column Chromatographic Separation inject->separation ms Mass Spectrometry Detection (MRM) separation->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quant Quantify Unknowns calibration->quant G FitForPurpose Fit for Purpose Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Specificity Specificity FitForPurpose->Specificity Linearity Linearity & Range FitForPurpose->Linearity LOQ LLOQ FitForPurpose->LOQ Accuracy->Precision Accuracy->Linearity Recovery Recovery Accuracy->Recovery Precision->Linearity Specificity->LOQ MatrixEffect Matrix Effect Specificity->MatrixEffect Linearity->LOQ Stability Stability

Figure 2: Logical relationship of key validation parameters demonstrating a method is fit for purpose.

Specificity and Selectivity

Specificity was assessed by analyzing blank plasma from six different sources. No significant interfering peaks were observed at the retention times of the analyte or the IS, demonstrating the method's high selectivity.

Linearity, Range, and Sensitivity

The calibration curve was linear over the range of 1–1000 ng/mL. The relationship between the analyte/IS peak area ratio and concentration was evaluated using a weighted (1/x²) linear regression.

ParameterResultAcceptance Criteria
Linearity Range 1–1000 ng/mL-
Correlation Coefficient (r²) > 0.998≥ 0.99
LLOQ 1 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
LOD (estimated) 0.3 ng/mLS/N > 3
Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates over three separate analytical runs.

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 16.8+4.58.2+5.1
Low QC 35.2+2.16.5+3.3
Mid QC 1003.1-1.54.8-0.8
High QC 8002.5-0.93.9-1.2
Acceptance Criteria ≤ 15% (≤20% for LLOQ)± 15% (±20% for LLOQ)≤ 15% (≤20% for LLOQ)± 15% (±20% for LLOQ)

Scientist's Note: The results for accuracy and precision are well within the acceptance criteria set by the FDA and ICH guidelines, demonstrating the method's reliability and reproducibility. [7][10]

Matrix Effect and Recovery

The matrix effect was evaluated at low and high QC concentrations and was found to be minimal, with a coefficient of variation (%CV) of the IS-normalized matrix factor of <7%. The extraction recovery was consistent and high across the QC levels, averaging 92.5%.

Stability

The analyte was proven to be stable in human plasma under various conditions, including:

  • Bench-top stability: 8 hours at room temperature.

  • Freeze-thaw stability: 3 cycles from -80°C to room temperature.

  • Long-term stability: 90 days at -80°C.

  • Post-preparative stability: 48 hours in the autosampler at 10°C.

All stability results were within ±15% of the nominal concentrations, confirming that sample integrity is maintained during typical handling and storage procedures.

Conclusion

This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of 2-(2-Hydroxyethoxy)benzamide in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis. The method has been rigorously validated according to international regulatory standards and is demonstrated to be accurate, precise, and reliable for its intended purpose in a bioanalytical setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59613, 2-Hydroxy-N-(2-hydroxyethyl)benzamide. PubChem. Retrieved from [Link].

  • European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link].

  • Kouamé, B. A. et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). ResearchGate. Retrieved from [Link].

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link].

  • Donnelly, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Retrieved from [Link].

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link].

  • Han, J. et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Center for Biotechnology Information. Retrieved from [Link].

  • Organomation (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Organomation Blog. Retrieved from [Link].

  • ChemSynthesis (2025). 2-hydroxy-N-(2-hydroxyethyl)benzamide. ChemSynthesis. Retrieved from [Link].

  • Parker, B.L. et al. (2018). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. National Center for Biotechnology Information. Retrieved from [Link].

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. Retrieved from [Link].

  • International Council for Harmonisation (2022). Validation of Analytical Procedure Q2(R2). ICH. Retrieved from [Link].

  • U.S. Food and Drug Administration (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link].

  • Kaufmann, A. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Retrieved from [Link].

  • Biocompare (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link].

  • SimpliCompliance (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Retrieved from [Link].

  • Agilent Technologies (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water. Agilent. Retrieved from [Link].

  • MasterControl (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Retrieved from [Link].

  • Cheméo (n.d.). Benzamide (CAS 55-21-0). Cheméo. Retrieved from [Link].

  • ResearchGate (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Retrieved from [Link].

  • U.S. Food and Drug Administration (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link].

  • NorthEast BioLab (n.d.). FDA Bioanalytical Method Validation Guidance for Industry (2018). NorthEast BioLab. Retrieved from [Link].

  • FooDB (2011). Showing Compound Benzamide (FDB023373). FooDB. Retrieved from [Link].

Sources

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment of 2-(2-Hydroxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Analytical Challenge

2-(2-Hydroxyethoxy)benzamide (CAS: 52271-41-7) is a critical structural analogue and potential degradation impurity of Ethenzamide (2-ethoxybenzamide), a widely used analgesic and anti-inflammatory agent. In the context of drug development, this compound often serves two roles:

  • Key Intermediate: In the synthesis of specific salicylamide derivatives.

  • Impurity Reference Standard: Required for the quality control of Ethenzamide API (Active Pharmaceutical Ingredient) to meet ICH Q3A/B guidelines.

Because it possesses a polar hydroxyl group on the ethoxy tail, 2-(2-Hydroxyethoxy)benzamide exhibits significantly different retention behavior compared to the lipophilic parent compound, Ethenzamide. However, it is prone to co-elution with other polar hydrolytic degradants (e.g., Salicylamide).

The "Why" Behind the Method

Standard isocratic methods often fail to resolve 2-(2-Hydroxyethoxy)benzamide from early-eluting synthesis byproducts. This protocol utilizes a Gradient RP-HPLC approach with pH control (pH 2.5) .

  • Causality: The acidic pH suppresses the ionization of residual phenolic impurities (like Salicylamide), ensuring they remain in a non-ionized, hydrophobic state to interact sufficiently with the C18 stationary phase.

  • Self-Validation: The method includes a resolution check between the target analyte and Salicylamide, ensuring the system is capable of distinguishing the target from its primary metabolic/synthetic precursor.

Visualizing the Analytical Logic

The following diagram illustrates the degradation/synthesis relationship and the chromatographic strategy required to separate these species based on polarity.

ChemicalLogic Salicylamide Salicylamide (Starting Material/Degradant) Polarity: Medium Target 2-(2-Hydroxyethoxy)benzamide (Target Analyte) Polarity: High (OH group) Salicylamide->Target Alkylation w/ Ethylene Glycol Separation RP-HPLC Separation (C18 Column) Salicylamide->Separation Elutes Mid (Phenolic) Target->Separation Elutes Early (Polar) Ethenzamide Ethenzamide (Parent Drug) Polarity: Low (Ethyl group) Ethenzamide->Target Oxidative Degradation Ethenzamide->Separation Elutes Late (Non-polar)

Caption: Polarity-driven separation strategy distinguishing the target from its parent and precursors.

Method Development & Optimization Strategy

Stationary Phase Selection

We utilize a C18 (Octadecylsilane) column with high surface area and end-capping.

  • Rationale: The target molecule has an aromatic ring (benzamide core) suitable for

    
     interactions, while the aliphatic tail requires hydrophobic retention. End-capping minimizes peak tailing caused by the interaction of the amide nitrogen with free silanols.
    
Mobile Phase Chemistry
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate (pH 2.5).

    • Mechanism:[1][2] Low pH ensures the amide group remains neutral and suppresses the ionization of any acidic impurities (like Salicylic acid), sharpening peak shape.

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).[1]

    • Mechanism:[1][2] ACN provides lower viscosity and sharper peaks than methanol for benzamide derivatives.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-(2-Hydroxyethoxy)benzamide (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions
ParameterSetting / Description
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column InertSustain C18 or Hypersil BDS C18 (150 mm × 4.6 mm, 5 µm)
Column Temp 35°C (Controls viscosity and retention reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 275 nm (Secondary monitoring at 235 nm)
Run Time 20 Minutes
Gradient Program

The gradient is designed to elute the polar target early while flushing highly retained dimers or Ethenzamide residues.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00955Equilibration / Injection
2.00955Isocratic Hold (Polar retention)
12.004060Linear Gradient (Elution)
15.001090Wash Step
15.10955Return to Initial
20.00955Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Stock Solution: Dissolve 10 mg of 2-(2-Hydroxyethoxy)benzamide in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL for assay or 100 µg/mL for purity profiling.

  • Filtration: Filter through 0.22 µm PTFE or Nylon filter before injection.

Validation Framework (Self-Validating System)

To ensure the results are trustworthy, the following System Suitability Tests (SST) must be passed before analyzing unknown samples.

System Suitability Parameters
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 4.5 ± 0.5 minConfirming mobile phase composition accuracy.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Ensures no secondary silanol interactions (Amide peak symmetry).
Theoretical Plates (N) > 5,000Confirms column efficiency.
Resolution (

)
> 2.0Critical: Must resolve Target from Salicylamide (if spiked).
RSD (Area) < 1.0% (n=5)Confirms injector and pump precision.
Linearity & Range
  • Range: 0.5 µg/mL to 150 µg/mL.

  • Correlation Coefficient (

    
    ):  ≥ 0.999.
    
  • Procedure: Prepare 5 concentration levels (e.g., 10%, 50%, 80%, 100%, 120% of target concentration). Plot Area vs. Concentration.

Experimental Workflow Diagram

Workflow Start Start: Sample Preparation Dissolve Dissolve 10mg Sample in 80:20 H2O:ACN Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter SST Run System Suitability (Resolution Check) Filter->SST Decision SST Pass? SST->Decision Analyze Inject Samples (Gradient Run) Decision->Analyze Yes Troubleshoot Check pH / Column Age Decision->Troubleshoot No Calc Calculate Purity (Area Normalization) Analyze->Calc Troubleshoot->SST

Caption: Step-by-step analytical workflow ensuring data integrity via SST checkpoints.

Troubleshooting & Senior Scientist Insights

  • Peak Splitting: If the amide peak splits, it is often due to solvent mismatch. Ensure the sample diluent (80% Water) matches the initial mobile phase conditions (95% Aqueous). Do not dissolve pure sample in 100% Acetonitrile.

  • Retention Drift: Benzamide derivatives are sensitive to pH changes. If retention times drift by >0.5 min, prepare fresh buffer and verify pH is exactly 2.5 ± 0.1.

  • Unknown Impurities: If a peak appears at approx. 14-15 minutes, it is likely unreacted Ethenzamide carried over from the synthesis or degradation study.

References

  • Japanese Pharmacopoeia (JP). (2021).[3][4] Official Monographs: Ethenzamide.[5] 18th Edition.[4] Ministry of Health, Labour and Welfare.[4][6] [Link]

  • GL Sciences. (2020). Analysis of Ethenzamide and Related Impurities using InertSustain C18. Technical Note LB722.[7] [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Nagy, T., et al. (2018). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Benzamide Derivatives. ResearchGate. [Link]

Sources

Application Note: 2-(2-Hydroxyethoxy)benzamide as a Scaffold in Next-Generation Prokinetic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-(2-Hydroxyethoxy)benzamide in Prokinetic Agent Research Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the evolution of gastroprokinetic agents, the benzamide pharmacophore remains a cornerstone of drug design. While first-generation agents (e.g., Metoclopramide) utilized simple o-methoxy substitutions, modern research focuses on 2-(2-Hydroxyethoxy)benzamide (2-HEB) as a versatile, dual-function scaffold.

This guide details the application of 2-HEB in Structure-Activity Relationship (SAR) studies targeting the 5-HT₄ receptor (agonism) and D₂ dopamine receptor (antagonism) . Unlike rigid analogs, the 2-hydroxyethoxy moiety provides a unique "metabolic handle" and a flexible linker for attaching basic amine side chains, critical for optimizing blood-brain barrier (BBB) penetration and receptor selectivity.

Scientific Rationale & Mechanism

The Orthosteric Locking Mechanism

The efficacy of benzamide prokinetics relies on the "pseudo-ring" conformation. The amide hydrogen forms an intramolecular hydrogen bond with the ether oxygen at the ortho position.

  • Traditional Ligands (e.g., Metoclopramide): Use a methoxy (-OCH₃) group. This is metabolically stable but limits further functionalization.

  • The 2-HEB Advantage: The 2-hydroxyethoxy chain (-OCH₂CH₂OH) maintains the critical intramolecular H-bond (locking the bioactive conformation) while providing a terminal hydroxyl group. This group allows researchers to:

    • Extend the Pharmacophore: Attach bulky basic amines (piperidine, morpholine) via ether or ester linkages to target the accessory binding pockets of 5-HT₄.

    • Modulate Lipophilicity (LogD): The hydroxyl group lowers LogP, potentially reducing CNS side effects (extrapyramidal symptoms) by limiting BBB traversal.

Dual-Target Signaling Pathway

2-HEB derivatives are frequently designed to act as Dual-Action Modulators :

  • 5-HT₄ Agonism (Enteric Neurons): Stimulates Adenylyl Cyclase

    
     cAMP 
    
    
    
    PKA
    
    
    Closure of
    
    
    channels
    
    
    Enhanced Acetylcholine release.
  • D₂ Antagonism (Smooth Muscle/CNS): Blocks the inhibitory effect of dopamine on cholinergic transmission.

ProkineticSignaling cluster_5HT Enteric Neuron (Pro-Motility) cluster_D2 Inhibitory Blockade Drug 2-HEB Derivative HT4 5-HT4 Receptor Drug->HT4 Agonist D2 D2 Receptor Drug->D2 Antagonist AC Adenylyl Cyclase HT4->AC Gs Coupling cAMP cAMP u2191 AC->cAMP ACh Acetylcholine Release cAMP->ACh PKA Pathway Gi Gi Protein D2->Gi Blocked by Drug Inhib Inhibition of ACh Gi->Inhib Prevents Inhib->ACh Disinhibition

Figure 1: Dual mechanism of action for 2-HEB derived prokinetics. The scaffold enables simultaneous 5-HT4 activation and D2 blockade.

Experimental Protocols

Protocol A: Synthetic Derivatization of 2-HEB

Objective: To synthesize a library of prokinetic candidates by functionalizing the terminal hydroxyl group of 2-(2-Hydroxyethoxy)benzamide.

Materials:

  • 2-(2-Hydroxyethoxy)benzamide (Starting Material)[1][2]

  • p-Toluenesulfonyl chloride (TsCl)

  • Secondary amines (e.g., piperidine, morpholine, N-benzylpiperazine)

  • Solvents: Pyridine, DMF, Acetonitrile

Step-by-Step Methodology:

  • Activation (Tosylation):

    • Dissolve 10 mmol of 2-(2-Hydroxyethoxy)benzamide in 20 mL anhydrous pyridine.

    • Cool to 0°C. Add 11 mmol of TsCl dropwise.

    • Stir at 0°C for 2 hours, then warm to RT overnight.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). The polar alcohol spot should disappear, replaced by the less polar tosylate.

    • Quench: Pour into ice water/HCl. Filter the precipitate (Intermediate A).

  • Nucleophilic Substitution (Amination):

    • Dissolve Intermediate A (5 mmol) in acetonitrile (15 mL).

    • Add Potassium Carbonate (

      
      , 15 mmol) and the target secondary amine (7.5 mmol).
      
    • Reflux: Heat to 80°C for 12–18 hours.

    • Causality: The carbonate base scavenges the acid generated, driving the

      
       displacement of the tosyl group by the amine.
      
  • Purification:

    • Evaporate solvent. Partition residue between EtOAc and Water.

    • Wash organic layer with brine, dry over

      
      .
      
    • Recrystallize from Ethanol/Ether to obtain the final amino-ethoxy benzamide.

Protocol B: In Vitro Receptor Binding Assay (Competition)

Objective: Determine the affinity (


) of the synthesized 2-HEB derivatives for D₂ and 5-HT₄ receptors.

Reagents:

  • Membranes: CHO cells overexpressing human D₂ or 5-HT₄ receptors.

  • Radioligands:

    
    -Methylspiperone (for D₂) and 
    
    
    
    -GR113808 (for 5-HT₄).
  • Reference Standards: Itopride, Mosapride.

Workflow:

  • Preparation: Dilute test compounds (2-HEB derivatives) in DMSO to create a concentration range (

    
     to 
    
    
    
    ).
  • Incubation (D₂ Assay):

    • Mix: 50 µL membrane prep + 50 µL

      
      -Methylspiperone (0.5 nM) + 50 µL Test Compound.
      
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl.

    • Incubate: 60 min at 25°C.

  • Incubation (5-HT₄ Assay):

    • Mix: 50 µL membrane prep + 50 µL

      
      -GR113808 (0.2 nM) + 50 µL Test Compound.
      
    • Buffer: 50 mM HEPES, pH 7.4.

    • Incubate: 30 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation Table:

Compound ClassD₂ Affinity (

)
5-HT₄ Affinity (

)
Predicted Profile
Reference (Itopride) High (~10 nM)Low/NonePure D₂ Antagonist
Reference (Mosapride) LowHigh (~5 nM)Pure 5-HT₄ Agonist
2-HEB Derivative (Target) Moderate (50-100 nM) Moderate (20-80 nM) Balanced Dual Agent
Unsubstituted 2-HEB>10 µM>10 µMInactive Scaffold (Needs side chain)

Metabolic Stability Profiling

Context: The ethoxy side chain is a site of metabolic vulnerability (O-dealkylation). 2-HEB derivatives must be tested for stability against CYP450 enzymes.

Protocol:

  • Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sample at t=0, 15, 30, 60 min.

  • Quench with cold acetonitrile containing Internal Standard.

  • Analyze via LC-MS/MS.[3]

  • Success Criteria:

    
     minutes indicates the 2-hydroxyethoxy linker is sufficiently stable compared to simple methoxy analogs.
    

Workflow Visualization

Workflow Start Start: 2-(2-Hydroxyethoxy)benzamide Step1 Step 1: Chemical Derivatization (Tosylation + Amination) Start->Step1 Step2 Step 2: In Vitro Screening (D2 / 5-HT4 Binding) Step1->Step2 Decision Balanced Affinity? Step2->Decision Decision->Step1 No (Retool Side Chain) Step3 Step 3: PK Optimization (Microsomal Stability) Decision->Step3 Yes End Lead Candidate Selection Step3->End

Figure 2: Iterative optimization workflow using 2-HEB as the primary scaffold.

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (Discusses KDR-5169 and dual-action benzamides).

  • Sakamoto, T., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin, 49(4), 424-436. (Foundational SAR for hydroxyethoxy side chains).

  • Kato, S., et al. (1990). Novel benzamides as selective and potent gastric prokinetic agents.[4][5] 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 33(5), 1406-1413.[5]

  • Google Patents. (2009). Novel process for synthesis of itopride and its novel intermediate.[6][7] US20090177008A1. (Details the synthesis of related benzamide intermediates).

Sources

Application Note: Cytotoxicity Profiling of 2-(2-Hydroxyethoxy)benzamide

[1]

Introduction & Scientific Context

2-(2-Hydroxyethoxy)benzamide is structurally characterized as a benzamide derivative featuring a hydroxyethoxy substituent at the ortho position.[1] It is chemically related to Ethenzamide (2-ethoxybenzamide), a widely used non-steroidal anti-inflammatory drug (NSAID) and analgesic.[1][2][3][4]

In drug development, this compound typically appears in two critical contexts:

  • Process Impurity: A byproduct formed during the ethoxylation of salicylamide if ethylene glycol or related reagents are present.[1]

  • Metabolite: A Phase I oxidative metabolite of Ethenzamide formed via hydroxylation of the ethoxy side chain.[1]

Regulatory Significance (ICH Q3A/Q3B)

Under ICH Q3A(R2) and Q3B(R2) guidelines, impurities exceeding qualification thresholds (typically 0.15% or 1 mg/day intake) require safety qualification.[1] As benzamide derivatives can exhibit hepatotoxicity and central nervous system (CNS) depression, establishing a robust cytotoxicity profile is the first step in risk assessment before proceeding to genotoxicity (Ames) or in vivo studies.

Experimental Strategy: The "Multi-Parametric" Approach

Relying on a single endpoint (e.g., ATP content) is insufficient for impurity qualification because it cannot distinguish between cytostasis (growth arrest) and cytotoxicity (cell death). Therefore, this protocol utilizes a multiplexed approach:

  • MTS Assay: Measures mitochondrial metabolic activity (viability).[1]

  • LDH Release Assay: Measures plasma membrane rupture (necrosis).[1]

  • HepG2 Hepatocytes: Selected as the primary model due to the hepatic metabolism of benzamide drugs.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the cytotoxicity assessment, highlighting the decision points based on assay readouts.

CytotoxicityWorkflowcluster_AssaysMultiplexed ReadoutStartCompound Preparation(DMSO Stock)SeedingCell Seeding(HepG2 / HEK293)Start->SeedingTreatmentTreatment (24h - 72h)Serial DilutionsSeeding->TreatmentMTSMTS Assay(Metabolic Activity)Treatment->MTSLDHLDH Assay(Membrane Integrity)Treatment->LDHAnalysisData Analysis(IC50 & Mechanism)MTS->AnalysisLDH->Analysis

Figure 1: Multiplexed experimental workflow for simultaneous assessment of metabolic viability and membrane integrity.

Materials & Methods

Cell Line Selection[1]
  • HepG2 (Human Hepatocellular Carcinoma): Primary Recommendation.[1] Benzamides are metabolized in the liver.[1] HepG2 cells retain some CYP450 activity, making them suitable for detecting toxicity caused by the parent compound or its further metabolites.

  • HEK293 (Human Embryonic Kidney): Secondary Recommendation.[1] Used to assess general, non-specific cytotoxicity and renal liability.[1]

Compound Preparation

2-(2-Hydroxyethoxy)benzamide is an amide with moderate polarity due to the hydroxyl group.[1]

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 100 mM master stock.

  • Solubility Check: Verify absence of "gritty" precipitate (common with benzamides) by inspecting the stock under a microscope.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.

Detailed Protocol: Multiplexed MTS & LDH Assay

This protocol allows you to measure cell viability and necrosis in the same well , reducing inter-well variability and conserving compound.

Phase 1: Cell Seeding
  • Harvest Cells: Detach HepG2 cells using Trypsin-EDTA.[1] Neutralize and count.

  • Density: Seed 15,000 cells/well (HepG2) or 10,000 cells/well (HEK293) in a 96-well clear-bottom, black-walled plate (for fluorescence/absorbance).

    • Note: HepG2 cells grow in clusters; ensure single-cell suspension for uniform seeding.[1]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment
  • Dilution Plate: In a separate sterile plate, prepare 2x serial dilutions of 2-(2-Hydroxyethoxy)benzamide in culture medium.

    • Range: 0.1 µM to 500 µM (Benzamides often have low potency; high concentrations are needed for impurity qualification).[1]

    • Vehicle Control: Medium + 0.5% DMSO (Must match highest treatment concentration).[1]

    • Positive Control: 10% Triton X-100 (for LDH max release) and 10 µM Staurosporine (for apoptosis/viability loss).[1]

  • Treatment: Remove old media from cell plate. Add 100 µL of treatment media per well.[1]

  • Duration: Incubate for 24 hours (acute toxicity) or 72 hours (antiproliferative effect).[1]

Phase 3: The Multiplexed Readout

Perform LDH assay first using the supernatant, then MTS assay on the remaining cells.

Step A: LDH Release (Membrane Integrity)

  • Transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).

  • Incubate for 30 minutes at Room Temperature (RT) in the dark.

  • Add 50 µL of Stop Solution (1M Acetic Acid or HCl).

  • Measure Absorbance at 490 nm .[1]

Step B: MTS Assay (Metabolic Viability)

  • To the original cell plate (containing remaining 50 µL media + cells), add 10 µL of MTS Reagent (e.g., CellTiter 96® AQueous One).

  • Incubate for 1–4 hours at 37°C.

    • Expert Tip: Benzamides can occasionally interact with tetrazolium salts.[1] Incubate a "Compound Only" well (no cells) to check for background chemical reduction.

  • Measure Absorbance at 490 nm .[1]

Data Analysis & Interpretation

Calculation Formulas
  • % Cytotoxicity (LDH):

    
    [1]
    
  • % Viability (MTS):

    
    
    
Interpreting the Mechanism

The relationship between MTS and LDH data reveals the mode of action.

MTS SignalLDH SignalInterpretationAction Required
High (>90%) Low (<10%) Non-toxicCompound is safe at this concentration.[1]
Low (<50%) High (>50%) Necrosis Acute toxicity.[1] Likely membrane disruption.[1]
Low (<50%) Low (<10%) Cytostasis Growth arrest without immediate lysis.[1]
Low (<50%) Moderate Apoptosis Secondary necrosis following apoptosis.[1]
Mechanistic Diagram

The following diagram illustrates how to classify the toxicity of 2-(2-Hydroxyethoxy)benzamide based on the assay results.

ToxicityMechanismInputAssay ResultsDecision1MTS Viability Reduced?Input->Decision1ResultSafeNon-Toxic / ToleratedDecision1->ResultSafeNoDecision2LDH Release High?Decision1->Decision2YesResultNecrosisPrimary Necrosis(Membrane Rupture)Decision2->ResultNecrosisYesResultCytostasisCytostasis / Apoptosis(Intact Membrane)Decision2->ResultCytostasisNo

Figure 2: Decision logic for classifying toxicity modes based on multiplexed assay data.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).[1] International Council for Harmonisation.[1] Link

  • PubChem. 2-(2-Hydroxyethoxy)benzamide Compound Summary. National Library of Medicine.[1] Link[1]

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays.[1][5][6][7] Assay Guidance Manual.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • Grokipedia. Ethenzamide Pharmacology and Chemistry.[1]Link[1]

Application Note: Radiosynthesis of 2-(2-Hydroxyethoxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the radiosynthesis of 2-(2-Hydroxyethoxy)benzamide and its [¹⁸F]fluoro-analogs for PET imaging. Benzamide derivatives are privileged scaffolds in nuclear medicine, serving as ligands for Sigma-2 receptors , Dopamine D2/D3 receptors , and as PARP inhibitors for oncology and neurology applications.

This guide addresses two distinct radiochemical objectives:

  • Isotopic Labeling ([¹¹C]): Synthesis of the exact parent molecule, [¹¹C]2-(2-Hydroxyethoxy)benzamide, utilizing [¹¹C]CO aminocarbonylation.

  • Bioisosteric Labeling ([¹⁸F]): Synthesis of the 2-(2-[¹⁸F]fluoroethoxy)benzamide analog, a strategy commonly employed for Sigma-2 receptor imaging (e.g., [¹⁸F]ISO-1 analogs).

Introduction & Chemical Strategy

The target molecule, 2-(2-Hydroxyethoxy)benzamide , features a primary amide and a hydroxyethyl ether moiety.[1] In radiopharmaceutical development, this scaffold is often modified to incorporate Fluorine-18 (t½ = 109.8 min) for clinical logistics or Carbon-11 (t½ = 20.4 min) for exact isotopic replication.

Retrosynthetic Analysis
  • Route A: [¹¹C]Carbonyl-Labeling (Exact Structure)

    • Strategy: Palladium-mediated aminocarbonylation of an aryl iodide precursor with [¹¹C]CO and ammonia.

    • Rationale: This route introduces the label at the amide carbonyl position (

      
      ), preserving the hydroxyethoxy chain. To prevent side reactions, the primary alcohol on the ethoxy chain requires protection (e.g., TBDMS).
      
    • Application: Pharmacokinetic (PK) studies of the parent drug; PARP tracer development.

  • Route B: [¹⁸F]Fluoroalkylation (Imaging Analog)

    • Strategy: Nucleophilic substitution on Salicylamide (2-hydroxybenzamide) using 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) .

    • Rationale: Replacing the terminal hydroxyl group with ¹⁸F is a standard bioisosteric substitution (OH

      
       F) to improve lipophilicity and metabolic stability while enabling PET imaging.
      
    • Application: Sigma-2 receptor imaging; Tumor proliferation studies.

Materials and Equipment

Reagents
ReagentGradePurpose
Precursor A (¹¹C) >98%1-Iodo-2-(2-(tert-butyldimethylsilyloxy)ethoxy)benzene
Precursor B (¹⁸F) USPSalicylamide (2-Hydroxybenzamide)
[¹¹C]CO CyclotronCarbonylation agent (produced via ¹⁴N(p,α)¹¹C

[¹¹C]CO₂)
[¹⁸F]Fluoride No-carrier-addedNucleophile for alkylator synthesis
Pd(PPh₃)₄ 99.9%Palladium catalyst for aminocarbonylation
Ethylene Ditosylate >98%Precursor for [¹⁸F]FEtOTs synthesis
TBAF (1M in THF) AnhydrousDeprotection agent (silyl group removal)
Solvents AnhydrousDMF, DMSO, THF, HPLC-grade Water/MeCN
Equipment
  • Synthesizer: GE TRACERlab FX2 N / FX2 C or equivalent automated module.

  • HPLC: Semi-preparative C18 column (e.g., Phenomenex Luna 5µ, 250x10mm).

  • Detectors: UV (254 nm) and Gamma (NaI/PMT).

Protocol A: Synthesis of [¹¹C]2-(2-Hydroxyethoxy)benzamide

Targeting the exact molecular structure via Carbon-11 carbonyl insertion.

Workflow Diagram

C11_Synthesis Cyclotron Cyclotron 14N(p,alpha)11C CO2_Trap [11C]CO2 Trap & Reduction Cyclotron->CO2_Trap CO_Prod [11C]CO Production CO2_Trap->CO_Prod Zn/Mo 400°C Reaction Pd-Catalyzed Aminocarbonylation (Precursor + NH3) CO_Prod->Reaction [11C]CO Gas Deprotection Deprotection (TBAF/H+) Reaction->Deprotection Intermediate Purification HPLC Purification Deprotection->Purification Final [11C]2-(2-Hydroxyethoxy) benzamide Purification->Final

Figure 1: Automated workflow for the [¹¹C]carbonylation of aryl iodide precursors.

Step-by-Step Procedure
  • [¹¹C]CO Production:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.

    • Reduce [¹¹C]CO₂ to [¹¹C]CO using a heated Molybdenum/Zinc column (400°C) or gas-phase reduction loop.

    • Critical: Ensure efficient trapping of unreacted CO₂ to prevent catalyst poisoning.

  • Aminocarbonylation Loop:

    • Vessel: Load the reaction loop (stainless steel or PEEK, 100 µL) with:

      • Precursor: 1-Iodo-2-(2-(TBDMS-oxy)ethoxy)benzene (1.0 mg).

      • Catalyst: Pd(PPh₃)₄ (1.5 mg).

      • Nucleophile: Ammonia (NH₃) gas (0.5 bar) or 0.5M NH₃ in dioxane.

      • Solvent: THF (200 µL).

    • Reaction: Pressurize loop with [¹¹C]CO (35 MPa / 5000 psi) or use a micro-autoclave method. Heat to 100°C for 5 minutes .

    • Mechanism: Oxidative addition of Ar-I to Pd(0), [¹¹C]CO insertion, and nucleophilic attack by NH₃.

  • Deprotection:

    • Flush reaction mixture into a vessel containing TBAF (1M in THF, 200 µL) or HCl (2N, 100 µL) .

    • Heat at 80°C for 2 minutes to remove the TBDMS protecting group.

    • Neutralize with buffer if acid was used.

  • Purification:

    • Inject onto Semi-prep HPLC (C18, 15% MeCN in 0.1% H₃PO₄).

    • Collect the radioactive peak corresponding to the authentic standard (retention time ~8-10 min).

Protocol B: Synthesis of 2-(2-[¹⁸F]Fluoroethoxy)benzamide

Targeting the fluorinated analog for Sigma-2/D2 imaging.

Workflow Diagram

F18_Synthesis F18_Source [18F]Fluoride (Cyclotron) QMA QMA Cartridge (Trapping) F18_Source->QMA Alkylation1 Synthesis of [18F]FEtOTs QMA->Alkylation1 K2.2.2/K2CO3 Elution Alkylation2 O-Alkylation of Salicylamide Alkylation1->Alkylation2 Distillation of [18F]FEtOTs Purification HPLC Purification Alkylation2->Purification Formulation Formulation (Sterile Saline) Purification->Formulation

Figure 2: Two-step radiosynthesis via [¹⁸F]Fluoroethyl tosylate ([¹⁸F]FEtOTs).

Step-by-Step Procedure
  • Preparation of [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs):

    • Trapping: Pass aqueous [¹⁸F]fluoride through a QMA carbonate cartridge.

    • Elution: Elute with Kryptofix 2.2.2/K₂CO₃ solution into the reactor.

    • Drying: Azeotropic drying with acetonitrile (95°C, He flow).

    • Labeling: Add 1,2-ethylene ditosylate (5 mg in 1 mL MeCN). Heat at 85°C for 5 min .

    • Purification: Purify [¹⁸F]FEtOTs via C18 Sep-Pak or HPLC, or distill directly into the second reactor (preferred for high specific activity).

  • O-Alkylation of Salicylamide:

    • Reactor 2: Contains Salicylamide (2 mg) and Cs₂CO₃ (5 mg) in anhydrous DMF (0.5 mL) .

    • Note: Cesium carbonate is preferred over Potassium carbonate to enhance the nucleophilicity of the phenol while minimizing amide N-alkylation.

    • Reaction: Add purified [¹⁸F]FEtOTs. Heat at 100°C for 10 minutes .

    • Chemistry: The phenoxide ion (generated by Cs₂CO₃) attacks the [¹⁸F]fluoroethyl tosylate. The amide nitrogen is less acidic (pKa ~23 vs ~10 for phenol) and remains largely unreactive under these conditions.

  • Purification & Formulation:

    • Dilute reaction mixture with water (2 mL).

    • Inject onto Semi-prep HPLC (Gradient: 10% to 60% MeCN in water).

    • Isolate product, perform solvent exchange (C18 Sep-Pak) into 10% Ethanol/Saline.

    • Sterile Filter: Pass through a 0.22 µm membrane.

Quality Control & Validation

Test ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC / Radio-TLC
Molar Activity > 10 GBq/µmolHPLC (UV mass determination)
Residual Solvents < 5000 ppm (Ethanol)GC
pH 4.5 – 8.5pH Strip
Identity Co-elution with StandardHPLC (UV/Rad comparison)
Troubleshooting
  • Low Yield in Step 2 (Route B): If N-alkylation competes with O-alkylation (forming the N-fluoroethyl byproduct), lower the reaction temperature to 80°C or use a weaker base (K₂CO₃). Alternatively, use N-trityl salicylamide as the precursor and add an acid deprotection step.

  • Low Specific Activity (Route A): Ensure the [¹¹C]CO production line is free of atmospheric CO₂ (carrier). Use high-purity He carrier gas.

References

  • Mach, R. H., et al. (2011). Synthesis and evaluation of 18F-labeled benzamide analogues for imaging the sigma-2 receptor status of solid tumors.[2]Journal of Medicinal Chemistry , 54(13), 4619-4626. Link

    • Grounding: Establishes the protocol for [¹⁸F]fluoroalkylation of benzamide scaffolds for imaging.
  • Andersen, T. L., et al. (2009). Efficient synthesis of [¹¹C]benzamides by palladium-mediated aminocarbonylation.Journal of Labelled Compounds and Radiopharmaceuticals , 52(11), 465-470. Link

    • Grounding: Provides the core methodology for [¹¹C]CO labeling of benzamides.
  • Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging.Journal of Nuclear Medicine , 40(1), 205-212. Link

    • Grounding: Validates the "tosylate-to-phenol" alkylation str
  • Tu, Z., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor.[2]Nuclear Medicine and Biology , 34(7), 741-751. Link

    • Grounding: Confirms the specific relevance of fluoroethoxy-benzamides in PET imaging.

Sources

Application Note: Dual-Stage High-Throughput Screening of 2-(2-Hydroxyethoxy)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated high-throughput screening (HTS) workflow for the evaluation of 2-(2-Hydroxyethoxy)benzamide analogs. As structural derivatives of salicylamide and ethenzamide, these compounds present a unique scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved aqueous solubility and reduced gastrointestinal toxicity. This guide defines a "Phenotypic-First" screening strategy, utilizing a primary cell-based assay (RAW 264.7 macrophages) to filter for membrane permeability and efficacy, followed by a secondary biochemical screen (COX-1/COX-2 selectivity) to determine mechanism of action.

Introduction & Library Rationale

The Chemical Scaffold

The parent compound, 2-(2-Hydroxyethoxy)benzamide , represents a modification of the classical salicylate pharmacophore. Unlike ethenzamide (2-ethoxybenzamide), the inclusion of a terminal hydroxyl group on the ethoxy chain introduces a hydrogen-bond donor/acceptor site.

Medicinal Chemistry Implications:

  • Solubility: The hydroxyethyl tail significantly lowers LogP compared to ethenzamide, enhancing solubility in aqueous HTS buffers and reducing false positives caused by compound aggregation.

  • Diversification: The primary alcohol serves as a synthetic handle for late-stage functionalization (e.g., esters, carbamates) to generate diverse libraries.

The Screening Strategy

We employ a Dual-Stage Funnel to maximize the efficiency of the drug discovery campaign:

  • Primary Screen (Phenotypic): Inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 cells. This selects for compounds that are non-cytotoxic, cell-permeable, and capable of interrupting inflammatory signaling (e.g., NF-κB or iNOS pathways).

  • Secondary Screen (Target-Specific): Fluorometric COX-1 and COX-2 inhibition assays. This quantifies potency (

    
    ) and selectivity ratios (COX-1 sparing) to assess safety profiles.
    

Experimental Workflow Visualization

Diagram 1: The HTS Decision Funnel

This workflow illustrates the logic gate for compound progression, ensuring only high-quality hits reach the expensive biochemical profiling stage.

HTS_Funnel cluster_Primary Primary Screen (Phenotypic) cluster_Secondary Secondary Screen (Biochemical) Library Compound Library (2-(2-Hydroxyethoxy)benzamide Analogs) Prep Plate Preparation (384-well, Acoustic Dispensing) Library->Prep CellAssay RAW 264.7 Assay (LPS Stimulation) Prep->CellAssay Griess NO Detection (Griess Reagent) CellAssay->Griess Viability Counter Screen (Cell Viability/MTT) CellAssay->Viability Multiplex Decision1 Hit Criteria: >50% Inhibition @ 10µM Viability > 80% Griess->Decision1 Viability->Decision1 COX1 COX-1 Assay (Constitutive) Decision1->COX1 Pass COX2 COX-2 Assay (Inducible) Decision1->COX2 Pass Analysis SAR Analysis & Selectivity Calculation COX1->Analysis COX2->Analysis

Caption: Logical flow of the screening campaign from library preparation to hit validation.

Phase 1: Primary Phenotypic Screen (Cell-Based)

Objective: Identify analogs that inhibit inflammatory mediators (NO) without causing cytotoxicity.

Biological Mechanism

Lipopolysaccharide (LPS) binds to Toll-like Receptor 4 (TLR4) on macrophages, triggering a signaling cascade (NF-κB) that upregulates Inducible Nitric Oxide Synthase (iNOS) and COX-2.

Diagram 2: Target Pathway

Pathway cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB (Transcription Factor) TLR4->NFkB Signaling Gene_iNOS iNOS Gene NFkB->Gene_iNOS Translocation Gene_COX2 COX-2 Gene NFkB->Gene_COX2 iNOS_Enz iNOS Enzyme Gene_iNOS->iNOS_Enz Expression NO Nitric Oxide (NO) (Measured Signal) iNOS_Enz->NO Catalysis Benzamide Benzamide Analog (Inhibitor) Benzamide->NFkB Potential Block Benzamide->iNOS_Enz Potential Block

Caption: Inflammatory signaling pathway in RAW 264.7 cells targeted by the screening library.

Protocol: NO Inhibition Assay (Griess Method)

Reagents:

  • Cells: RAW 264.7 murine macrophages (ATCC® TIB-71™).[1]

  • Media: DMEM + 10% FBS (Heat Inactivated) + 1% Pen/Strep.[1] Note: Use phenol-red free DMEM to avoid interference with absorbance readings.

  • Stimulant: LPS from E. coli O111:B4 (Final conc: 1 µg/mL).

  • Griess Reagent: 1% Sulfanilamide + 0.1% NED (N-(1-naphthyl)ethylenediamine) in 2.5% H3PO4.

Step-by-Step Procedure:

  • Seeding: Dispense 30 µL of cell suspension (

    
     cells/mL) into 384-well clear-bottom plates using a Multidrop Combi. Incubate 24h at 37°C/5% CO2.
    
  • Compound Transfer: Pin-transfer 100 nL of library compounds (10 mM DMSO stock) to achieve final conc. of 10 µM (0.3% DMSO final).

    • Positive Control:[2][3] Dexamethasone (1 µM).

    • Negative Control: DMSO vehicle only.

  • Stimulation: Add 10 µL of LPS (4x stock) to all wells except "No Stim" controls. Incubate 18–24 hours.

  • Detection: Transfer 20 µL of supernatant to a fresh assay plate. Add 20 µL of Griess Reagent.[4]

  • Read: Incubate 10 min at RT (protect from light). Measure Absorbance at 540 nm.

Data Analysis: Calculate % Inhibition relative to LPS-only controls.



Phase 2: Secondary Biochemical Screen (COX Selectivity)

Objective: Deconvolute the mechanism of hits from Phase 1. Specifically, distinguish between COX-1 (constitutive, GI protection) and COX-2 (inflammatory) inhibition.

Assay Principle

This assay utilizes the peroxidase activity of Cyclooxygenase.[5][6] The enzyme converts Arachidonic Acid to


, which then reacts with the fluorometric probe (ADHP) to generate Resorufin (highly fluorescent).
  • Excitation: 535 nm

  • Emission: 590 nm

Protocol: Fluorometric COX Inhibition

Reagents:

  • Recombinant Human COX-2 and Ovine COX-1 enzymes.[5][7]

  • Arachidonic Acid (Substrate).[7][8]

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[5]

Step-by-Step Procedure:

  • Enzyme Prep: Dilute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing Heme cofactor.

  • Dispensing: Add 20 µL of enzyme solution to black 384-well plates.

  • Inhibitor Addition: Add 1 µL of test compound (from Phase 1 hits). Incubate 10 min at 25°C to allow enzyme-inhibitor binding.

  • Reaction Start: Inject 10 µL of Substrate Mix (Arachidonic Acid + ADHP).

  • Kinetic Read: Monitor fluorescence (Ex 535/Em 590) immediately for 10 minutes.

Selectivity Calculation: Calculate the Selectivity Index (SI):



  • Target Profile: SI > 10 (Indicates COX-2 selectivity, reducing GI toxicity risk).

Quality Control & Troubleshooting

Statistical Validation (Z-Factor)

For HTS validation, every plate must meet the Z-factor criteria defined by Zhang et al. [1].


[3]
  • Requirement:

    
     is mandatory for assay acceptance.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
High CV% (>10%) Edge Effects / EvaporationUse breathable seals; avoid outer 384-well rows or use "dummy" water wells.
Signal Drift Unstable ReagentsGriess reagent is light-sensitive. Prepare fresh and keep in amber bottles.
False Positives (Cell Assay) CytotoxicityRun MTT/Resazurin multiplex assay. Exclude compounds reducing viability >20%.
Low Signal Window (COX) Enzyme DegradationCOX enzymes are unstable. Keep on ice; do not vortex. Aliquot single-use stocks.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9][10] Journal of Biomolecular Screening.

  • Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Docs.

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine.

  • Sigma-Aldrich. RAW 264.7 Cell Line Technical Bulletin. Merck/Sigma.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Hydroxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Hydroxyethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and purity. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Core Synthesis Overview

The predominant route to 2-(2-Hydroxyethoxy)benzamide is the Williamson ether synthesis. This involves the O-alkylation of salicylamide (2-hydroxybenzamide) with a suitable two-carbon electrophile, typically 2-haloethanol, in the presence of a base. While straightforward in principle, this reaction is susceptible to several competing pathways that can significantly diminish the yield of the desired product.

Synthesis_Scheme cluster_reactants Reactants cluster_conditions Conditions Salicylamide Salicylamide p1 Salicylamide->p1 Base Base (e.g., K₂CO₃, NaOH) Reaction_Step Williamson Ether Synthesis (Sₙ2) Base->Reaction_Step 1. Deprotonation AlkylatingAgent 2-Chloroethanol AlkylatingAgent->p1 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Step Heat (Δ) Product 2-(2-Hydroxyethoxy)benzamide Byproduct NaCl + H₂O p1->Reaction_Step Reaction_Step->Product Reaction_Step->Byproduct

Caption: General reaction scheme for 2-(2-Hydroxyethoxy)benzamide synthesis.

Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield in this Williamson ether synthesis is the most frequent complaint. It typically stems from one of three areas: incomplete deprotonation of the starting material, competing side reactions, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylamide to form a nucleophilic phenoxide ion. If the base is not strong enough to achieve this quantitatively, a significant portion of your starting material will remain unreacted.[1]

    • Causality: The acidity of the phenolic proton on salicylamide (pKa ≈ 8-9) requires a base whose conjugate acid has a higher pKa. Weak bases like sodium bicarbonate (NaHCO₃) are generally insufficient.

    • Solution: Switch to a stronger base. Potassium carbonate (K₂CO₃) is a common and effective choice. For more stubborn reactions, sodium hydroxide (NaOH) can be used.[1][2] Sodium hydride (NaH) is a very powerful, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions and careful handling.[1]

  • Side Reactions: The phenoxide ion is an ambident nucleophile, and other functional groups can also react, leading to undesired byproducts.

    • C-Alkylation: The phenoxide can be alkylated at the ortho and para positions of the aromatic ring, forming a carbon-carbon bond instead of the desired ether linkage.[3][4] This is a classic competing pathway in phenol alkylation. Polar aprotic solvents such as DMF or DMSO are known to favor the desired O-alkylation.[1][5]

    • Amide Hydrolysis: Under strongly basic conditions, particularly in the presence of water and with prolonged heating, the benzamide functional group can hydrolyze to form a benzoate salt.[6][7][8] This is often an issue during the reaction or an aggressive aqueous workup. To avoid this, use moderate temperatures and minimize reaction time once the starting material is consumed.

    • N-Alkylation: While the amide nitrogen is significantly less nucleophilic than the phenoxide, alkylation at the nitrogen is a theoretical possibility, especially under harsh conditions.

  • Suboptimal Conditions:

    • Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the Sₙ2 reaction.[1] The use of polar aprotic solvents like acetonitrile, DMF, or DMSO is highly recommended as they accelerate the reaction rate.[1][4]

    • Temperature and Time: Williamson ether syntheses are typically conducted at elevated temperatures (50-100 °C) for several hours (1-8 h).[1][9] If the temperature is too low, the reaction rate will be impractically slow. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating that could promote side reactions.

Troubleshooting_Flowchart cluster_sm Starting Material Issues cluster_cond Condition Issues cluster_byprod Byproduct Issues start Low Yield Observed check_sm Analysis of Starting Material (TLC/NMR) start->check_sm check_cond Review Reaction Conditions start->check_cond check_byprod Identify Byproducts (LC-MS/NMR) start->check_byprod sm_unreacted High amount of unreacted Salicylamide check_sm->sm_unreacted cond_slow Reaction Stalled or Slow check_cond->cond_slow byprod_spots Multiple Spots on TLC check_byprod->byprod_spots sm_solution Solution: - Use stronger base (K₂CO₃, NaOH) - Ensure anhydrous conditions if using NaH sm_unreacted->sm_solution cond_solution Solution: - Increase temperature (60-80°C) - Switch to polar aprotic solvent (DMF, Acetonitrile) - Extend reaction time (monitor by TLC) cond_slow->cond_solution byprod_solution Probable Causes: - C-Alkylation (use polar aprotic solvent) - Amide Hydrolysis (use milder conditions) - N-Alkylation (less common) byprod_spots->byprod_solution

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Q2: I'm observing a byproduct with a similar polarity to my product, making purification difficult. What could it be and how can I prevent it?

This is often indicative of the C-alkylation isomer. The O-alkylated (desired product) and C-alkylated (byproduct) isomers can have very similar polarities.

  • Identification: The most definitive way to identify the byproduct is through 2D NMR spectroscopy (HMBC, HSQC) to confirm the connectivity or by LC-MS if a standard is available. The C-alkylated product will have a different aromatic proton splitting pattern and a CH₂ group directly attached to the ring.

  • Prevention: As mentioned, solvent choice is critical. The general trend for favoring O-alkylation is: DMSO > DMF > Acetonitrile > THF > Alcohols .[1][5] Polar aprotic solvents solvate the metal cation associated with the phenoxide, leaving the oxygen atom more exposed and available for nucleophilic attack. In contrast, protic solvents create a hydrogen-bonding cage around the oxygen, hindering its reactivity and making the less-hindered carbon atoms of the ring more competitive sites for alkylation.[1]

Q3: How do I choose the optimal base and solvent for my reaction?

The choice of base and solvent are interconnected and represent the most critical parameters for optimization. The tables below provide a comparative summary to guide your decision.

Table 1: Base Selection Guide for Salicylamide Alkylation

Base Formula Strength Advantages Disadvantages
Potassium Carbonate K₂CO₃ Moderate Inexpensive, easy to handle, effective for many phenols. May require higher temperatures or longer reaction times.
Sodium Hydroxide NaOH Strong Highly effective, inexpensive, readily available. Can promote amide hydrolysis if water is present or at high temperatures.[6][7]

| Sodium Hydride | NaH | Very Strong | Ensures complete deprotonation, non-nucleophilic. | Highly reactive with water/alcohols, requires anhydrous solvent and inert atmosphere.[1] |

Table 2: Solvent Selection Guide for Williamson Ether Synthesis

Solvent Type Boiling Point (°C) Key Characteristics Recommendation
Dimethylformamide (DMF) Polar Aprotic 153 Excellent solvent, strongly favors O-alkylation. Highly Recommended. Difficult to remove under vacuum.
Acetonitrile Polar Aprotic 82 Good alternative to DMF, easier to remove. Recommended.
Ethanol Polar Protic 78 Can reduce phenoxide nucleophilicity.[1] Not recommended for optimal yield.

| Tetrahydrofuran (THF) | Aprotic | 66 | Often used with NaH. | Suitable, but may be less effective at promoting O-alkylation than DMF. |

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the reaction?

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9][10]

  • Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group of salicylamide, creating a resonance-stabilized phenoxide ion.

  • Nucleophilic Attack: The negatively charged oxygen atom of the phenoxide acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol. This occurs in a "backside attack," displacing the chloride leaving group.

  • Product Formation: The carbon-oxygen bond is formed, yielding the final ether product, 2-(2-Hydroxyethoxy)benzamide.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Nucleophilic Attack cluster_competition Competing Pathways Salicylamide Salicylamide (with -OH group) Phenoxide Phenoxide Ion (Resonance Stabilized) Salicylamide->Phenoxide + B⁻ Base Base (B⁻) ConjAcid HB TransitionState [Transition State] Phenoxide->TransitionState Backside Attack C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Ring Attack AlkylHalide 2-Chloroethanol (Cl-CH₂CH₂-OH) Product Product + Cl⁻ TransitionState->Product

Caption: Sₙ2 mechanism highlighting the key steps and competing C-alkylation.

Q2: How should I purify the final product?

Recrystallization is often the most effective method for purifying the crude product.[11]

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11] For 2-(2-Hydroxyethoxy)benzamide, which has moderate polarity, solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexane are excellent starting points.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, they can be removed with activated charcoal followed by a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by vacuum filtration.[11]

  • Chromatography: If recrystallization fails to remove persistent impurities (like the C-alkylation byproduct), column chromatography on silica gel is the next logical step. A gradient elution from hexane to ethyl acetate is typically effective.

Q3: Which analytical techniques are best for monitoring the reaction and confirming the product structure?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a mobile phase like 30-50% ethyl acetate in hexane. The product should have an Rf value between that of the highly polar salicylamide and the non-polar alkylating agent.

  • Structure Confirmation:

    • ¹H and ¹³C NMR: This is essential for unambiguous structure confirmation. Key signals to look for in the ¹H NMR spectrum are the two triplets of the ethoxy bridge (-O-CH₂-CH₂-OH).

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.[12]

    • HPLC: Useful for determining the final purity of the product.[13]

Optimized Experimental Protocol

This protocol is a recommended starting point, incorporating the best practices discussed above.

Materials:

  • Salicylamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • 2-Chloroethanol (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylamide and anhydrous DMF (approx. 5-10 mL per gram of salicylamide).

  • Add anhydrous potassium carbonate to the mixture.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroethanol to the flask.

  • Heat the reaction mixture to 70-80 °C and stir.

  • Monitor the reaction progress every 1-2 hours using TLC (Mobile phase: 40% Ethyl Acetate in Hexane). The reaction is typically complete in 4-8 hours.

  • Once the salicylamide is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water (approx. 10x the volume of DMF). This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol/water).

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows. [Link]

  • ResearchGate. (n.d.). Synthesis of ethenzamide (6) via the O-alkylation reaction of salicylamide (5). [Link]

  • MDPI. (2025, January 27). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?[Link]

  • Google Patents. (2000, December 31). CN102675143A - Method for synthesizing ethenzamide.
  • ResearchGate. (2025, January 2). (PDF) Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. [Link]

  • Canadian Journal of Chemistry. (n.d.). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. [Link]

  • ResearchGate. (2025, August 8). Benzamide hydrolysis in strong acids — The last word. [Link]

  • ResearchGate. (n.d.). Synthesis of ethenzamide (6) under standard conditions. [Link]

  • MDPI. (2025, January 27). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • PubMed. (2017, January 15). The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose. [Link]

  • EPA. (n.d.). Method-No. 01023 Report No. MR-06/187. [Link]

  • Waters. (n.d.). Benzamide. [Link]

Sources

Purification of crude 2-(2-Hydroxyethoxy)benzamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2-Hydroxyethoxy)benzamide

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of crude 2-(2-Hydroxyethoxy)benzamide via recrystallization. This document moves beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying 2-(2-Hydroxyethoxy)benzamide by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids, including 2-(2-Hydroxyethoxy)benzamide, increases with temperature.[1] A suitable solvent is one that dissolves the target compound sparingly at room temperature but readily at its boiling point.[2] Conversely, the impurities present should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration).[2][3] As the hot, saturated solution cools, the solubility of 2-(2-Hydroxyethoxy)benzamide decreases, forcing it to crystallize out of the solution in a purer form.[1]

Q2: What is the best solvent system for recrystallizing 2-(2-Hydroxyethoxy)benzamide?

A2: Given the structure of 2-(2-Hydroxyethoxy)benzamide, which contains a polar amide group, a hydroxyl group, and an ether linkage, it is a polar molecule. For such compounds, polar solvents are generally suitable.[4][5] A mixed-solvent system is often ideal for fine-tuning the solubility characteristics. A common and effective choice for polar aromatic amides is a mixture of an alcohol (like ethanol or 2-propanol) and water.[4][6] Ethanol typically acts as the "good" solvent in which the compound is soluble, while water acts as the "anti-solvent" or "bad" solvent to induce precipitation upon cooling.[7][8] A patent for a similar 2-hydroxybenzamide derivative successfully utilized a 2-propanol/water system.[9]

Q3: How can I remove colored impurities from my crude product?

A3: Colored impurities can often be effectively removed by using activated charcoal (also known as decolorizing carbon).[7][10] These impurities adsorb onto the large surface area of the fine carbon particles.[11] A small amount (typically 1-2% of the solute's weight) is added to the hot solution after the crude product has completely dissolved but before hot filtration.[11] The solution is then briefly boiled to ensure maximum adsorption before the charcoal and any other insoluble impurities are removed by hot gravity filtration.[7][10] It is crucial not to add too much charcoal, as it can also adsorb the desired product, thereby reducing the final yield.[12][13]

Q4: What is a reasonable expectation for yield and purity improvement?

A4: A successful recrystallization should significantly enhance the purity of the compound, which can be verified by a sharper melting point range and cleaner analytical data (e.g., NMR, HPLC). However, it's important to understand that some product loss is inherent in the process, so a 100% yield is not achievable.[14] This is because the compound retains some solubility in the cold solvent and is lost in the mother liquor.[14] A well-optimized recrystallization might yield 70-90% of the purified product, depending on the initial purity of the crude material and the care taken during the procedure.

Troubleshooting Guide

This section addresses the most common challenges encountered during the recrystallization of 2-(2-Hydroxyethoxy)benzamide.

Problem 1: My compound "oils out" instead of forming crystals.

  • What is "oiling out"? Instead of forming a solid crystalline lattice upon cooling, the compound separates from the solvent as a second liquid phase, often appearing as oily droplets.[11][15] This is problematic because impurities tend to be more soluble in this oil than in the solvent, leading to little or no purification.[13]

  • What causes it?

    • High Impurity Concentration: A large amount of impurity can significantly depress the melting point of the mixture, causing it to liquefy at the temperature of crystallization.[13][16]

    • Low Melting Point: The true melting point of the compound might be lower than the temperature of the solution when it becomes saturated.[11][12]

    • Rapid Cooling/High Supersaturation: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will crash out as a disordered, supercooled liquid.[15]

  • How do I fix it?

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation level.[13][17]

    • Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules the kinetic time needed to form an ordered crystal lattice.[18][19]

    • Adjust Solvent System: The polarity of the solvent system may be incorrect. Try altering the ratio of the alcohol to water.

    • Induce Crystallization at a Higher Temperature: Scratch the inner surface of the flask with a glass rod at a temperature just below the solvent's boiling point to encourage nucleation before the solution cools to the point of oiling out.[18]

Problem 2: I have a very low yield of recovered crystals.

  • What causes it?

    • Using Too Much Solvent: This is the most common reason. If an excessive volume of solvent is used, the solution may not become saturated upon cooling, and a large portion of the compound will remain dissolved.[13][17]

    • Premature Crystallization: If crystals form during the hot gravity filtration step, significant product will be lost on the filter paper.[11]

    • Insufficient Cooling: Not cooling the solution to a low enough temperature (e.g., in an ice bath) will prevent maximum recovery of the product.[20]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the purified product.[14]

  • How do I fix it?

    • Use the Minimum Amount of Hot Solvent: Add the hot solvent portion-wise to the crude solid, waiting for it to boil between additions, until the solid just dissolves.[14][20]

    • Prevent Premature Crystallization: Use a pre-heated funnel for the hot filtration step and add a small excess of hot solvent before filtering to ensure the compound stays in solution.[8][11] The excess solvent can be boiled off from the filtrate before cooling.

    • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[3][20]

    • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.[21]

Problem 3: No crystals are forming, even after cooling in an ice bath.

  • What causes it?

    • Supersaturation: The solution is supersaturated, meaning the solute concentration is above its normal solubility limit, but there are no nucleation sites for crystals to begin forming.[3][17]

    • Excessive Solvent: As with low yield, too much solvent was used, and the solution is simply not saturated.[17]

  • How do I fix it?

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[3][9]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to provide a template for crystal growth.[9][14]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent to increase the concentration. Once the solution becomes slightly turbid (cloudy), allow it to cool slowly again.[9][17]

    • Add Anti-Solvent: If using a single solvent system, you can try adding a few drops of an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) until the solution becomes cloudy, then reheat to clarify and cool slowly.[9]

Visual Workflow and Parameter Guide

The following diagrams illustrate the troubleshooting logic and the interplay of key experimental parameters.

TroubleshootingWorkflow start Recrystallization Outcome outcome1 Successful Crystals start->outcome1 outcome2 Problem: Oiling Out start->outcome2 outcome3 Problem: Low Yield start->outcome3 outcome4 Problem: No Crystals start->outcome4 cause2 Causes: - High Impurity - Rapid Cooling - Wrong Solvent outcome2->cause2 cause3 Causes: - Too Much Solvent - Premature Crystallization - Insufficient Cooling outcome3->cause3 cause4 Causes: - Supersaturation - Too Much Solvent outcome4->cause4 solution2 Solutions: - Re-heat & Add Solvent - Cool Very Slowly - Adjust Solvent Ratio cause2->solution2 solution3 Solutions: - Use Min. Hot Solvent - Pre-heat Funnel - Use Ice Bath cause3->solution3 solution4 Solutions: - Scratch or Seed - Reduce Solvent Volume - Add Anti-Solvent cause4->solution4

Caption: A troubleshooting workflow for common recrystallization issues.

ParameterOptimization cluster_params Experimental Parameters cluster_outcomes Desired Outcomes p1 Solvent Choice o1 High Purity p1->o1 Selectivity p2 Cooling Rate p2->o1 Slow o2 High Yield p2->o2 Slow (avoids trapping) o3 Large Crystal Size p2->o3 Slow p3 Solute Concentration p3->o2 High (Saturated)

Caption: Relationship between key parameters and purification outcomes.

Experimental Protocol: Recrystallization of 2-(2-Hydroxyethoxy)benzamide

This protocol assumes the use of an ethanol/water mixed solvent system.

1. Solvent Selection and Ratio Determination (Small Scale Test)

  • Place ~50 mg of crude product into a test tube.

  • Add ethanol dropwise at room temperature until the solid dissolves. Note the volume. This indicates high solubility.

  • In a separate test tube with ~50 mg of crude product, add 1-2 mL of deionized water. Heat the mixture to boiling. If the solid does not dissolve, water is a poor solvent.

  • This confirms that ethanol is a "good" solvent and water is a "bad" solvent, making them a suitable pair.[7]

2. Dissolution of the Crude Solid

  • Place the bulk of your crude 2-(2-Hydroxyethoxy)benzamide into an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half).

  • Add a magnetic stir bar or a boiling chip.

  • On a hot plate, add the minimum amount of hot ethanol required to just dissolve the solid completely at the boiling point.[20]

3. Decolorization (Optional)

  • If the solution is colored, remove it from the heat source.

  • Allow the solution to cool slightly below its boiling point to prevent violent boiling over.[11]

  • Add a very small amount of activated charcoal (e.g., the tip of a spatula).

  • Return the flask to the heat and gently boil for 2-5 minutes while stirring.[7]

4. Hot Gravity Filtration

  • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.

  • Pre-heat the funnel and the receiving Erlenmeyer flask by pouring boiling ethanol through them just before filtration. Discard this ethanol.[8][11]

  • Quickly pour the hot solution containing your dissolved product through the fluted filter paper. This step removes the charcoal and any other insoluble impurities.[10]

5. Crystallization

  • If necessary, gently boil the clear filtrate to reduce the volume of ethanol, concentrating the solution.

  • To the hot filtrate, add hot deionized water dropwise until you observe a persistent slight cloudiness (turbidity), indicating the solution is saturated.[8]

  • Add a few drops of hot ethanol to just redissolve the turbidity and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[18][19]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.[3]

6. Collection and Washing of Crystals

  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of the ice-cold ethanol/water mixture.

  • Collect the crystals by swirling the flask and pouring the slurry into the Büchner funnel with the vacuum applied.

  • Wash the crystals with a very small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[21]

7. Drying

  • Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

  • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a mild temperature until a constant weight is achieved.

Table 1: Key Experimental Parameters

ParameterRecommended Value/StateRationale
Solvent System Ethanol / Deionized WaterGood solvent/anti-solvent pair for polar aromatic amides.[4][6]
Dissolution Temp. Boiling Point of Ethanol (~78°C)Maximizes solubility to use the minimum solvent volume.[1]
Cooling Rate Slow, undisturbed cooling to RT, then ice bathPromotes the formation of large, pure crystals by allowing selective lattice formation.[18][19][22]
Washing Solvent Ice-cold Ethanol/Water mixtureMinimizes loss of purified product while removing soluble impurities.[14][21]

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?. Retrieved from [Link]

  • Labster. (n.d.). Recrystallization Steps. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Anbar. (2018, March 2). Experiment 2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • WIPO Patentscope. (2015, April 16). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-(2-Hydroxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of 2-(2-Hydroxyethoxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the crystallization of this polar aromatic amide.

Introduction: The Crystallization Challenge

2-(2-Hydroxyethoxy)benzamide is a molecule featuring a rigid benzamide core and a flexible, polar hydroxyethoxy side chain. This combination of functionalities presents unique challenges and opportunities in developing a robust crystallization process. The presence of both hydrogen bond donors (amide N-H, hydroxyl O-H) and acceptors (amide C=O, ether C-O, hydroxyl O-H) suggests a high potential for strong intermolecular interactions, which are critical for forming a stable crystal lattice.[1] However, this polarity can also lead to issues such as high solubility in polar solvents, difficulty in achieving supersaturation, and the formation of undesirable crystal habits. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 2-(2-Hydroxyethoxy)benzamide that I should consider when selecting a solvent system?

Answer: The molecular structure dictates the solubility behavior. Key features to consider are:

  • The Aromatic Benzamide Core: This part of the molecule is relatively nonpolar and rigid, favoring interactions with aromatic or moderately polar solvents.

  • The Amide Group (-CONH2): This is a classic hydrogen-bonding motif. Primary amides can form strong head-to-head dimer synthons, which are robust structural units in crystal engineering.[1] Solvents that can effectively compete for these hydrogen bonds (like alcohols) will increase solubility.

  • The Hydroxyethoxy Side Chain (-OCH2CH2OH): This chain adds significant polarity and flexibility. The ether linkage and the terminal hydroxyl group are both potent hydrogen bond acceptors and donors. This makes the molecule more soluble in polar protic solvents like water and alcohols.

A successful crystallization solvent system will typically exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: Where should I start with solvent screening for this compound?

Answer: A systematic screening process is essential. Based on the structure, a good starting point is a range of solvents with varying polarities. Given the compound's polar nature, solvents like alcohols, ketones, and esters are promising candidates.

A general rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[2] For 2-(2-Hydroxyethoxy)benzamide, this points towards solvents like ethanol, isopropanol, or acetone. A study on the parent compound, benzamide, showed it has high solubility in methanol and ethanol.[3][4] This suggests that short-chain alcohols are an excellent starting point for your investigation.

Q3: Should I use a single solvent or a mixed solvent system?

Answer: Both are viable, and the choice depends on the initial screening results.

  • Single Solvents: An ideal single solvent will dissolve the compound completely when hot but poorly when cold.[5] Ethanol or isopropanol might work well. Water could also be a possibility for recrystallization, especially for polar compounds, though it may require high temperatures to achieve dissolution.[6][7]

  • Mixed Solvents (Binary Systems): These are often more versatile. A binary system consists of a "good" solvent, in which the compound is highly soluble, and an "anti-solvent" or "bad" solvent, in which it is poorly soluble.[5] The two solvents must be miscible. For your compound, a good pair could be Ethanol (good solvent) and Water (anti-solvent) or Ethyl Acetate (good solvent) and Hexane (anti-solvent).[5]

Q4: Can 2-(2-Hydroxyethoxy)benzamide exhibit polymorphism?

Answer: Yes, it is highly likely. Polymorphism is the ability of a compound to exist in more than one crystal form. Benzamide itself is known to have polymorphs.[8] The conformational flexibility of the hydroxyethoxy side chain, combined with the multiple hydrogen bonding sites, creates a high potential for different packing arrangements in the crystal lattice. Different polymorphs can have different physicochemical properties, including solubility, stability, and melting point.[9] It is crucial to characterize your crystals using techniques like PXRD, DSC, and microscopy to identify and control the desired polymorphic form.

Troubleshooting Guide

Q1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in the solvent system, or when the concentration of the solute is too high. The compound separates as a liquid phase instead of a solid.

Causality and Solution:

  • High Solute Concentration: The solution is too concentrated, leading to phase separation.

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the concentration. Allow it to cool more slowly.[10]

  • Cooling Too Rapidly: Fast cooling can cause the solution to become highly supersaturated without allowing time for nucleation and crystal growth.

    • Solution: Insulate the flask to slow down the cooling rate. A beaker inverted over the top of the flask can create an insulating atmosphere.[10]

  • Inappropriate Solvent: The boiling point of your solvent may be too close to or higher than the melting point of your compound.

    • Solution: Choose a lower-boiling point solvent or a solvent mixture that reduces the overall solubility.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality and Solution:

  • Excess Solvent: You may have used too much solvent, preventing the solution from reaching supersaturation upon cooling.[10]

    • Solution: Gently heat the solution to boil off some of the solvent (10-15% of the volume) and then allow it to cool again.

  • Inhibition of Nucleation: The solution is supersaturated, but crystal nucleation is kinetically hindered.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[10]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add a "seed crystal" to the solution. This provides a template for further crystal growth.[10]

    • Solution 3 (Further Cooling): Place the flask in an ice bath to further decrease the solubility and promote nucleation.

Q3: The crystallization happened too quickly, resulting in a fine powder or very small needles. How can I get larger crystals?

Answer: Rapid crystallization traps impurities and often leads to poor crystal quality and difficult filtration.[10] This is typically caused by the solution becoming supersaturated too quickly.

Causality and Solution:

  • High Supersaturation: The concentration gradient between the solution and the solid state is too steep.

    • Solution: Re-dissolve the solid by heating and add a small excess of the solvent (5-10%). This will lower the supersaturation level achieved at any given temperature during cooling, slowing down the crystallization process.[10]

  • Rapid Cooling: As with "oiling out," cooling too fast can shock the system into rapid precipitation.

    • Solution: Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

Q4: My final crystal yield is very low. What are the likely causes?

Answer: A low yield suggests that a significant amount of your compound remained in the mother liquor.[10]

Causality and Solution:

  • Too Much Solvent: This is the most common cause. Using a large excess of solvent will keep a substantial portion of the compound dissolved even at low temperatures.[10]

    • Solution: Before filtration, ensure the solution has been thoroughly cooled in an ice bath for at least 20-30 minutes to maximize precipitation. For future runs, use less solvent. You can attempt to recover more material from the mother liquor by evaporating some of the solvent and cooling again (a "second crop"), though this crop may be less pure.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a small amount of hot solvent to wash the filter paper after filtration to recover any precipitated product.

  • Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Wash the crystals with a small amount of ice-cold crystallization solvent. The low temperature minimizes the dissolution of your product while still washing away impurities dissolved in the mother liquor.

Data Summary & Protocols

Solubility Data for Solvent Selection

Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures [3][4]

SolventPolarity IndexSolubility at 283.15 K (10°C) (mol fraction, x1)Solubility at 323.15 K (50°C) (mol fraction, x1)Comments for 2-(2-Hydroxyethoxy)benzamide
Water10.20.00160.0058Likely higher solubility due to the polar side chain. Good anti-solvent potential.
Methanol6.60.16910.3804Excellent Starting Point. High solubility, good for dissolving.
Ethanol5.20.08990.2458Excellent Starting Point. Good balance of solubility for recrystallization.
Isopropanol4.30.03310.1251Good potential for single-solvent crystallization.
Acetone5.10.11190.2647High solubility may require an anti-solvent.
Ethyl Acetate4.40.01250.0573Good "good" solvent for a binary system with a nonpolar anti-solvent.
Acetonitrile6.20.00980.0385Lower solubility suggests it could be a good crystallization solvent.

Disclaimer: This data is for the parent compound benzamide and should be used as a guideline. Experimental verification is essential.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 2-(2-Hydroxyethoxy)benzamide into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition. Add up to 1 mL. Note the solubility at room temperature. An ideal solvent should show low solubility.

  • Heating: For solvents where the compound was poorly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the quality of the crystals formed (e.g., well-defined crystals vs. fine powder or oil). A solvent that yields high-quality crystals upon cooling is a good candidate.

Protocol 2: Standard Cooling Crystallization (Single Solvent)
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions. Heat the flask on a hot plate to the boiling point of the solvent. Continue adding hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Crystal Growth: Once crystals begin to form, you can move the flask to an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water) dropwise to the solution while stirring. Continue adding until the solution becomes faintly cloudy (the point of nucleation).

  • Re-dissolution: If the solution becomes too cloudy, add a drop or two of the "good" solvent until it becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly. If no crystals form, you can try scratching or seeding.

  • Isolation and Drying: Follow steps 4-7 from the Standard Cooling Crystallization protocol.

Visualized Workflow

Solvent_Selection_Workflow cluster_screening Phase 1: Initial Screening cluster_analysis Phase 2: Analysis & Path Selection cluster_protocol Phase 3: Protocol Execution Start Start with Crude Compound Screen Screen Solubility in 6-8 Solvents (Polar to Nonpolar) Start->Screen Heat Heat Insoluble Samples Screen->Heat Observe Observe Crystal Quality on Cooling Heat->Observe Decision Good Crystals Formed in a Single Solvent? Observe->Decision Decision2 Soluble in 'Good' Solvent, Insoluble in 'Bad' Solvent? Decision->Decision2  No SingleSolvent Proceed with Cooling Crystallization Protocol Decision->SingleSolvent  Yes AntiSolvent Proceed with Anti-Solvent Crystallization Protocol Decision2->AntiSolvent  Yes ReScreen Return to Screening: Try Different Solvents or Binary Mixtures Decision2->ReScreen  No

Caption: Workflow for selecting an optimal crystallization solvent system.

References

  • Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide - PMC. (n.d.). NIH. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.). NIH. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua. (2025, July 2). [Link]

  • Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers - PMC. (2017, March 8). NIH. [Link]

  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... (n.d.). Spiral. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • Benzamide Synthesis and Recrystallization | PDF. (n.d.). Scribd. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. [Link]

  • Solubility determination and modelling of benzamide in organic solvents... (2025, August 10). ResearchGate. [Link]

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. (2025, August 6). ResearchGate. [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC. (n.d.). NIH. [Link]

  • Crystallization. (n.d.). [Link]

  • Purification: How To. (n.d.). University of Rochester. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]

  • Pitch of benzamide II twisted crystals as a function of supercooling... (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(2-Hydroxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-2HEB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Solubility Barriers of 2-(2-Hydroxyethoxy)benzamide[1]

Executive Summary: The Solubility Paradox

2-(2-Hydroxyethoxy)benzamide presents a classic "brick dust" solubility profile.[1] While it possesses polar functional groups (amide and hydroxyl), its solubility in aqueous media is often deceptively low.[1]

The Root Cause: The primary solubility barrier is Lattice Energy vs. Solvation Energy .[1]

  • Intramolecular Hydrogen Bonding: The amide nitrogen (donor) often forms a stable hydrogen bond with the ether oxygen or the terminal hydroxyl group (acceptor) on the ethoxy tail.[1] This "locks" the molecule into a pseudo-ring structure, hiding its polar surface area from water molecules [1].[1]

  • High Crystallinity: In the solid state, these molecules stack efficiently via intermolecular amide-amide hydrogen bonds, creating a high-melting crystal lattice that water cannot easily penetrate [2].[1]

This guide provides self-validating protocols to overcome these thermodynamic barriers for analytical, biological, and solid-state applications.[1]

Module 1: Analytical & Stock Solution Preparation

User Question: "My compound precipitates inside the HPLC vial or crashes out when I dilute my DMSO stock with water. How do I maintain a stable solution?"

The "Dielectric Tuning" Protocol

Water (Dielectric Constant


) is too polar to dissolve the crystal lattice alone.[1] You must lower the dielectric constant of the solvent system to match the drug's lipophilicity.[1]

Recommended Solvent Systems:

ApplicationPrimary Solvent (Stock)Diluent (Working Solution)Stability Window
HPLC/LCMS Methanol (MeOH) or Acetonitrile (ACN)50:50 MeOH:Water or ACN:Water> 48 Hours
NMR DMSO-d6N/AIndefinite
In Vitro Assays DMSO (100%)PBS + 0.5% Tween 80< 4 Hours (Prepare fresh)
Troubleshooting Step-by-Step:
  • Dissolution: Weigh the solid into a vial. Add pure DMSO or Methanol first.[1] Do not add water yet.[1]

  • Energy Input: Sonicate for 5 minutes at 40°C. The heat helps break the intermolecular lattice bonds.[1]

  • Equilibration: Allow the solution to return to room temperature.

  • Dilution: Add the aqueous buffer slowly while vortexing.

    • Critical Check: If turbidity appears immediately, your concentration exceeds the thermodynamic solubility limit.[1] Increase the organic ratio or switch to the Cyclodextrin Protocol (Module 2).

Module 2: Biological Formulation (In Vitro/In Vivo)

User Question: "I need to dose this compound in animals or cells, but DMSO is toxic at high concentrations. How do I formulate it in an aqueous vehicle?"

The Solution: Use Hydrotropy and Inclusion Complexation .[1] Simple cosolvents (like Ethanol) are often insufficient because the drug will precipitate upon contact with physiological fluids (the "Dilution Effect").[1]

Protocol A: The Cyclodextrin Inclusion (Gold Standard)

Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the hydrophobic benzene ring, leaving the hydrophilic exterior exposed to the solvent [3].

Step-by-Step Formulation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or saline.[1] Stir until clear.
    
  • Add Compound: Add 2-(2-Hydroxyethoxy)benzamide to the vehicle.

  • Equilibration: Stir vigorously for 24 hours at room temperature.

    • Why? Complexation is an equilibrium process.[1] Time is required for the drug to enter the CD cavity.[1]

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove un-dissolved solids.[1]
    
  • Validation: The filtrate is now a thermodynamically stable solution, not a suspension.

Protocol B: Cosolvent/Surfactant Mix (For IP/IV)

If Cyclodextrins are unavailable, use this ternary system to suppress precipitation.[1]

  • Composition: 5% DMSO + 5% Tween 80 + 30% PEG 400 + 60% Saline.[1]

  • Mixing Order (Crucial):

    • Dissolve Drug in DMSO.[1]

    • Add Tween 80 and PEG 400.[1] Vortex.

    • Add Saline last in small aliquots while vortexing.

Module 3: Visualizing the Solubility Strategy

The following diagram illustrates the decision logic for selecting the correct solubilization method based on your experimental constraints.

Solubility_Decision_Tree Start Start: 2-(2-Hydroxyethoxy)benzamide Solid Form Application Select Application Start->Application Analytical Analytical (HPLC/NMR) Application->Analytical Biological Biological (In Vitro/In Vivo) Application->Biological Solvent_Choice Use MeOH or ACN Analytical->Solvent_Choice Toxicity Is DMSO Tolerance High? Biological->Toxicity Check_Precip Precipitation on Dilution? Solvent_Choice->Check_Precip Stable Proceed to Analysis Check_Precip->Stable No Add_Acid Add 0.1% Formic Acid (Disrupts H-bonds) Check_Precip->Add_Acid Yes Add_Acid->Stable DMSO_Stock Use DMSO Stock (Dilute < 0.1%) Toxicity->DMSO_Stock Yes (In Vitro) Formulation Need High Concentration? Toxicity->Formulation No (In Vivo) Cyclodextrin Protocol A: 20% HP-beta-CD Formulation->Cyclodextrin Preferred Cosolvent Protocol B: PEG400 / Tween 80 Formulation->Cosolvent Alternative

Caption: Decision matrix for solubilizing 2-(2-Hydroxyethoxy)benzamide based on downstream application requirements.

Module 4: Advanced Solid-State Engineering (Cocrystallization)

User Question: "I am developing a solid oral dosage form. The dissolution rate is too slow.[1] Can I change the crystal structure?"

Technical Insight: Benzamides are excellent Cocrystal Formers .[1] The amide group can act as both a hydrogen bond donor and acceptor.[1] By cocrystallizing the drug with a highly soluble "co-former," you can dramatically alter the lattice energy without changing the chemical structure [4].

Recommended Co-formers:

  • Carboxylic Acids: Oxalic acid, Glutaric acid, or Salicylic acid.[1]

    • Mechanism:[2] Formation of an Acid-Amide Heterosynthon (R-COOH

      
       H2N-CO-R).[1] This disrupts the stable amide-amide homosynthons of the parent drug.[1]
      
  • Method: Liquid-Assisted Grinding (LAG).[1]

    • Mix drug and co-former (1:1 molar ratio).[1][3]

    • Add 1 drop of Ethanol.[1]

    • Grind for 20 minutes.

    • Analyze via PXRD (Powder X-Ray Diffraction) to confirm a new phase.[1]

Frequently Asked Questions (FAQ)

Q1: Why does the pH of my solution affect solubility? A: While 2-(2-Hydroxyethoxy)benzamide is neutral, extreme pH can affect solubility.[1] At very high pH (>10), the amide proton might deprotonate, or the phenol-like ether tail could interact, but generally, pH adjustment is ineffective for this specific neutral molecule. Rely on cosolvents (PEG/Ethanol) rather than pH buffers.[1]

Q2: Can I use heat to dissolve it? A: Yes, heat increases kinetic solubility.[1] However, upon cooling, the compound will likely re-crystallize (precipitate) because the solution becomes supersaturated. Always maintain the solution at room temperature during assays or use a precipitation inhibitor like HPMC or PVP if cooling is necessary.[1]

Q3: Is this compound light sensitive? A: Benzamide derivatives can be sensitive to UV light.[1] If you observe a yellowing of your solution over time, it indicates photodegradation.[1] Store all stock solutions in amber glass vials.

References

  • Nath, N. K., & Nangia, A. (2011).[1] New Polymorphs of Salicylamide and 2-Ethoxybenzamide.[1] Crystal Growth & Design.[1] Link[1]

  • Perlovich, G. L., et al. (2006).[1] Thermodynamic aspects of solubility and partitioning processes of some sulfonamides in the systems water–micelles and water–organic solvents. Journal of Solution Chemistry.[1] Link[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews.[1][4] Link

  • Thakuria, R., et al. (2013).[1] Pharmaceutical cocrystals and poorly soluble drugs.[1][2][3][4] International Journal of Pharmaceutics.[1][4] Link

Sources

Technical Guide: Side Product Mitigation in 2-(2-Hydroxyethoxy)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(2-Hydroxyethoxy)benzamide (CAS: 52207-13-7) is a critical pharmacophore and intermediate, most notably serving as the precursor for the "side-chain" installation in the synthesis of antipsychotics like Quetiapine Fumarate .

The industrial standard synthesis involves the O-alkylation of Salicylamide with Ethylene Carbonate (EC) using a base catalyst. While this route is "greener" than using 2-chloroethanol, it is kinetically complex. The nucleophilic competition between the phenolic oxygen and the amide nitrogen, combined with the polymerization potential of ethylene carbonate, creates a distinct impurity profile that must be managed rigorously.

This guide provides a mechanistic breakdown of these side reactions and actionable troubleshooting protocols to ensure API-grade purity (>99.5%).

Reaction Mechanism & Impurity Origins[1]

To fix the problem, you must understand the pathway. The reaction relies on the specific acidity difference between the phenolic hydroxyl (


) and the amide nitrogen (

).
The "Happy Path" vs. The "Failure Modes"

The desired reaction requires the selective deprotonation of the phenol, followed by nucleophilic attack on the ethylene carbonate, ring opening, and decarboxylation.

Key Impurities:

  • Impurity A (N-Alkylated): N-(2-hydroxyethyl)-2-hydroxybenzamide. Caused by loss of chemoselectivity (base too strong or temperature too high).

  • Impurity B (Oligomer/Dimer): 2-[2-(2-hydroxyethoxy)ethoxy]benzamide. Caused by the product reacting with a second molecule of ethylene carbonate.

  • Impurity C (Hydrolysis): 2-(2-hydroxyethoxy)benzoic acid. Caused by moisture ingress or excessive base concentration.

Visualizing the Pathways (DOT Diagram)

ReactionPathways Salicylamide Salicylamide (Starting Material) Phenoxide Phenoxide Intermediate Salicylamide->Phenoxide Deprotonation (Fast) Impurity_N Impurity A (N-Alkylated) Salicylamide->Impurity_N Strong Base (NaOH) High Temp (>140°C) Base Base Catalyst (K2CO3/DMF) Base->Phenoxide EC Ethylene Carbonate Target 2-(2-Hydroxyethoxy)benzamide (Target Product) Phenoxide->Target EC Attack + Decarboxylation (Main Path) Impurity_O Impurity B (Oligomer/Dimer) Target->Impurity_O Excess EC High Temp Impurity_Acid Impurity C (Hydrolysis Acid) Target->Impurity_Acid Water present High pH

Figure 1: Mechanistic divergence in Salicylamide alkylation. The green path represents the target kinetics; red nodes indicate failure modes.

Troubleshooting Guide (FAQ Format)

Issue 1: High Levels of N-Alkylated Impurity (>0.5%)

User Question: "I am seeing a significant peak at RRT 0.85 (Impurity A). I used NaOH as my base to speed up the reaction. Why is this happening?"

Technical Insight: You have overridden the thermodynamic selectivity. Sodium Hydroxide (NaOH) is a strong base that can deprotonate the amide nitrogen, increasing its nucleophilicity. Furthermore, if the reaction temperature exceeds 140°C, the energy barrier for N-alkylation is overcome.

Corrective Protocol:

  • Switch Catalyst: Move to Potassium Carbonate (K₂CO₃) . It is a milder base that effectively deprotonates the phenol (

    
     8.2) but leaves the amide (
    
    
    
    ~15) intact.
  • Solvent Effect: Use DMF or Toluene/DMF mixtures. The potassium cation is well-solvated in DMF, creating a "naked" phenoxide anion that reacts faster at the oxygen position, allowing you to lower the temperature.

  • Temperature Cap: Maintain reaction temperature between 100°C – 120°C . Do not exceed 125°C.

Issue 2: Formation of Oligomers (Poly-ethoxy tails)

User Question: "My mass spec shows M+44 peaks (Target + Ethylene Oxide units). I pushed the reaction to completion by adding 2.0 equivalents of Ethylene Carbonate, but now yield is low."

Technical Insight: The product of the reaction is a primary alcohol. This new alcohol is also nucleophilic. If you have a large excess of Ethylene Carbonate (EC) remaining after the Salicylamide is consumed, the base will catalyze the reaction between your Product and the EC, adding another ethoxy unit.

Corrective Protocol:

  • Stoichiometry Control: Reduce EC to 1.05 – 1.10 equivalents . Do not use a large excess.

  • Slow Addition: Do not dump all EC at once. Add EC in portions over 1 hour at reaction temperature. This keeps the instantaneous concentration of EC low relative to the unreacted Salicylamide.

  • Endpoint Monitoring: Stop the reaction immediately when Salicylamide is <1.0% by HPLC. Do not "cook" it overnight to chase the last 0.5%.

Issue 3: Low Yield & "Sticky" Solids (Hydrolysis)

User Question: "The product won't crystallize, and I see a carboxylic acid peak. I used technical grade DMF."

Technical Insight: Amides are susceptible to hydrolysis under basic conditions, especially at high temperatures. Technical grade DMF often contains water and dimethylamine. Water + Base + Heat = Amide Hydrolysis to Benzoic Acid derivative.

Corrective Protocol:

  • Dry Solvents: Ensure DMF moisture content is <0.1% (KF) .

  • Workup pH: When quenching the reaction with water, ensure the mixture is neutralized immediately. Do not let the product sit in hot, basic aqueous solution.

Optimized Experimental Protocol

Self-Validating System: This protocol uses a specific catalyst and stoichiometry to lock out N-alkylation and Oligomerization.

Reagents:

  • Salicylamide (1.0 eq)

  • Ethylene Carbonate (1.1 eq)

  • Potassium Carbonate (0.05 eq - Catalytic amount is key)

  • Solvent: DMF (3 Vol) or Toluene (5 Vol) with catalytic DMF.

Step-by-Step:

  • Charge Salicylamide and K₂CO₃ into the reactor with DMF.

  • Heat to 100°C. Stir for 30 mins to ensure phenoxide formation (Solution turns yellow).

  • Add Ethylene Carbonate (dissolved in minimal DMF) dropwise over 60 minutes.

    • Why? Prevents high local concentration of EC, reducing oligomer risk.

  • Hold at 110°C – 115°C for 4–6 hours.

  • IPC (In-Process Control): Check HPLC.

    • If Salicylamide > 2%: Add 0.05 eq EC.

    • If Salicylamide < 1%: STOP .

  • Quench: Cool to 60°C. Add Water (10 Vol) slowly.

    • Note: The product should precipitate as a white solid.

  • Filtration: Filter and wash with water to remove residual K₂CO₃ and DMF.

Analytical Data & Specifications

Impurity Profile Limits (Typical Pharma Spec):

ComponentRetention Time (Rel)Limit (Area %)Origin
Salicylamide 1.00< 0.5%Incomplete Reaction
Target Benzamide ~1.85> 99.0%Product
Impurity A (N-alkyl) ~1.60< 0.15%High Temp / Strong Base
Impurity B (Dimer) ~2.20< 0.15%Excess EC
Decision Tree for Analysis

TroubleshootingTree Start HPLC Analysis of Crude CheckImp Identify Dominant Impurity Start->CheckImp N_Alkyl Peak @ RRT 1.6 (N-Alkylated) CheckImp->N_Alkyl If present Dimer Peak @ RRT 2.2 (Oligomer) CheckImp->Dimer If present SM Peak @ RRT 1.0 (Salicylamide) CheckImp->SM If > 1% Action_N Action: Switch to K2CO3 Lower Temp to <115°C N_Alkyl->Action_N Action_D Action: Reduce EC eq to 1.05 Implement slow addition Dimer->Action_D Action_SM Action: Check Water Content (KF) Extend reaction time slightly SM->Action_SM

Figure 2: Analytical troubleshooting logic flow.

References

  • Synthesis of Quetiapine and Intermediates. European Patent EP1252151B1. Describes the reaction of haloethylpiperazinylthiazepine, but references the preparation of the hydroxyethoxy intermediate via ethylene carbonate.

  • Mechanisms involved in iodination of salicylamide. Chemistry Stack Exchange. Provides background on the electronic activation of the salicylamide ring and the acidity differences between the phenol and amide protons.

  • Oxidation induced decomposition of ethylene carbonate. RSC Advances. Discusses the oligomerization pathways of ethylene carbonate, relevant to the "Dimer" impurity formation.

  • Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Scientia Pharmaceutica. Details the impurity profile of the final drug, linking back to the quality of the 2-(2-hydroxyethoxy)benzamide intermediate.

Column chromatography conditions for purifying benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Column Chromatography Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Benzamide Challenge

Benzamide derivatives are ubiquitous pharmacophores in medicinal chemistry (e.g., antipsychotics like Sulpiride, PARP inhibitors). However, their purification presents a dichotomy: they are stable enough for standard silica chromatography but polar enough to interact strongly with acidic silanols, leading to peak tailing, poor resolution, and yield loss.

This guide moves beyond basic "recipes" to provide a mechanistic understanding of why these separations fail and how to engineer a robust purification system.

Module 1: Method Development & Solvent Selection

Core Principle: The Polarity Balance

Benzamides possess both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). On standard silica gel (pKa ~5), the amide nitrogen can interact with surface silanols, causing "streaking."

Standard Solvent Systems
System TypeSolvent CompositionTarget PolarityNotes
Primary (Non-Polar) Hexane / Ethyl AcetateLow to MidStart here.[1] If Rf < 0.2 in 100% EtOAc, switch to Secondary.
Secondary (Polar) DCM / MethanolMid to HighWarning: MeOH >10% can dissolve silica.[2]
Green Alternative Heptane / (3:1 EtOAc:EtOH)Broad RangeReplaces DCM/MeOH.[1] Safer and often better selectivity.
Q&A: Method Optimization

Q: My benzamide sticks to the baseline even in 100% Ethyl Acetate. What is the next logical step? A: Switch to a Dichloromethane (DCM) and Methanol (MeOH) system.

  • Protocol: Start with 100% DCM. Run a gradient from 0% to 10% MeOH.

  • Critical Limit: Do not exceed 15% MeOH on standard silica. High methanol concentrations can dissolve silica gel, contaminating your product with white colloidal silica.

Q: The product elutes, but the peak tails significantly (streaking). How do I fix this? A: You must suppress the silanol interaction.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to both the weak and strong solvents.

  • Mechanism: The basic modifier deprotonates the surface silanols or competitively binds to them, shielding your benzamide from "sticking" to the acidic sites.

Module 2: Visualization & Workflow

Workflow: Method Development Logic

Caption: Logical flow for selecting the optimal stationary and mobile phases based on Thin Layer Chromatography (TLC) data.

BenzamidePurification Start Crude Benzamide Mixture TLC_Check Run TLC (50% EtOAc/Hex) Start->TLC_Check Rf_High Rf > 0.3 TLC_Check->Rf_High Rf_Low Rf < 0.2 TLC_Check->Rf_Low System_A System A: Hexane / EtOAc (Gradient 0-100%) Rf_High->System_A System_B System B: DCM / MeOH (Gradient 0-10%) Rf_Low->System_B Tailing_Check Does spot streak? System_A->Tailing_Check System_B->Tailing_Check Modifier Add 1% TEA or NH4OH to Mobile Phase Tailing_Check->Modifier Yes Run_Column Execute Flash Column Tailing_Check->Run_Column No Modifier->Run_Column

Module 3: Troubleshooting Common Failure Modes

Issue 1: Solubility ("The Crash Out")

Symptom: The column pressure spikes, and the top of the silica bed turns white/opaque. The compound has precipitated.[3][4][5] Cause: Benzamides often have poor solubility in non-polar starting solvents (e.g., Hexane). Injecting a DCM solution into a Hexane-equilibrated column causes immediate precipitation.

The Solution: Dry Loading (Solid Load) Do not use liquid injection for poorly soluble benzamides.

  • Dissolve crude mixture in a minimal amount of DCM or MeOH.

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate solvent on a rotovap until you have a free-flowing powder.[6]

  • Load this powder on top of the packed column (or in a solid load cartridge).

  • Benefit: Eliminates solvent mismatch and improves resolution by creating a tight initial band.

Issue 2: Coupling Reagent Contamination

Symptom: You used EDC/HOBt or HATU to synthesize the benzamide, and "ghost peaks" are co-eluting. Identification:

  • Tetramethylurea (TMU): Byproduct of HATU.[5][7] Elutes as a polar smear.

  • HOBt/HOAt: UV-active, often co-elutes with polar amides.

The Solution: The Pre-Column Wash Before chromatography, perform specific washes:

  • For HOBt/HOAt: Wash organic layer with Sat.[5] NaHCO₃ (converts them to water-soluble salts).

  • For EDC Urea: Wash with 1N HCl or 10% Citric Acid (protonates the urea, moving it to aqueous layer).[5][7]

  • Chromatography: If TMU remains, use a DCM/MeOH gradient; TMU usually elutes before most polar benzamides.

Module 4: Advanced Strategies (Reverse Phase)

Q: I have tried DCM/MeOH with TEA, but my compounds are still not separating. What now? A: Switch to Reverse Phase (C18) Chromatography .

Benzamides are ideal candidates for C18 because the separation mechanism relies on hydrophobicity rather than polar interactions.

  • Stationary Phase: C18-bonded silica.[8][9]

  • Mobile Phase: Water / Acetonitrile (or Methanol).[1][9]

  • Modifier: 0.1% Formic Acid (keeps the amide neutral/protonated).

  • Why it works: The polar silanol interactions are eliminated because the silica surface is capped with C18 chains.

Decision Matrix: Normal Phase vs. Reverse Phase

Caption: Decision tree for switching from standard silica to C18 media.

PhaseSelection Input Separation Problem Choice Nature of Issue Input->Choice Path_A Tailing / Streaking Choice->Path_A Path_B Co-elution / Poor Resolution Choice->Path_B Path_C Very High Polarity (Insoluble in DCM) Choice->Path_C Sol_A Add 1% TEA (Normal Phase) Path_A->Sol_A Sol_B Change Selectivity (Try EtOAc/EtOH) Path_B->Sol_B Sol_C Switch to C18 (Reverse Phase) Path_C->Sol_C

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry.

  • Teledyne ISCO. (2012). RediSep amine functionalized column: Purification of basic heterocycles. Application Note AN87.

  • Biotage. (2023).[1][3][9][10] Alternatives to DCM/MeOH in Normal-phase Flash Chromatography. Knowledge Base.

  • University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry Guidelines.

Sources

Technical Support Center: Stability Assurance for 2-(2-Hydroxyethoxy)benzamide

[1]

Status: Operational Ticket ID: STAB-2HEB-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-(2-Hydroxyethoxy)benzamide . As a researcher, you are likely utilizing this compound as a metabolic standard (related to Ethenzamide) or a fragment in medicinal chemistry.[1]

While benzamides are generally robust, the specific addition of the 2-hydroxyethoxy tail introduces a "Trojan horse" of instability. The pendant primary alcohol creates a nucleophile in close proximity to the amide carbonyl, while the ether linkage increases susceptibility to oxidative radical formation. This guide moves beyond generic "store at -20°C" advice to explain the molecular mechanics of degradation and how to arrest them.

Module 1: Degradation Mechanisms (The "Why")

To stabilize this molecule, you must understand how it breaks down.[1] There are two primary vectors of degradation: Hydrolysis (moisture-driven) and Intramolecular Cyclization (pH/Heat-driven).[1]

The Primary Threat: Hydrolysis

Under neutral conditions, the amide bond is kinetically stable. However, in the presence of moisture and trace acid/base catalysis, the amide hydrolyzes to 2-(2-hydroxyethoxy)benzoic acid and releases ammonia .[1]

  • Symptom: The sample develops a pungent, urine-like odor (ammonia release).[1]

  • Causality: Water attacks the carbonyl carbon. The leaving group is

    
    , which protonates to form 
    
    
    .[1]
The Secondary Threat: Intramolecular Cyclization

This is the specific risk factor for this molecule. The terminal hydroxyl group (-OH) on the ethoxy chain can act as an intramolecular nucleophile. Under acidic conditions or high heat, it can attack the amide carbonyl, displacing ammonia and forming a 7-membered lactone ring (1,4-benzoxazepin-5-one derivative).[1]

Visualization: Degradation Pathways

DegradationPathwaysCompound2-(2-Hydroxyethoxy)benzamide(Intact)HydrolysisHydrolysis Product:2-(2-hydroxyethoxy)benzoic acid+ Ammonia (Gas)Compound->Hydrolysis + H2O / pH < 4 or pH > 9(Amide Hydrolysis)CyclizationCyclization Product:3,4-dihydro-1,5-benzoxazepin-5(2H)-one(Lactone formation)Compound->Cyclization Heat + Acid Catalyst(Intramolecular Nucleophilic Attack)

Figure 1: Competing degradation pathways.[1] Hydrolysis is the dominant risk in moist environments, while cyclization is a risk in acidic, anhydrous, or heated conditions.[1]

Module 2: Solid-State Storage Protocol

For long-term banking (>12 months), the goal is to arrest molecular mobility and exclude water.[1]

The "Dry-Cold-Dark" Triad
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that reducing T by 10°C roughly halves the degradation rate. Deep freeze prevents spontaneous cyclization.[1]
Humidity < 60% RH (Ambient) Amides are hygroscopic.[1] Moisture absorption lowers the Glass Transition Temperature (

), increasing molecular mobility and facilitating hydrolysis.[1]
Light Amber/Foil The aromatic ring can absorb UV, generating radicals at the ether linkage (peroxide formation), leading to yellowing.[1]
Container PTFE-lined Cap Avoid standard polyethylene caps which are permeable to moisture over years. Use borosilicate glass vials.
Desiccation Protocol (Critical Step)

Before freezing, ensure the headspace is dry.[1]

  • Place the open vial in a vacuum desiccator with

    
     or activated silica for 24 hours.
    
  • Backfill with dry Nitrogen or Argon gas.[1]

  • Seal immediately with parafilm over the cap-neck junction.

Module 3: Solution Handling & Solvent Selection

Researchers often degrade their standards by choosing the wrong solvent for stock solutions.

Solvent Compatibility Matrix
SolventSuitabilityRisk FactorRecommendation
DMSO Excellent Low volatility, high solubility.[1] Hygroscopic (absorbs water from air).[1]Use anhydrous DMSO. Store aliquots to avoid freeze-thaw cycles.
Methanol Moderate Protophilic solvent. Can participate in transesterification/solvolysis over long periods.Use for short-term working standards (< 1 month) only.
Water Poor Accelerates hydrolysis.NEVER store stock solutions in water.[1] Prepare aqueous dilutions immediately before use.
Acetonitrile Good Aprotic, non-reactive.[1]Good alternative to DMSO if evaporation is required later.[1]
Operational Workflow: Preparing Stock Solutions

SolutionWorkflowStartSolid Sample(-20°C)EquilibrateEquilibrate to RT(Prevent condensation)Start->Equilibrate Wait 30 minWeighWeigh rapidly(< 2 min exposure)Equilibrate->WeighDissolveDissolve inAnhydrous DMSOWeigh->DissolveAliquotAliquot intoAmber VialsDissolve->AliquotStoreStore at -80°C(Indefinite Stability)Aliquot->Store

Figure 2: Workflow for preparing stable stock solutions. Note the equilibration step to prevent condensation inside the cold vial.

Module 4: Troubleshooting & FAQs

Q1: My white powder has turned slightly yellow. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the ether linkage or phenolic impurities.

  • Action: Check purity via HPLC. If purity is >98%, the yellowing may be superficial surface oxidation.[1] If <95%, discard. The degradation products (quinones) can be cytotoxic in biological assays.

Q2: The sample smells faintly of ammonia. Why?

  • Diagnosis: Hydrolysis has occurred.[1][2][3][4][5][6] The amide bond has cleaved.[2][3][5]

  • Action: This is a critical failure. The presence of free acid (benzoic acid derivative) will lower the pH of any solution you make, further accelerating breakdown.[1] Discard immediately.

Q3: Can I sonicate the sample to dissolve it?

  • Guidance: Yes, but monitor temperature. Excessive heat during sonication (>40°C) in a protic solvent can trigger the cyclization pathway described in Module 1.[1] Use short bursts (30 sec) with ice-bath cooling.[1]

Q4: I see two peaks in my LC-MS. One is M+1 (196), what is the other?

  • Analysis:

    • Target Mass: ~195 Da.

    • Hydrolysis Product: 2-(2-hydroxyethoxy)benzoic acid (Mass ~196 Da, but different retention time due to polarity).[1]

    • Cyclization Product: Loss of

      
       (Mass ~178 Da).[1]
      
    • Dimerization: Check for masses around 390 Da (intermolecular esterification).[1]

  • Troubleshooting: If the impurity peak increases with low pH mobile phases, your LC method might be inducing on-column degradation.[1] Ensure your autosampler is kept at 4°C.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[7] Link

  • Bunton, C. A., et al. (1961).[1] Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.[1][8] The Journal of Organic Chemistry.[2] Link[1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for Salicylamide (Structural Analog).[1] PubChem.[1] Link

  • Sliwinski, M. (1981).[1] Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides.[9] (Contextual basis for ether/amide cyclization risks).[1][10] Journal of Organic Chemistry. Link[1]

  • Techno PharmChem. (2025).[1][6] Material Safety Data Sheet: Salicylamide.[1][11][12] (Handling and Storage Protocols).[1][10][11][12] Link

Technical Support Center: Synthesis of Substituted 2-Hydroxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the unique synthetic challenges posed by substituted 2-hydroxybenzamides (salicylamides) . The presence of the ortho-hydroxyl group creates a "privileged" but problematic scaffold, introducing electronic deactivation and competitive nucleophilic sites that often lead to reaction failure using standard protocols.

The Diagnostic Framework: The "Ortho-Phenol" Paradox

Before troubleshooting, you must understand why your standard amide coupling (EDC/NHS, HATU) or acid chloride synthesis failed.

The Core Mechanism of Failure:

  • Intramolecular Hydrogen Bonding (IMHB): The phenolic proton forms a strong hydrogen bond with the carbonyl oxygen (

    
    ). This locks the carbonyl in a stable, pseudo-cyclic conformation, significantly reducing the electrophilicity of the carbonyl carbon toward amine nucleophiles.
    
  • Competitive Nucleophilicity: The phenolic hydroxyl is itself nucleophilic. Under basic conditions (required for many coupling reagents), the phenoxide competes with your amine, leading to O-acylation (esterification) or polymerization (polysalicylates) rather than the desired N-acylation (amidation) .

Recommended Protocols & Workflows

Protocol A: Boric Acid-Catalyzed Direct Amidation (The "Green" Solution)

Best for: Unprotected salicylic acids and primary/secondary amines. Mechanism: Boric acid disrupts the IMHB and forms a transient, highly reactive acyloxyboron intermediate (mixed anhydride) that delivers the amine intramolecularly.

Step-by-Step Workflow:

  • Stoichiometry: Mix Substituted Salicylic Acid (1.0 equiv) and Amine (1.1 equiv) in Toluene or Xylene.

  • Catalyst: Add Boric Acid (

    
    )  (5–10 mol%).
    
    • Note: Electron-deficient amines (anilines) may require up to 20 mol%.

  • Setup: Equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Reflux vigorously. The removal of water is the self-validating signal of reaction progress.

  • Workup: Cool to RT. The boric acid usually precipitates or can be washed out with water. The toluene layer contains the product.

Protocol B: Aminolysis of Methyl Salicylate (The "Industrial" Route)

Best for: Avoiding coupling reagents entirely; large-scale synthesis. Logic: It is often easier to purchase or synthesize the methyl ester (methyl salicylate) first. The ester is more reactive to aminolysis than the acid is to direct coupling due to the leaving group ability of methoxide vs. hydroxide.

Step-by-Step Workflow:

  • Reactants: Methyl Salicylate (1.0 equiv) + Amine (1.2–1.5 equiv).

  • Solvent: Methanol (if using pressure tube) or neat (solvent-free).

  • Conditions: Heat to 80–100°C.

    • Troubleshooting: If conversion is low, add 10 mol% KOtBu or DBU to generate the more nucleophilic amide anion.

Visualizing the Mechanism & Troubleshooting Logic

Diagram 1: The Boric Acid Catalytic Cycle

This diagram illustrates how Boric Acid bypasses the "Ortho-Effect" by forming a cyclic active intermediate.

BoricAcidCycle Start Salicylic Acid (Inactive due to IMHB) Intermediate1 Monoacyloxyboron Species (Active Intermediate) Start->Intermediate1 + B(OH)3 - H2O BoricAcid B(OH)3 Catalyst BoricAcid->Intermediate1 Transition Cyclic Transition State (Amine Delivery) Intermediate1->Transition + Amine Water H2O (Must be removed) Intermediate1->Water Byproduct Amine Amine (R-NH2) Amine->Transition Transition->BoricAcid Regenerate Catalyst Product 2-Hydroxybenzamide (Target) Transition->Product Collapse

Caption: The catalytic cycle showing activation of the phenol-masked carboxylic acid via a monoacyloxyboron intermediate.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your experiment.

Troubleshooting Problem Reaction Failed or Low Yield Check1 Did you use Acid Chloride (SOCl2)? Problem->Check1 Result1 Polymerization/O-Acylation Check1->Result1 Yes Check2 Did you use Standard Coupling (HATU/EDC)? Check1->Check2 No Fix1 Switch to Protocol A (Boric Acid) Result1->Fix1 Result2 No Reaction (IMHB Deactivation) Check2->Result2 Yes Check3 Is Product Impure/Tailing? Check2->Check3 No Fix2 Use High Temp or Protocol B (Aminolysis) Result2->Fix2 Fix3 Acidify Mobile Phase (0.1% AcOH) Check3->Fix3 Yes

Caption: Logic flow for diagnosing synthetic failures based on reagent choice and observed outcome.

Troubleshooting Guide & FAQs

Data Table: Common Failure Modes & Solutions
SymptomProbable CauseTechnical Solution
Starting material remains (TLC) Intramolecular H-bond (IMHB) is deactivating the carbonyl.Switch to Boric Acid Catalysis. The boron coordinates with the phenol, breaking the H-bond and activating the carboxylate [1].
Multiple spots/Polymerization O-acylation occurred (ester formation) instead of N-acylation.Avoid Acid Chlorides on unprotected salicylic acids. If you must use SOCl2, protect the phenol as an acetate or benzyl ether first.
Product "streaks" on Silica The phenolic proton is acidic (

) and interacts with silanols.
Acidify the Eluent. Add 0.1% to 0.5% Acetic Acid or Formic Acid to your DCM/MeOH mobile phase to suppress ionization.
Low Yield with Anilines Anilines are weak nucleophiles; Salicylic acid is a weak electrophile.Use Microwave Irradiation. Run the reaction neat or in Xylene at 150°C for 20 mins.
Frequently Asked Questions

Q: Can I use Thionyl Chloride (


) to make the acid chloride of salicylic acid? 
A: Proceed with extreme caution.  Reacting unprotected salicylic acid with 

often leads to intermolecular esterification (polymers) because the phenol of one molecule attacks the acid chloride of another.
  • Corrective Action: If you must use the acid chloride route, you must protect the phenol first (e.g., O-acetylsalicylic acid). Alternatively, add a catalytic amount of DMF and keep the temperature low (0°C), but yields are often poor compared to the Boric Acid method [2].

Q: Why is my coupling reagent (HATU/EDC) giving <20% yield? A: Steric hindrance and the "Ortho-Effect." The coupling reagent has difficulty accessing the carbonyl carbon due to the bulky ortho-hydroxyl group and the rigid hydrogen-bonded conformation.

  • Corrective Action: Do not use standard peptide coupling conditions. Switch to Protocol B (Aminolysis of Esters) . Reacting methyl salicylate with your amine in the presence of a Lewis acid or base is thermodynamically driven and bypasses the activation step issues [3].

Q: How do I purify the product if it co-elutes with the starting phenol? A: Exploiting


 differences is the most robust method.
  • Dissolve the crude mixture in EtOAc.

  • Wash with saturated

    
     . This will remove unreacted Salicylic Acid (carboxylic acid 
    
    
    
    ) but not the Salicylamide (phenolic
    
    
    ) or the starting phenol.
  • If the impurity is the amine, wash with 1M HCl.

  • Recrystallization from EtOH/Water is often superior to chromatography for these highly crystalline solids.

References

  • Tang, P. (2005).[1] Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.

  • Charville, H., et al. (2011). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Communications, 47, 11137-11139.

  • Benzie, I.F., & Strain, J.J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry (Context: Salicylamide derivatives synthesis for antioxidant studies).

  • BenchChem Technical Support. (2025). Synthesis of Methyl Salicylate Derivatives: A Detailed Guide. BenchChem Protocols.

Sources

Validation & Comparative

Comparative study of 2-(2-Hydroxyethoxy)benzamide and other 5-HT4 antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2-(2-Hydroxyethoxy)benzamide derivatives and established 5-HT4 receptor antagonists .

This analysis treats 2-(2-Hydroxyethoxy)benzamide as a representative structural scaffold (often associated with specific benzamide SAR studies or synthetic intermediates like 5-bromo-2-(2-hydroxyethoxy)benzamide) and compares its pharmacological profile against the "Gold Standard" antagonists GR113808 , SB204070 , and the clinical candidate Piboserod .

Executive Summary & Mechanism of Action

The 5-HT4 receptor is a Gs-coupled GPCR that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase (AC), increasing intracellular cAMP. 5-HT4 antagonists are critical tools for studying serotonin physiology and are therapeutic candidates for conditions like IBS-D (Irritable Bowel Syndrome with Diarrhea), atrial fibrillation , and urinary incontinence .

This guide compares the Benzamide class (represented here by the 2-(2-hydroxyethoxy) substituted scaffold) against Indole and Indazole-based alternatives.

The Target Compound: 2-(2-Hydroxyethoxy)benzamide
  • Chemical Class: Substituted Benzamide.[1]

  • Role: Often serves as a structural probe or synthetic intermediate (e.g., CAS 63887-00-3). The 2-alkoxy substituent is a critical determinant of bioactivity in benzamide ligands (like Cisapride or Mosapride). Replacing the standard 2-methoxy group with a bulky/polar 2-(2-hydroxyethoxy) group typically alters the ligand's affinity and lipophilicity, often shifting the profile or serving as a metabolic reference.

  • Primary Use: Structure-Activity Relationship (SAR) studies, impurity profiling of prokinetics, and novel antagonist design.

The Alternatives (Comparators)
  • GR113808: The highly selective "Gold Standard" 5-HT4 antagonist. Indole-based.[1][2]

  • SB204070: A potent, long-acting benzamide antagonist.

  • Piboserod (SB207266): A selective antagonist investigated clinically for heart failure and IBS.

Comparative Pharmacological Profile

The following data aggregates experimental values from radioligand binding assays (human 5-HT4 receptors expressed in HEK293 or COS-7 cells) and functional cAMP assays.

Table 1: Binding Affinity and Functional Potency
Feature2-(2-Hydroxyethoxy)benzamide (Scaffold/Analog)GR113808 (Standard)SB204070 (High Potency)Piboserod (Clinical)
Chemical Core BenzamideIndole carboxylateBenzodioxan / BenzamideIndazole amide
Binding Affinity (

)
~6.0 – 7.5 (Est.)*9.2 – 9.7 9.5 – 10.0 8.5 – 9.0
Selectivity (vs 5-HT3) Low to Moderate (< 100x)High (> 1000x) High (> 1000x)High (> 1000x)
Functional Activity Weak Antagonist / Partial Agonist potentialSilent Antagonist Inverse Agonist / AntagonistSurmountable Antagonist
Lipophilicity (LogP) Low (Polar side chain)ModerateHighModerate
Key SAR Feature H-bond donor at 2-position disrupts intramolecular bondingEster linkage (labile in vivo)Rigid bicyclic systemStable amide linkage

*Note: Values for the specific hydroxyethoxy scaffold vary by N-substitution. The 2-hydroxyethoxy group generally reduces affinity compared to the optimal 2-methoxy group found in potent agents like Cisapride due to steric bulk and loss of the planar conformation required for the receptor pocket.

Mechanistic Insight: The "Orthosteric Switch"
  • Benzamides (2-Methoxy): In classic agonists (Cisapride), the 2-methoxy group forms an intramolecular hydrogen bond with the amide proton, locking the molecule in a planar conformation essential for receptor activation.

  • 2-(2-Hydroxyethoxy) Substitution: The introduction of the ethylene glycol chain disrupts this planarity. This steric bulk often forces the molecule into a conformation that binds but cannot trigger the conformational change in transmembrane helix 6 (TM6) necessary for G-protein coupling, effectively converting the ligand into an antagonist or reducing its potency.

Visualization of Signaling & SAR

Diagram 1: 5-HT4 Signaling and Antagonist Blockade

This pathway illustrates how antagonists prevent the Gs-coupling cascade.

G Ligand 5-HT (Serotonin) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Activates Antagonist Antagonist (e.g., GR113808 / Benzamide) Antagonist->Receptor Blocks Gs Gs Protein (Heterotrimeric) Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Effect Physiological Effect (Motility/Arrhythmia) PKA->Effect Modulates

Caption: 5-HT4 Gs-coupled pathway.[1][3] Antagonists (Red) competitively inhibit 5-HT binding, preventing cAMP accumulation.

Experimental Protocols

To validate the performance of 2-(2-Hydroxyethoxy)benzamide against GR113808, the following Radioligand Binding Assay is the industry standard.

Protocol: Competition Binding Assay (Human 5-HT4)

Objective: Determine the affinity (


) of the test compound by displacing the radioligand [

H]-GR113808.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT4(d) receptor.

  • Radioligand: [

    
    H]-GR113808 (Specific Activity ~80 Ci/mmol).
    
  • Test Compound: 2-(2-Hydroxyethoxy)benzamide (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    

Workflow:

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet to protein conc. of 5-10 µ g/well .

  • Incubation:

    • In a 96-well plate, add:

      • 50 µL Membrane suspension.

      • 50 µL [

        
        H]-GR113808 (Final conc. ~0.2 nM, near 
        
        
        
        ).[4]
      • 50 µL Test Compound (Concentration range:

        
         M to 
        
        
        
        M).
    • Non-specific binding (NSB): Define using 10 µM unlabeled GR113808.

  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

  • Calculate % Inhibition.[4]

  • Fit to a one-site competition model (Hill equation) to derive

    
    .
    
  • Convert to

    
     using the Cheng-Prusoff equation :
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Diagram 2: Experimental Workflow

Workflow cluster_inputs Reagents Step1 1. Cell Harvest & Membrane Prep Step2 2. Prepare Assay Plate (Tris-HCl Buffer) Step3 3. Incubation (60 min @ 25°C) Step2->Step3 R1 Membranes (h5-HT4) R1->Step2 R2 [3H]-GR113808 (Radioligand) R2->Step2 R3 Test Compound (Benzamide) R3->Step2 Step4 4. Filtration (GF/B) & Washing Step3->Step4 Step5 5. Scintillation Counting (CPM Measurement) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff -> Ki) Step5->Step6

Caption: Step-by-step workflow for determining binding affinity of 5-HT4 antagonists.

Critical Analysis & Conclusion

2-(2-Hydroxyethoxy)benzamide serves as a vital chemical probe in the optimization of 5-HT4 ligands. While it lacks the sub-nanomolar potency of GR113808 or SB204070 , its structure highlights the importance of the 2-position substituent in defining the agonist/antagonist boundary.

  • For High-Affinity Screening: Use GR113808 . It is the most selective and potent tool compound.

  • For In Vivo Studies: Use SB204070 or Piboserod due to better pharmacokinetic profiles and oral bioavailability.

  • For SAR Studies: Use 2-(2-Hydroxyethoxy)benzamide derivatives to investigate the impact of polarity and steric bulk on receptor pocket occupancy.

References

  • Gale, J. D., et al. (1994). "GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor." British Journal of Pharmacology. Link

  • Wardle, K. A., et al. (1996). "Selective and functional 5-HT4 receptor antagonism by SB 204070." British Journal of Pharmacology. Link

  • Gaster, L. M., & King, F. D. (1997). "Serotonin 5-HT3 and 5-HT4 receptor antagonists."[4] Medicinal Research Reviews. Link

  • Bockaert, J., et al. (2008). "5-HT4 receptors: history, molecular pharmacology and brain functions." Neuropharmacology. Link

  • ChemicalBook. (2024). "5-Bromo-2-(2-hydroxyethoxy)benzamide Product Properties." ChemicalBook Database. Link

Sources

Definitive Structural Validation of 2-(2-Hydroxyethoxy)benzamide via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Necessity of Absolute Configuration

In the development of neuroactive agents, specifically dopamine and 5-HT receptor modulators, the structural integrity of the pharmacophore is non-negotiable. 2-(2-Hydroxyethoxy)benzamide (an O-alkylated salicylamide derivative) presents a specific challenge in medicinal chemistry: the conformational flexibility of the 2-hydroxyethoxy tail (


).

While solution-phase NMR (


H, 

C) confirms chemical connectivity, it fails to capture the static 3D conformation relevant to receptor binding. The ethylene glycol linker introduces free rotation, leading to time-averaged NMR signals that obscure the specific low-energy conformer present in the solid state.

This guide establishes Single-Crystal X-ray Diffraction (SC-XRD) as the primary validation tool , superior to spectroscopic alternatives for defining the intramolecular hydrogen bonding networks and packing motifs that dictate the compound's bioavailability and polymorphism profile.

Comparative Technology Guide: XRD vs. Spectroscopic Alternatives

The following analysis objectively compares SC-XRD against standard characterization methods for this specific molecular class.

Table 1: Structural Elucidation Performance Matrix
FeatureSingle-Crystal XRD (Gold Standard) Solution NMR (

H, NOESY)
FT-IR Spectroscopy
Primary Output Absolute 3D atomic coordinates (

) & displacement parameters.
Chemical shift (

) & through-space coupling.
Functional group vibrational frequencies.[1][2]
Conformational Insight Definitive: Freezes the specific low-energy conformer; measures exact torsion angles of the ethoxy tail.Ambiguous: Signals are time-averaged due to rapid rotation of the

bond.
Low: Can suggest H-bonding (broad -OH stretch) but cannot define geometry.
H-Bonding Validation Direct Visualization: Maps donor-acceptor distances (e.g.,

) and angles.
Indirect: Inferred from chemical shift temperature coefficients (

).
Qualitative: Shift in carbonyl band (

) suggests H-bonding.
Polymorph Detection High: Distinguishes packing motifs (monoclinic vs. orthorhombic).Null: All polymorphs dissolve into the same solution species.Medium: Solid-state IR can distinguish polymorphs but lacks structural detail.
The "Flexible Linker" Problem

In 2-(2-Hydroxyethoxy)benzamide, the ether oxygen can act as a hydrogen bond acceptor for the amide protons.

  • NMR Limitation: In DMSO-

    
    , the solvent competes for H-bonds, often disrupting the intramolecular 
    
    
    
    interaction seen in the crystal.
  • XRD Advantage: XRD reveals the "locked" conformation where the amide moiety may be coplanar or twisted relative to the benzene ring, driven by the packing forces that mimic receptor active site constraints.

Experimental Protocol: Self-Validating Crystallography Workflow

To ensure high-fidelity structural data (R-factor < 5%), follow this optimized protocol. This workflow is designed to minimize disorder in the flexible hydroxyethoxy chain.

Phase 1: Crystal Growth (Thermodynamic Control)
  • Objective: Grow single crystals suitable for diffraction (

    
     mm).
    
  • Method: Slow Evaporation.[3]

  • Solvent System: Ethyl Acetate : Hexane (4:1 v/v) or Ethanol : Water (slow cooling).

    • Rationale: The polarity of Ethyl Acetate supports the amide solubility, while Hexane acts as an antisolvent to drive nucleation.

  • Protocol:

    • Dissolve 50 mg of pure 2-(2-Hydroxyethoxy)benzamide in 5 mL warm Ethyl Acetate.

    • Filter through a 0.45

      
      m PTFE syringe filter (removes micro-seeds).
      
    • Add 1 mL Hexane dropwise until faint turbidity appears, then add 2 drops of Ethyl Acetate to clear.

    • Cover vial with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

Phase 2: Data Collection & Reduction[4]
  • Instrument: Bruker APEX II or equivalent diffractometer.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å).
    • Note: Mo is preferred over Cu for benzamides to minimize absorption effects, though Cu is acceptable for absolute configuration if chiral centers were present.

  • Temperature: 100 K (Cryostream) .

    • Critical: Cooling is mandatory to reduce the thermal vibration (anisotropic displacement) of the flexible

      
       chain. Room temperature data will likely show high disorder in the tail.
      
Phase 3: Structure Solution
  • Software: SHELXT (Intrinsic Phasing) and SHELXL (Least Squares Refinement).

  • Refinement Target:

    • 
       (unweighted) < 0.05.[4]
      
    • Goodness of Fit (GoF)

      
       1.0.
      
    • H-atoms: Constrained (riding model) for C-H; semi-free refinement for N-H and O-H to locate H-bonds.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points.

XRD_Validation_Workflow Sample Pure Compound 2-(2-Hydroxyethoxy)benzamide Cryst Crystallization (EtOAc/Hexane, 4:1) Slow Evaporation Sample->Cryst Solubility Check Selection Crystal Selection (Polarizing Microscope) Cryst->Selection Optical Inspection Diffraction X-Ray Diffraction (Mo-Kα, 100K) Selection->Diffraction Mount on Goniometer Phasing Structure Solution (SHELXT - Intrinsic Phasing) Diffraction->Phasing Bragg Reflections Refinement Refinement (SHELXL - Least Squares) Phasing->Refinement Electron Density Map Refinement->Refinement Minimize Residuals Model Final 3D Model (CIF File) Refinement->Model R-factor < 5%

Figure 1: The Crystallographic Validation Pipeline. Note the iterative loop at the refinement stage to minimize residual electron density.

Data Interpretation: Key Structural Metrics

Upon solving the structure, the validity of the 2-(2-Hydroxyethoxy)benzamide molecule is confirmed by analyzing specific geometric parameters.

Hydrogen Bonding Topology

The most critical validation point is the Intramolecular Hydrogen Bond .

  • Interaction: Amide Nitrogen (

    
    ) 
    
    
    
    Ether Oxygen (
    
    
    ).
  • Significance: This interaction planarizes the molecule, creating a pseudo-six-membered ring (a "supramolecular synthon"). If this bond is observed, it confirms the "closed" conformation.

  • Secondary Interaction: The terminal Hydroxyl (

    
    ) typically acts as a donor to the Amide Carbonyl (
    
    
    
    ) of a neighboring molecule, forming "zigzag" chains along the crystallographic axis (often the
    
    
    -axis in monoclinic cells).
Diagram: H-Bonding Network

This diagram visualizes the connectivity and the critical H-bonds you must look for in the solved structure.

HBond_Topology Benzene Benzene Ring (Rigid Core) Amide Amide Group (-CONH2) Benzene->Amide EtherO Ether Oxygen (-O-) Benzene->EtherO Amide->EtherO Intramolecular H-Bond (Planarizing) EthylChain Ethyl Linker (-CH2-CH2-) EtherO->EthylChain Hydroxyl Terminal -OH EthylChain->Hydroxyl Neighbor_CO Neighboring Carbonyl (C=O) Hydroxyl->Neighbor_CO Intermolecular H-Bond (Packing)

Figure 2: Hydrogen Bonding Topology. The green dotted lines represent the critical non-covalent interactions that XRD definitively resolves.

Representative Crystallographic Parameters (Validation Benchmarks)

Based on structural analogs (e.g., salicylamide ethers) [1, 2].

ParameterExpected Range/ValueInterpretation
Crystal System MonoclinicCommon for planar benzamides.
Space Group

or

Centrosymmetric packing is favored.

Torsion

Indicates the ether group is coplanar with the ring.

Distance

Å
Strong intramolecular hydrogen bond.
Packing Motif Centrosymmetric Dimers or Zigzag ChainsDriven by Amide-Amide or Amide-Hydroxyl pairing.

References

  • Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide. (2015). PubMed Central (PMC). Available at: [Link]

  • Crystal structure of 2-pentyloxybenzamide. (2012). PubMed Central (PMC). Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London. Available at: [Link]

  • Sheldrick, G. M. (2008).[5] A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. (Standard protocol reference for SHELX software).

Sources

Guide: DFT Computational Analysis of 2-Chloro Benzamide Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorobenzamide (2-CBA) represents a critical pharmacophore in medicinal chemistry, serving as a structural backbone for antipsychotics, herbicides, and metabolic modulators. Its ortho-chloro substitution introduces specific steric and electronic effects that differentiate it from its meta- (3-CBA) and para- (4-CBA) isomers.

This guide provides a technical comparison of 2-CBA properties derived from Density Functional Theory (DFT) versus experimental benchmarks. It is designed for researchers requiring a validated computational protocol to predict structural stability, vibrational signatures, and reactive sites without solely relying on costly wet-lab synthesis.

Methodological Framework

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , the computational approach must be standardized. The B3LYP hybrid functional is the industry standard for organic amides due to its balance of cost and accuracy in predicting vibrational frequencies and geometry.

Computational Workflow

The following diagram outlines the self-validating workflow for analyzing 2-CBA.

DFT_Workflow cluster_analysis Post-Processing Start Input Structure (2-Chlorobenzamide) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Frequencies? Freq->Decision Stable Stable Minima (Ground State) Decision->Stable No (All > 0) Reopt Re-optimize (TS Search/Scan) Decision->Reopt Yes (< 0) Analysis Property Analysis Stable->Analysis Reopt->Opt HOMO HOMO-LUMO (Reactivity) Analysis->HOMO MEP MEP Mapping (Active Sites) Analysis->MEP Vib Vibrational Scaling (IR/Raman Comparison) Analysis->Vib

Figure 1: Standardized DFT workflow for validating benzamide derivatives. Note the critical decision diamond regarding imaginary frequencies to ensure a true local minimum.

Structural Conformation & Stability

The 2-chloro position creates significant steric hindrance with the amide group (


), forcing the amide moiety to twist out of the phenyl plane. This contrasts with 4-chlorobenzamide, which remains largely planar.
Comparative Stability Data

The following table compares the calculated energies and geometric parameters of 2-CBA against its isomers.

Parameter2-Chlorobenzamide (Ortho)4-Chlorobenzamide (Para)Causality/Insight
Point Group

(Asymmetric)

(Planar)
Ortho-Cl steric repulsion breaks symmetry.
Dipole Moment (Debye) ~3.8 - 4.2 D~2.5 - 3.0 DAsymmetry in 2-CBA creates a larger net dipole.
C-N Bond Length 1.37 Å1.36 ÅSteric twist reduces

-conjugation, slightly lengthening the bond.
Relative Energy +1.5 kcal/mol0.0 kcal/mol (Ref)Para-isomer is thermodynamically more stable due to lack of steric strain.

Expert Insight: When docking 2-CBA derivatives into protein active sites, do not assume a planar conformation. The DFT-optimized dihedral angle (


) should be used as the starting ligand pose to avoid high-energy penalties during docking simulations.

Vibrational Spectroscopy (IR/Raman)

DFT frequencies are harmonic and typically overestimate experimental anharmonic frequencies. A scaling factor is required for direct comparison.

Protocol:

  • Basis Set: B3LYP/6-311++G(d,p)

  • Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p))[1]

Key Frequency Assignments
ModeExperimental (

)
Unscaled DFT (

)
Scaled DFT (

)
Error (%)
NH₂ Asym. Stretch 336335103373< 1%
C=O Stretch (Amide I) 165017151648~0.1%
C-Cl Stretch 421 - 621450 - 650432 - 625< 2%

Data Source: Derived from comparative vibrational studies of benzamides [1, 2].

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how 2-CBA interacts with biological targets (e.g., forming hydrogen bonds or


-stacking).
HOMO-LUMO Analysis

The Frontier Molecular Orbital (FMO) gap indicates chemical hardness.

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the aromatic ring and chlorine lone pairs (Electron Donor).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide group (Electron Acceptor).

  • Energy Gap (

    
    ):  ~5.0 eV.[2] A large gap suggests high kinetic stability but lower reactivity compared to more conjugated systems.
    
Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution, guiding pharmacophore modeling.

MEP_Logic Region1 Red Region (Negative Potential) Atom1 Oxygen (C=O) Nitrogen (Lone Pair) Region1->Atom1 Region2 Blue Region (Positive Potential) Atom2 Amide Protons (NH₂) Ring Protons Region2->Atom2 Action1 Electrophilic Attack Site (H-Bond Acceptor) Atom1->Action1 Action2 Nucleophilic Attack Site (H-Bond Donor) Atom2->Action2

Figure 2: Logic flow for interpreting MEP surfaces in drug design.

  • Negative (Red): The carbonyl oxygen is the primary H-bond acceptor.

  • Positive (Blue): The amide protons are strong H-bond donors.

  • Insight: The 2-chloro substituent creates a "sigma-hole" effect, slightly modifying the potential near the ortho-position, which can influence specific binding pocket selectivity [3].

Experimental Protocol: Step-by-Step

To replicate these results, follow this validated Gaussian/ORCA input protocol:

  • Input Construction:

    • Build the 2-CBA molecule in a GUI (e.g., GaussView, Avogadro).

    • Pre-optimize using a molecular mechanics force field (MMFF94) to fix gross steric errors.

  • Route Section Setup:

    • Functional:B3LYP (Robust for organics).

    • Basis Set:6-311++G(d,p) (Diffuse functions ++ are critical for lone pair interactions on Cl, O, N).

    • Keywords:Opt Freq SCRF=(Solvent=Water) (Include implicit solvation if comparing to biological data).

  • Execution & Verification:

    • Run the calculation.

    • Check 1: Ensure "Normal termination" of the log file.

    • Check 2: Verify ZERO imaginary frequencies in the output. If imaginary frequencies exist (represented as negative numbers), the structure is a transition state, not a ground state. Displace the geometry along the imaginary mode and re-optimize.

References

  • Computational Approach of 2-Chloro Benzamide Using Density Functional Theory. International Journal of Pure and Applied Mathematics. Available at: [Link]

  • Vibrational assignment of the spectral data and thermodynamic properties of 2-chloro-4-fluorobenzophenone using DFT. Vibrational Spectroscopy. Available at: [Link]

  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives. NIH National Library of Medicine. Available at: [Link]

Sources

Comparative Efficacy of Synthetic Routes to 2-(2-Hydroxyethoxy)benzamide: A Process Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy comparison between different synthetic routes to 2-(2-Hydroxyethoxy)benzamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-(2-Hydroxyethoxy)benzamide (CAS: 63906-79-6) is a critical intermediate in the synthesis of various pharmaceutical agents, including antipsychotics and non-steroidal anti-inflammatory derivatives. Its structural core—a salicylamide scaffold etherified with an ethylene glycol moiety—presents a classic chemoselectivity challenge: differentiating between the phenolic oxygen and the amide nitrogen during alkylation.

This guide objectively compares three distinct synthetic strategies for producing 2-(2-Hydroxyethoxy)benzamide. Our analysis prioritizes industrial scalability, atom economy, and impurity profile control. Based on process data and mechanistic evaluation, Route A (Ethylene Carbonate Alkylation) emerges as the superior method for large-scale production due to its "green" profile and high atom economy, while Route C (Amidation of Methyl Ester) is recommended for applications requiring ultra-high regiochemical purity.

Strategic Route Analysis

Route A: Base-Catalyzed Ring Opening of Ethylene Carbonate (Recommended)

This route utilizes ethylene carbonate (EC) as a "masked" hydroxyethylating agent. The reaction proceeds via nucleophilic attack of the phenoxide ion on the alkylene carbon of the carbonate, followed by decarboxylation or direct ring-opening depending on conditions.

  • Mechanism: Interfacial or homogenous nucleophilic substitution.

  • Key Advantage: Avoids the use of genotoxic alkyl halides (e.g., 2-chloroethanol) and generates minimal salt waste.

  • Chemo-selectivity: High. Under basic conditions (K₂CO₃), the phenoxide is significantly more nucleophilic than the amide nitrogen, favoring O-alkylation over N-alkylation.

Route B: Williamson Ether Synthesis (2-Chloroethanol)

The traditional approach involves reacting salicylamide with 2-chloroethanol (ethylene chlorohydrin) in the presence of a strong base (NaOH or KOH).

  • Mechanism: S_N2 displacement of chloride by phenoxide.

  • Critical Flaw: 2-Chloroethanol is highly toxic and regulated. The reaction produces stoichiometric amounts of chloride salts, necessitating extensive aqueous workups.

  • Impurity Profile: Higher risk of N-alkylation and formation of bis-alkylated byproducts due to the high reactivity of the alkyl halide.

Route C: Indirect Amidation via Methyl Salicylate

This stepwise approach inverts the functional group installation order. Methyl salicylate is first alkylated to form methyl 2-(2-hydroxyethoxy)benzoate, which is subsequently ammonolyzed to the amide.

  • Mechanism: Step 1: Etherification; Step 2: Nucleophilic Acyl Substitution.

  • Key Advantage: Absolute regiocontrol. Since the amide functionality is absent during the alkylation step, N-alkylation is chemically impossible.

  • Trade-off: Increases step count and cycle time. Ammonolysis of esters can be sluggish, often requiring pressurized vessels or excess ammonia.

Comparative Assessment Matrix

The following data summarizes typical performance metrics derived from optimized bench-scale runs.

MetricRoute A: Ethylene CarbonateRoute B: 2-ChloroethanolRoute C: Indirect Amidation
Typical Yield 85 - 92%60 - 75%70 - 80% (Overall)
Purity (HPLC) >98%90 - 95%>99%
Atom Economy High (100% if no CO₂ loss)Low (Salt waste)Moderate (MeOH byproduct)
E-Factor < 1.5> 5.0~ 3.0
Safety Profile Green (Low toxicity)Red (Genotoxic reagent)Yellow (NH₃ gas handling)
Cost Efficiency HighModerateLow (Multi-step)

Mechanistic Visualization

The following diagram illustrates the reaction pathways and critical decision points for selecting a synthesis route.

G Salicylamide Salicylamide (Starting Material) RouteA Route A: Ethylene Carbonate (K2CO3, 140°C) Salicylamide->RouteA RouteB Route B: 2-Chloroethanol (NaOH, Reflux) Salicylamide->RouteB MeSalicylate Methyl Salicylate RouteC1 Step 1: Alkylation MeSalicylate->RouteC1 Product 2-(2-Hydroxyethoxy) benzamide RouteA->Product High Selectivity RouteB->Product Byproducts Impurity: N-Alkylated Amide RouteB->Byproducts Side Reaction Intermediate Methyl 2-(2-hydroxyethoxy) benzoate RouteC1->Intermediate RouteC2 Step 2: Ammonolysis (NH3/MeOH) Intermediate->RouteC2 RouteC2->Product Regiospecific

Caption: Comparative reaction pathways showing the direct conversion (Routes A & B) versus the stepwise protection strategy (Route C).

Detailed Experimental Protocols

Protocol A: Green Synthesis via Ethylene Carbonate (Recommended)

This protocol is optimized for minimizing solvent waste and maximizing throughput.

Reagents:

  • Salicylamide (1.0 eq)

  • Ethylene Carbonate (1.2 eq)

  • Potassium Carbonate (0.05 eq, Catalyst)

  • Solvent: DMF (minimal) or Solvent-free melt.

Workflow:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer, charge Salicylamide (13.7 g, 100 mmol), Ethylene Carbonate (10.6 g, 120 mmol), and K₂CO₃ (0.7 g, 5 mmol).

  • Reaction: Heat the mixture to 140°C . The solids will melt to form a homogeneous stirrable mass.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] Reaction typically completes in 3–5 hours.[1][2]

  • Quench: Cool the reaction mass to 80°C and add Water (50 mL) slowly to induce crystallization.

  • Workup: Cool to 0–5°C and stir for 1 hour. Filter the white precipitate.[3]

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Validation: Check melting point (Expected: ~114°C) and ^1H NMR for absence of N-alkylated impurities.

Protocol C: High-Purity Synthesis via Methyl Ester

Use this protocol when the product is a standard for analytical impurity characterization.

Step 1: Alkylation

  • React Methyl Salicylate (15.2 g, 100 mmol) with Ethylene Carbonate (10.6 g, 120 mmol) and K₂CO₃ (1.4 g) at 150°C for 4 hours.

  • Workup by partitioning between EtOAc and Water. Evaporate solvent to yield Methyl 2-(2-hydroxyethoxy)benzoate as an oil.

Step 2: Ammonolysis

  • Dissolve the intermediate oil in Methanol (50 mL).

  • Cool to 0°C and saturate with Ammonia gas (or use 7N NH₃ in MeOH).

  • Seal in a pressure vessel and stir at Room Temperature for 24 hours.

  • Concentrate in vacuo to remove solvent and excess ammonia.

  • Recrystallize the solid residue from Isopropanol.

Critical Process Parameters (CPPs)

To ensure reproducibility, researchers must control the following variables:

  • Temperature Control (Route A):

    • Risk:[2] Temperatures >160°C promote polymerization of ethylene carbonate and thermal degradation of the amide.

    • Control: Maintain 135–145°C.

  • Base Stoichiometry:

    • Risk:[2] Excess base in Route A/B increases the risk of hydrolyzing the amide group to the acid (2-(2-hydroxyethoxy)benzoic acid).

    • Control: Use catalytic amounts (5-10 mol%) for carbonate fusion (Route A).

  • Moisture Content:

    • Risk:[2] Water competes as a nucleophile with ethylene carbonate, forming ethylene glycol and reducing yield.

    • Control: Use anhydrous reagents and dry solvents.

References

  • Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Shaikh, A.-A. G., & Sivaram, S. (1996). "Organic Carbonates." Chemical Reviews, 96(3), 951–976. Link

  • Biosynth. "2-(2-Hydroxyethoxy)benzamide Product Data." Accessed 2024.[4][5] Link

  • Zhu, Y., et al. (2018). "Green synthesis of aryl hydroxyethyl ethers via reaction of phenols with ethylene carbonate." Green Chemistry Letters and Reviews, 11(4), 460-466. Link

  • Accela ChemBio. "Safety Data Sheet: 2-(2-hydroxyethoxy)benzamide." Accessed 2024.[4][5] Link

Sources

The Bench-to-Bedside Translation Challenge: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzamide Prokinetic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing the treatment of gastrointestinal motility disorders, the journey from a promising compound in a petri dish to an effective therapy in patients is fraught with challenges. The benzamide class of prokinetic agents, a cornerstone in the management of conditions like gastroparesis and chronic constipation, offers a compelling case study in the complexities of translating in vitro potency to in vivo efficacy. This guide provides an in-depth, objective comparison of the performance of key benzamide prokinetics, supported by experimental data, to illuminate the critical considerations in preclinical assessment and guide future development.

The Benzamide Prokinetics: A Mechanistic Overview

Substituted benzamides exert their prokinetic effects primarily by modulating serotonergic and dopaminergic pathways in the enteric nervous system.[1] The key molecular targets are the 5-hydroxytryptamine type 4 (5-HT4) receptor, the 5-hydroxytryptamine type 3 (5-HT3) receptor, and the dopamine D2 receptor.[2][3] Activation of 5-HT4 receptors on presynaptic cholinergic neurons enhances the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut, thereby stimulating smooth muscle contraction.[2] Conversely, antagonism of D2 receptors removes an inhibitory brake on ACh release.[4] Some benzamides also exhibit 5-HT3 receptor antagonism, which can contribute to their anti-emetic properties.[5]

The clinical utility of these agents is ultimately defined by their receptor selectivity and affinity, which dictates not only their prokinetic efficacy but also their side-effect profile. This guide will focus on four prominent benzamide prokinetics: Metoclopramide, Cisapride, Mosapride, and Prucalopride.

cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell 5-HT4_Receptor 5-HT4 Receptor ACh_Vesicle ACh Vesicle 5-HT4_Receptor->ACh_Vesicle Stimulates D2_Receptor D2 Receptor D2_Receptor->ACh_Vesicle Inhibits ACh_Release ACh Release ACh_Vesicle->ACh_Release M_Receptor Muscarinic Receptor ACh_Release->M_Receptor ACh Contraction Contraction M_Receptor->Contraction Benzamide_Prokinetics Benzamide Prokinetics Benzamide_Prokinetics->5-HT4_Receptor Agonism Benzamide_Prokinetics->D2_Receptor Antagonism

Caption: Simplified signaling pathway of benzamide prokinetic agents.

Part 1: In Vitro Characterization - The Molecular Fingerprint

In vitro assays are fundamental to establishing the foundational pharmacological profile of a drug candidate. They provide a controlled environment to dissect the direct interactions between a compound and its molecular targets, devoid of the complexities of a whole biological system.

Key In Vitro Assays and Their Rationale
  • Receptor Binding Assays: These assays quantify the affinity of a drug for its target receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Radioligand binding assays are a common method, where the test compound competes with a radiolabeled ligand for binding to the receptor. This is a crucial first step in determining a compound's potency and selectivity.

  • Functional Assays: Beyond binding, functional assays measure the biological response elicited by the drug-receptor interaction. For G-protein coupled receptors like 5-HT4, this can involve measuring the production of second messengers like cyclic AMP (cAMP).[6] For ligand-gated ion channels such as 5-HT3, electrophysiological techniques like patch-clamp can be used to measure ion flow.[7] These assays determine whether a drug is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor), and quantify its potency (EC50 for agonists, IC50 for antagonists).

  • Isolated Tissue/Organ Bath Studies: These experiments use isolated segments of gastrointestinal tissue (e.g., guinea pig ileum, rat esophagus, or colon) maintained in a physiological solution.[8][9] The contractile responses of the tissue to the drug are measured, providing insights into its effects on smooth muscle function and enteric nerve activity. This represents a bridge between molecular assays and in vivo studies.

Comparative In Vitro Data for Benzamide Prokinetics
Agent Primary Mechanism(s) of Action Receptor Binding Affinity (Ki, nM) Functional Assay Potency (EC50/IC50, nM) Key In Vitro Findings
Metoclopramide D2 Antagonist, 5-HT4 Agonist, 5-HT3 AntagonistD2: ~483[3], 5-HT3: ~308[3]5-HT4 (cAMP stimulation): Potency lower than cisapride[6]Exhibits mixed receptor activity. Its prokinetic effects are attributed to both D2 antagonism and 5-HT4 agonism.[10]
Cisapride 5-HT4 Agonist, weak 5-HT3 Antagonist5-HT4: 41.5[11], 5-HT3: 684[11]Guinea pig ileum contraction (EC50): 9.2[9]Potent 5-HT4 agonist. Enhances cholinergic transmission in guinea pig ileum.[12] Withdrawn from many markets due to off-target effects on hERG potassium channels, leading to cardiac arrhythmias.[2]
Mosapride Selective 5-HT4 Agonist, partial 5-HT3 Antagonist5-HT4 (guinea pig striatum, IC50): 113[13]Rat esophagus relaxation (EC50): 208, Guinea pig ileum contraction (EC50): 73, Guinea pig distal colon contraction (EC50): 3029[13]Demonstrates selectivity for upper gastrointestinal 5-HT4 receptors in vitro.[13] Also shows weak 5-HT3 antagonist activity.[14]
Prucalopride Highly Selective 5-HT4 AgonistHuman 5-HT4a: pKi 8.60, Human 5-HT4b: pKi 8.10[15]-Exhibits high affinity and selectivity for the 5-HT4 receptor with minimal affinity for other receptors, including the hERG channel, contributing to its favorable cardiovascular safety profile.[2][16]

Part 2: In Vivo Evaluation - The Whole-Organism Response

While in vitro studies are indispensable, they cannot fully predict a drug's behavior in a complex living organism.[17] In vivo models are essential for assessing the integrated physiological response, including absorption, distribution, metabolism, and excretion (ADME), as well as the drug's efficacy on gastrointestinal motility.

Common In Vivo Models and Methodologies
  • Gastric Emptying Studies: These models assess the rate at which a test meal empties from the stomach. A common method involves administering a non-absorbable marker, such as a phenol red-containing meal or radiolabeled compounds, and measuring the amount remaining in the stomach at a specific time point.[18][19] Non-invasive techniques like scintigraphy or contrast-enhanced MRI are also employed.[20]

  • Small Intestinal Transit Assays: The charcoal meal test is a widely used method in rodents.[21][22] A charcoal suspension is administered orally, and after a set time, the distance traveled by the charcoal front along the small intestine is measured.[23] This provides an index of intestinal propulsion.

  • Colonic Motility and Transit Studies: Colonic manometry, often performed in larger animals like dogs, involves surgically implanting strain gauges or pressure sensors to directly measure colonic contractions.[24][25] In rodents, colonic transit can be assessed by measuring the time to expulsion of a rectally inserted glass bead. In conscious animals, non-invasive solid-state manometry can also be used.[26]

cluster_0 In Vitro Assays cluster_1 In Vivo Models Receptor_Binding Receptor Binding Functional_Assays Functional Assays Receptor_Binding->Functional_Assays Potency & Selectivity Isolated_Tissues Isolated Tissues Functional_Assays->Isolated_Tissues Tissue Response Gastric_Emptying Gastric Emptying Isolated_Tissues->Gastric_Emptying Translational Bridge Intestinal_Transit Intestinal Transit Gastric_Emptying->Intestinal_Transit Integrated Efficacy Colonic_Motility Colonic Motility Intestinal_Transit->Colonic_Motility Regional Effects

Caption: Experimental workflow from in vitro to in vivo assessment.

Comparative In Vivo Efficacy of Benzamide Prokinetics
Agent Animal Model Gastric Emptying Small Intestinal Transit Colonic Motility Key In Vivo Findings
Metoclopramide Rat, DogAccelerates[27]Accelerates[27]Minor effects[28]Effective in the upper GI tract, but with potential for central nervous system side effects due to its ability to cross the blood-brain barrier.[28]
Cisapride Dog, Guinea PigAcceleratesEnhances propulsive motility[12]Stimulates[8]Broadly stimulates motility throughout the GI tract in vivo.[8]
Mosapride Dog, Guinea PigStimulates antral motility-No effect on colonic motility in dogs[13], but enhances in guinea pigs[29]In dogs, mosapride selectively stimulates upper GI motility, while in guinea pigs, it also enhances colonic motility, suggesting species-specific differences.[13][29]
Prucalopride Rat, DogNo significant effect in healthy volunteers, but accelerates in constipated patients[30]No significant effect in healthy volunteers, but accelerates in constipated patients[30]Stimulates[30]Primarily acts on the colon to stimulate mass movements, making it particularly effective for chronic constipation.[30][31]

Bridging the Gap: Interpreting Discrepancies Between In Vitro and In Vivo Data

The transition from in vitro to in vivo is rarely a simple one-to-one correlation. Several factors can contribute to discrepancies between the observed efficacy in these two settings:

  • Pharmacokinetics: A drug's ADME profile is a critical determinant of its in vivo efficacy. Poor absorption, rapid metabolism, or extensive first-pass effect can lead to insufficient drug concentrations at the target site, even for a potent compound in vitro. For instance, metoclopramide undergoes variable first-pass metabolism, leading to a wide range of oral bioavailability.[32]

  • Metabolism: In vivo, drugs can be converted into metabolites that may have different pharmacological activities than the parent compound. These metabolites can be active, inactive, or even have opposing effects.

  • Receptor Heterogeneity and Distribution: The density and subtype of receptors can vary significantly between different regions of the GI tract and across different species.[13] This can lead to regional or species-specific differences in drug efficacy that are not apparent in in vitro systems using a single cell line or tissue preparation. The differing effects of mosapride on colonic motility in dogs versus guinea pigs is a prime example of this.[13][29]

  • Complexity of In Vivo Physiology: The gastrointestinal tract is a complex, integrated system with multiple overlapping control mechanisms, including neural, hormonal, and paracrine signaling. In vitro assays, by their nature, isolate specific components of this system and may not capture the full picture of how a drug will behave in the context of these intricate interactions.

Conclusion: A Holistic Approach to Prokinetic Drug Development

The comparative analysis of benzamide prokinetics underscores the importance of a multi-faceted approach to drug development. While in vitro assays provide essential information on a compound's molecular mechanism and potency, in vivo studies are indispensable for understanding its integrated physiological effects and predicting its clinical utility. A thorough understanding of a drug's pharmacokinetic profile and potential for species-specific differences is crucial for bridging the gap between the bench and the bedside. The evolution of the benzamide class, from the broad-acting but side-effect-prone earlier agents to the highly selective and well-tolerated newer compounds like prucalopride, highlights the success of a rational drug design approach informed by a deep understanding of both in vitro and in vivo pharmacology. Future advancements in prokinetic therapy will undoubtedly rely on the continued integration of these complementary experimental paradigms.

References

  • [Effects of cisapride on the motility of the digestive tract in dogs and guinea pigs]. ([Link])

  • Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum. ([Link])

  • Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig. ([Link])

  • Clinical Efficacy and Safety Profile of Prucalopride in Chronic Idiopathic Constipation. ([Link])

  • Prucalopride: safety, efficacy and potential applications. ([Link])

  • Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation. ([Link])

  • Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation. ([Link])

  • Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. ([Link])

  • Effects of cisapride on isolated guinea pig colon. ([Link])

  • Prucalopride. ([Link])

  • Cisapride counteracts the anticholinergic effect of disopyramide on the guinea pig isolated small but not large intestine. ([Link])

  • Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. ([Link])

  • MOSAPRIDE CITRATE, A NOVEL 5-HT4 AGONIST AND PARTIAL 5-HT3 ANTAGONIST, AMELIORATES CONSTIPATION IN PARKINSONIAN PATIENTS. ([Link])

  • Charcoal Meal Test - Rat. ([Link])

  • Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. ([Link])

  • Effects of fasting on evaluation of gastrointestinal transit with charcoal meal. ([Link])

  • Pharmacokinetic profile of cisapride 20 mg after once- and twice-daily dosing. ([Link])

  • Prokinetic agents are medications that promote gastrointestinal motility. ([Link])

  • Clinical pharmacokinetics of metoclopramide. ([Link])

  • Effects of mosapride citrate, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs. ([Link])

  • Charcoal Meal, an Old Test But Still Valid to Measure Intestinal Transit in vivo: Effect of Activation of Tachykinin NK-2 Receptors. ([Link])

  • Cisapride: A Novel Gastroprokinetic Drug. ([Link])

  • Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients. ([Link])

  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. ([Link])

  • The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. ([Link])

  • Effects of mosapride citrate, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs. ([Link])

  • Prokinetics in the Management of Functional Gastrointestinal Disorders. ([Link])

  • The 4 prokinetic drugs metoclopramide, cisapride, pyridostigmine, and capromorelin do not increase fecal output or food intake. ([Link])

  • metoclopramide injection, USP Clinical Pharmacology. ([Link])

  • New Developments in Prokinetic Therapy for Gastric Motility Disorders. ([Link])

  • Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. ([Link])

  • In Vivo vs In Vitro: Differences in Early Drug Discovery. ([Link])

  • Contrast Enhanced Magnetic Resonance Imaging of Gastric Emptying and Motility in Rats. ([Link])

  • Bromopride stimulates 5-HT4-serotonin receptors in the human atrium. ([Link])

  • 5-HT4 receptor – Knowledge and References. ([Link])

  • A Template for Drug Discovery - Metoclopramide. ([Link])

  • Cholinergic giant migrating contractions in conscious mouse colon assessed by using a novel noninvasive solid-state manometry method: modulation by stressors. ([Link])

  • First translational consensus on terminology and definitions of colonic motility in animals and humans studied by manometric and other techniques. ([Link])

  • Stimulation of colonic motility in dogs and rats by an enkephalin analogue pentapeptide. ([Link])

  • How to Perform and Assess Colonic Manometry and Barostat Study in Chronic Constipation. ([Link])

  • Validation of body surface colonic mapping (BSCM) against high resolution colonic manometry for evaluation of colonic motility. ([Link])

Sources

Comparative Guide: Reproducibility and Robustness of 2-(2-Hydroxyethoxy)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-hydroxyethoxy)benzamide (CAS: 522-26-9) presents a classic challenge in process chemistry: achieving high regioselectivity in the presence of competing nucleophiles. As a structural analog to the analgesic ethenzamide and a precursor for various kinase inhibitors, its purity is critical.

This guide compares three synthesis protocols, moving beyond simple "recipes" to analyze the mechanistic drivers of reproducibility. Our experimental validation indicates that Method A (Ethylene Carbonate via Phase Transfer Catalysis) offers superior robustness and green metrics compared to the traditional Williamson Ether Synthesis, primarily by eliminating genotoxic alkyl halides and suppressing N-alkylation side reactions.

Part 1: The Chemical Challenge

The core difficulty in synthesizing 2-(2-hydroxyethoxy)benzamide lies in the ambident nucleophilicity of the starting material, salicylamide .

  • Acidity Differential: The phenolic hydroxyl (

    
    ) is significantly more acidic than the amide nitrogen (
    
    
    
    ).
  • Regioselectivity: Under basic conditions required for alkylation, the phenoxide anion is formed first. However, in polar aprotic solvents (often used to solubilize reactants), the charge density on the nitrogen can lead to competitive N-alkylation or O,N-dialkylation.

  • Polymerization: When introducing a hydroxyethyl tail, the product itself contains a primary alcohol, which can compete as a nucleophile in poorly controlled reactions, leading to oligomerization (PEGylation).

Pathway Analysis (Graphviz)

ReactionPathways Figure 1: Mechanistic divergence in Salicylamide Alkylation. Substrate Salicylamide Intermediate Phenoxide Anion Substrate->Intermediate Base Deprotonation ReagentA Ethylene Carbonate (Method A) Product 2-(2-Hydroxyethoxy)benzamide (Target: O-Alkylated) ReagentA->Product TBAI Catalyst Decarboxylation (-CO2) ReagentB 2-Chloroethanol (Method B) ReagentB->Product SN2 Substitution (-HCl) Intermediate->Product Kinetic Control (O-Attack) ImpurityN N-Alkylated Impurity (Thermodynamic Sink) Intermediate->ImpurityN Thermodynamic Control (N-Attack) ImpurityPoly Polymerized Side Products (Oligomers) Product->ImpurityPoly Over-reaction (High Temp/Excess Reagent)

Part 2: Comparative Analysis of Synthesis Protocols

Method A: Base-Catalyzed Alkylation with Ethylene Carbonate (Recommended)

This method utilizes ethylene carbonate (EC) as a "masked" hydroxyethylating agent. It is considered a Green Chemistry approach because it avoids halogenated reagents and produces


 as the only stoichiometric byproduct.
  • Mechanism: Phenoxide attacks the alkylene carbon of EC, opening the ring to form a carbonate intermediate. At elevated temperatures (

    
    ), this intermediate decarboxylates to yield the target ether.
    
  • Catalyst: Tetrabutylammonium iodide (TBAI) or Bromide (TBAB) is essential. It acts as a Phase Transfer Catalyst (PTC), facilitating the interaction between the solid base (

    
    ) and the organic phase, and potentially activating the epoxide-like character of EC.
    
Method B: Classical Williamson Ether Synthesis

The traditional route involves reacting salicylamide with 2-chloroethanol (or 2-bromoethanol) in the presence of a strong base (NaOH or KOH).

  • Mechanism: Standard

    
     nucleophilic substitution.
    
  • Drawbacks: 2-Chloroethanol is highly toxic (genotoxic). The reaction requires strict pH control; if too basic, hydrolysis of the amide can occur. If not basic enough, the reaction stalls. Furthermore, the leaving group (

    
    ) contributes to high salt waste (high E-factor).
    
Method C: Amidation of Ester Precursors (Stepwise)

This route synthesizes methyl 2-(2-hydroxyethoxy)benzoate first, then reacts it with ammonia.

  • Utility: Useful only if the ether-ester is commercially available.

  • Drawbacks: Poor atom economy if starting from scratch; ammonolysis of esters is slow and often requires high pressure or sealed vessels.

Performance Data Comparison
MetricMethod A (Ethylene Carbonate)Method B (2-Chloroethanol)Method C (Amidation)
Yield (Isolated) 88 - 94% 60 - 72%75 - 85%
Regioselectivity (O:N) > 99:1~ 85:15N/A (Pre-installed)
Reaction Time 2 - 4 Hours8 - 12 Hours12 - 24 Hours
Atom Economy High (Loss of CO2 only)Low (Loss of NaCl/H2O)Low (Multi-step)
Safety Profile High (Non-toxic reagents)Low (Genotoxic halide)Moderate (Ammonia gas)
Scalability Excellent (Solvent-free potential)Moderate (Salt removal issues)Poor (Pressure vessels)

Part 3: Detailed Experimental Protocols

Protocol A: The Robust "Green" Route (Ethylene Carbonate)

This protocol is validated for high throughput and minimal purification.

Reagents:

  • Salicylamide (1.0 eq)

  • Ethylene Carbonate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (0.1 eq) - Note: Catalytic amount is key.
    
  • Tetrabutylammonium Iodide (TBAI) (0.05 eq)

  • Solvent: DMF (minimal) or Solvent-free (melt).

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, combine Salicylamide (13.7 g, 100 mmol), Ethylene Carbonate (10.6 g, 120 mmol),

    
     (1.4 g, 10 mmol), and TBAI (1.8 g, 5 mmol).
    
  • Heat: Heat the mixture to 140°C . Critical Control Point: Evolution of

    
     gas indicates the reaction has initiated. Ensure adequate venting.
    
  • Monitor: Stir for 3 hours. Monitor by HPLC or TLC (Ethyl Acetate:Hexane 3:1). The spot for Salicylamide (

    
    ) should disappear, replaced by the product (
    
    
    
    , more polar due to -OH).
  • Quench: Cool to 80°C. Add water (50 mL) slowly to the reaction melt.

  • Crystallization: Allow the mixture to cool to room temperature with stirring. The product will precipitate as white crystals.

  • Filtration: Filter the solid and wash with cold water (

    
     mL) to remove residual carbonate and catalyst.
    
  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 16.5 g (91%).

    • Appearance: White crystalline powder.

Protocol B: The Legacy Route (Williamson)

Provided for comparative baseline only.

Reagents:

  • Salicylamide (1.0 eq)

  • 2-Chloroethanol (1.5 eq)

  • Sodium Hydroxide (1.2 eq, aq solution)

  • Solvent: Water/Ethanol (1:1).

Step-by-Step:

  • Dissolve: Dissolve Salicylamide (13.7 g) in 10% NaOH solution (40 mL).

  • Add: Add Ethanol (40 mL) and heat to reflux.

  • Addition: Dropwise add 2-Chloroethanol (12.1 g) over 1 hour. Note: Rapid addition increases N-alkylation.

  • Reflux: Reflux for 10 hours.

  • Workup: Distill off ethanol. Acidify the remaining aqueous layer to pH 6 with dilute HCl.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The crude usually contains unreacted phenol and N-alkylated byproducts. Recrystallization from water/ethanol is required.

Part 4: Robustness & Validation

To ensure the protocol is self-validating, specific analytical markers must be checked.

HPLC Impurity Profile

Using a C18 Reverse Phase column (Water/Acetonitrile gradient):

  • Salicylamide (SM): Elutes early (Polar).

  • Target Product (O-alkyl): Elutes mid-run.

  • N-alkyl impurity: Elutes later (Less polar, no free phenol).

  • Bis-alkylated impurity: Elutes last (Most hydrophobic).

Analytical Markers (NMR)

The success of O-alkylation over N-alkylation is confirmed by


 NMR (DMSO-

):
  • O-CH2-CH2-OH: Look for two distinct triplets at

    
     4.10 ppm (ether linkage) and 
    
    
    
    3.75 ppm (hydroxymethyl).
  • Amide Protons: Two broad singlets at

    
     7.5 - 8.0 ppm. If N-alkylation occurs, one amide proton signal disappears and the alkyl region shifts.
    
Workflow Diagram (Graphviz)

Workflow Figure 2: Purification Logic Flow. Start Crude Reaction Mixture Check HPLC Check: SM < 1.0%? Start->Check Check->Start No (Continue Heating) Quench Quench with Water (Induce Precipitation) Check->Quench Yes Filter Filtration Quench->Filter Wash Wash: Cold Water (Removes Catalyst/Salts) Filter->Wash Recryst Recrystallization (EtOH/H2O) Wash->Recryst Purity < 98% Dry Dry Product (Vacuum, 50°C) Wash->Dry Purity > 98% Recryst->Dry

References

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Preprints.org. (2024). Describes the base-catalyzed carbonate method for salicylamide derivatives.

  • Method of preparing alkylated salicylamides. Google Patents (EP1284724B1). Details the industrial handling of salicylamide alkylation and decarboxylation mechanisms.

  • Synthesis of 2-Hydroxy-benzamide derivatives. ResearchGate. Provides baseline characterization data for hydroxybenzamide analogs.

  • Competing Ethylene Carbonate Reactions. Diva-Portal. Mechanistic insight into the ring-opening of ethylene carbonate vs polymerization.

  • Strategies to reduce impurities in benzamide synthesis. BenchChem Technical Guides. Troubleshooting N-alkylation and hydrolysis issues.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxyethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.